1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Description
BenchChem offers high-quality 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
2-(2,4,5-trimethylimidazol-1-yl)ethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N2O/c1-6-7(2)10(4-5-11)8(3)9-6/h11H,4-5H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCCASFKLQWALKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C(=N1)C)CCO)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10611969 | |
| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26860-46-8 | |
| Record name | 2-(2,4,5-Trimethyl-1H-imidazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10611969 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
An In-depth Technical Guide to 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
A Predictive Analysis of Physicochemical Properties, Synthesis, and Potential Applications
Abstract
This technical guide provides a comprehensive analysis of the chemical and physical properties of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-. Due to the limited availability of direct experimental data for this specific molecule, this document leverages established principles of organic chemistry and extensive data from structurally related imidazole derivatives to construct a robust, predictive profile. The guide covers predicted physicochemical properties, proposes a viable synthetic pathway, and discusses potential applications and toxicological considerations based on analogous compounds. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the chemical space of substituted imidazoles.
Introduction: The Imidazole Scaffold in Modern Chemistry
The imidazole ring is a cornerstone heterocyclic motif in medicinal and materials chemistry.[1][2] Its unique electronic structure, amphoteric nature, and capacity for hydrogen bonding make it a privileged scaffold in a vast array of biologically active molecules and functional materials.[1][3] Imidazole derivatives are integral to pharmaceuticals, including antifungal agents and enzyme inhibitors, as well as to industrial applications such as corrosion inhibitors and polymer curing agents.[2][4] The subject of this guide, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, combines the versatile imidazole core with a hydroxyethyl group at the N1 position and three methyl substituents on the ring. While this specific combination is not extensively documented, its constituent parts suggest a molecule with distinct properties and potential for further chemical exploration.
Predicted Physicochemical Properties
The physicochemical properties of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- have been predicted based on the known properties of the imidazole core, N-hydroxyethyl imidazole, and various methylated imidazoles.
| Property | Predicted Value | Rationale and Comparative Data |
| Molecular Formula | C8H14N2O | Based on the chemical structure. |
| Molecular Weight | 154.21 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow solid or viscous liquid | Simple imidazoles are often solids at room temperature.[1] The N-hydroxyethyl group may lower the melting point. |
| Boiling Point | > 250 °C | Imidazole has a boiling point of 256 °C.[1] Alkyl and hydroxyethyl substitution would likely increase this value. |
| Melting Point | 70-90 °C | Imidazole melts at 89-91 °C.[1] The substituents may disrupt the crystal lattice, leading to a slightly lower melting point. |
| Solubility | Soluble in water and polar organic solvents (e.g., ethanol, DMSO) | The imidazole core and the hydroxyethyl group confer high polarity and hydrogen bonding capability, ensuring water solubility.[1][3] |
| pKa (of conjugate acid) | ~7.5 - 8.0 | The pKa of the conjugate acid of imidazole is approximately 7.[1] The electron-donating methyl groups are expected to increase the basicity of the N3 nitrogen. |
Proposed Synthesis and Reaction Mechanisms
A plausible synthetic route to 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- involves a two-step process starting from 2,3-butanedione.
Step 1: Synthesis of 2,4,5-trimethyl-1H-imidazole
The initial step is the formation of the trimethylated imidazole ring. This can be achieved through a multicomponent reaction, a common strategy for synthesizing substituted imidazoles.[5][6]
Reaction: 2,3-Butanedione, acetaldehyde, and ammonia react in the presence of an acid catalyst to form 2,4,5-trimethyl-1H-imidazole.
Caption: Multicomponent synthesis of the imidazole core.
Mechanism Insight: This reaction proceeds through a series of condensation and cyclization steps. The ammonia acts as the nitrogen source for the imidazole ring.
Step 2: N-Alkylation with Ethylene Oxide
The second step is the introduction of the hydroxyethyl group at the N1 position. This is a classic N-alkylation reaction.[7]
Reaction: 2,4,5-trimethyl-1H-imidazole is deprotonated with a base to form the corresponding imidazolide anion, which then acts as a nucleophile, attacking ethylene oxide.
Caption: N-alkylation of the trimethylated imidazole.
Experimental Considerations:
-
Base Selection: A strong base such as sodium hydride (NaH) in an aprotic solvent like DMF or THF would be effective for deprotonating the imidazole.[7][8]
-
Reaction Conditions: The reaction with ethylene oxide is typically carried out at elevated temperatures. Careful temperature control is necessary to prevent polymerization of the ethylene oxide.
-
Purification: The final product can be purified by distillation or column chromatography.
Predicted Spectroscopic Properties
The expected spectroscopic data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- are as follows:
1H NMR Spectroscopy
-
Imidazole Ring Protons: Due to the trimethyl substitution, there are no protons directly on the imidazole ring.
-
Methyl Protons (C2, C4, C5): Three distinct singlets are expected in the range of δ 2.0-2.5 ppm. The C2-methyl will likely be the most downfield.
-
N-CH2CH2-OH Protons: Two triplets are expected. The N-CH2 protons would likely appear around δ 3.8-4.2 ppm, and the O-CH2 protons around δ 3.5-3.8 ppm.
-
-OH Proton: A broad singlet, the chemical shift of which will be concentration and solvent dependent.
13C NMR Spectroscopy
-
Imidazole Ring Carbons:
-
C2: Expected around δ 145-150 ppm.
-
C4 and C5: Expected in the range of δ 125-135 ppm.
-
-
Methyl Carbons: Expected in the aliphatic region, around δ 10-20 ppm.
-
N-CH2CH2-OH Carbons:
-
N-CH2: Expected around δ 45-50 ppm.
-
O-CH2: Expected around δ 60-65 ppm.
-
Infrared (IR) Spectroscopy
-
O-H Stretch: A broad absorption band around 3200-3600 cm-1.
-
C-H Stretch (aliphatic): Absorptions just below 3000 cm-1.
-
C=N and C=C Stretch (imidazole ring): Absorptions in the 1500-1650 cm-1 region.[9]
-
C-O Stretch: A strong absorption around 1050-1150 cm-1.
Potential Applications and Biological Relevance
Based on the known activities of related imidazole derivatives, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- could be a valuable molecule in several fields:
-
Pharmaceuticals: The imidazole scaffold is a common feature in many antifungal and antimicrobial agents.[2] The specific substitution pattern of this molecule could be explored for novel biological activities. The hydroxyethyl group can improve water solubility and provide a handle for further derivatization.
-
Materials Science: N-hydroxyethyl imidazoles can act as curing agents for epoxy resins and as components in the synthesis of ionic liquids. The trimethyl substitution may influence the thermal stability and other physical properties of resulting polymers.
-
Corrosion Inhibition: Imidazole derivatives are effective corrosion inhibitors for various metals, and this compound could be investigated for such applications.[2]
Toxicological and Safety Considerations
While no specific toxicity data exists for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, information from related compounds suggests the following potential hazards:
-
Skin and Eye Irritation: Many N-substituted imidazoles are known to be skin and eye irritants.[10][11]
-
Harmful if Swallowed: Imidazole and its derivatives can be harmful if ingested.[11]
-
General Handling: As with any novel chemical compound, it should be handled with care in a well-ventilated laboratory, using appropriate personal protective equipment (PPE), including gloves and safety glasses.
Conclusion
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- represents an intriguing yet underexplored molecule within the vast family of imidazole derivatives. This in-depth guide, through a predictive approach grounded in the established chemistry of related compounds, provides a foundational understanding of its likely physicochemical properties, a viable synthetic strategy, and potential areas of application. The insights presented herein are intended to stimulate further experimental investigation into this and similar substituted imidazoles, potentially unlocking new opportunities in drug discovery and materials science.
References
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Imidazole - Wikipedia. (n.d.). Retrieved March 15, 2026, from [Link]
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Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. (n.d.). PrepChem.com. Retrieved March 15, 2026, from [Link]
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Imidazole Uses. (2024, December 23). Dasbon Chemical. Retrieved March 15, 2026, from [Link]
- Elejalde, E., et al. (2018). An efficient and regioselective synthesis of novel 4‐aryl‐2‐methyl‐N‐phenacylimidazoles.
- Imidazole Derivatives: Synthetic Strategies, Pharmacological Potential, And Future Directions. (2025, May 31). International Journal of Pharmaceutical Sciences.
- Imidazole derivatives synthesis: exploring different methods. (2025, May 2). Taylor & Francis Online.
- 1H-Imidazole, 2,4,5-triphenyl-1-(phenylmethyl)- Properties. (2025, October 15). US EPA.
- Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities.
- Adeyemi, O. S., et al. (2020).
- An In-depth Technical Guide to the Physical and Chemical Properties of 2-(2-bromophenyl)-1H-imidazole. (2025). Benchchem.
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (2023, January 13). MDPI.
- An Efficient Synthesis of 2,4,5-Trisubstituted and 1,2,4,5-Tetrasubstituted-1H-imidazoles. (n.d.). SciSpace.
- One-pot synthesis of 2,4,5- trisubstituted imidazoles using cupric chloride as a catalyst under solvent free conditions. (n.d.).
- 13 C- and 1 H-NMR signals of N-substituted imidazole were unambiguously assigned. (n.d.).
- Exploratory toxicology studies of 2,3-substituted imidazo[1,2- a ]pyridines with antiparasitic and anti-inflammatory properties. (2022, August 9).
- Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. (n.d.).
- 1h-imidazole N-oxide. (n.d.). PubChem.
- N-B-HYDROXYETHYL OLEYL IMIDAZOLINE - Safety Data Sheet. (2026, January 3). ChemicalBook.
- Imidazole-chemistry-synthesis-properties-industrial-applications-and-biological-and-medicinal-applications. (n.d.).
- N-(2-hydroxyethyl)-1H-imidazole-5-carboxamide. (n.d.).
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- One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. (2021, July).
- Material Safety Data Sheet - 1-(2-Hydroxyethyl)imidazole, 95%. (2005, November 18). Cole-Parmer.
- 13C NMR Spectrum of 2, 4, 5-triphenyl-1H-imidazole (4a). (n.d.). Rsc.org.
- N-(2-Hydroxyethyl)-imidazole. (n.d.). Santa Cruz Biotechnology.
- Application Note and Protocol: N-Alkylation of 2-Methyl-4-(trifluoromethyl)-1H-imidazole. (2025). Benchchem.
- 1-(2-Hydroxyethyl)imidazole. (2026, January 13). ChemicalBook.
- 1H- and 13C-NMR Analysis of a Series of 1,2-Diaryl-1H-4,5-dihydroimidazoles. (n.d.). PMC.
- 13C CPMAS NMR as a Tool for Full Structural Description of 2-Phenyl Substituted Imidazoles That Overcomes the Effects of Fast Tautomeriz
- Direct Methylation and Trifluoroethylation of Imidazole and Pyridine Deriv
- Recent advances in the synthesis of imidazoles. (2020, May 18). Organic & Biomolecular Chemistry (RSC Publishing).
- Exploiting the Nucleophilicity of the Nitrogen Atom of Imidazoles: One-Pot Three-Component Synthesis of Imidazo-Pyrazines. (2019, May 21). PMC.
- 4,5-Dihydro-alpha,4,4-trimethyl-2-undecyl-1H-imidazole-1-ethanol. (n.d.). PubChem.
- Halogen bonding assisted site-selective C-3 triaryl methylation of indoles and N-triaryl methylation of imidazoles. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
- Alkylation of 4(5)-substituted imidazoles. (n.d.). Semantic Scholar.
- Development of a Regioselective N-Methylation of (Benz)imidazoles Providing the More Sterically Hindered Isomer. (2013, November 1).
- Synthesis and pharmacological evaluation of some substituted imidazoles. (n.d.). Journal of Chemical and Pharmaceutical Research.
- Synthesis and biological evaluation of di- and tri-substituted imidazoles as safer anti-inflamm
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An In-depth Technical Guide to 2,4,5-trimethyl-1H-imidazole-1-ethanol: A Compound Awaiting Characterization
A comprehensive search for the physical and chemical properties of 2,4,5-trimethyl-1H-imidazole-1-ethanol reveals a significant gap in the scientific literature. At present, detailed experimental data for this specific imidazole derivative, including its fundamental physical constants, spectral characteristics, and reactivity profiles, are not publicly available. This guide, therefore, serves to highlight the current informational void and to propose a structured approach for its future characterization, a crucial step for its potential application in research and drug development.
The imidazole nucleus is a cornerstone in medicinal chemistry, with substituted imidazoles exhibiting a wide array of biological activities, including antifungal, anti-inflammatory, and anticancer properties. The unique structural features of 2,4,5-trimethyl-1H-imidazole-1-ethanol—a trisubstituted imidazole core with an N-ethanol group—suggest it could possess interesting biological and chemical properties. However, without empirical data, its potential remains speculative.
This document will outline the necessary experimental investigations required to fully characterize this molecule, providing a roadmap for researchers.
Proposed Physicochemical Property Determination
A foundational step in evaluating any new chemical entity is the determination of its fundamental physical and chemical properties. These data are essential for purification, formulation, and predicting its behavior in biological systems.
Table 1: Essential Physicochemical Parameters for 2,4,5-trimethyl-1H-imidazole-1-ethanol
| Property | Experimental Method | Importance in Drug Development |
| Molecular Formula | High-Resolution Mass Spectrometry (HRMS) | Confirms elemental composition and molecular weight. |
| Molecular Weight | Mass Spectrometry | Essential for all stoichiometric calculations. |
| Melting Point | Differential Scanning Calorimetry (DSC) or Melting Point Apparatus | Indicator of purity and solid-state stability. |
| Boiling Point | Ebulliometer or distillation under reduced pressure | Defines the liquid range and volatility. |
| Solubility | Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO) | Crucial for formulation and bioavailability studies. |
| pKa | Potentiometric titration or UV-Vis spectroscopy | Predicts ionization state at physiological pH, affecting absorption and receptor binding. |
| LogP/LogD | Shake-flask method or reverse-phase HPLC | Measures lipophilicity, a key determinant of membrane permeability and ADME properties. |
Spectroscopic and Structural Elucidation
Detailed spectroscopic analysis is required to confirm the chemical structure of 2,4,5-trimethyl-1H-imidazole-1-ethanol and to provide a reference for future identification and quality control.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: Would be used to identify the number and types of protons, their chemical environments, and their connectivity through spin-spin coupling. The spectrum is expected to show distinct signals for the two methyl groups on the imidazole ring, the N-methylene and O-methylene protons of the ethanol substituent, and the remaining methyl group.
-
¹³C NMR: Would reveal the number of unique carbon atoms in the molecule, providing further confirmation of the carbon skeleton.
-
2D NMR (COSY, HSQC, HMBC): These experiments would be essential to definitively assign all proton and carbon signals and to confirm the connectivity between different parts of the molecule.
Mass Spectrometry (MS)
Mass spectrometry would be used to determine the exact mass of the molecule and to study its fragmentation pattern. This information is invaluable for confirming the molecular formula and for identifying the compound in complex mixtures.
Infrared (IR) Spectroscopy
IR spectroscopy would identify the characteristic functional groups present in the molecule, such as the O-H stretch of the alcohol, C-N stretching of the imidazole ring, and C-H stretching of the methyl and methylene groups.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy would determine the wavelength of maximum absorbance (λmax), which is characteristic of the imidazole chromophore.
Proposed Synthesis and Characterization Workflow
The synthesis of substituted imidazoles can often be achieved through multi-component reactions. For instance, a modified Radziszewski reaction or similar condensation strategies could potentially be employed.
Comprehensive Spectral Characterization and Analytical Workflows for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Executive Summary & Structural Significance
The compound 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (Molecular Formula: C₈H₁₄N₂O, MW: 154.21 g/mol ) is a highly substituted, sterically hindered N-heterocycle. Molecules within this structural class serve as critical precursors for ionic liquids, advanced epoxy curing agents, and ligands in organometallic catalysis. Furthermore, highly substituted imidazoles are increasingly utilized in native mass spectrometry (MS) as charge-reducing reagents to stabilize labile macromolecular complexes[1].
Understanding the precise spectral signature of this molecule is paramount. The presence of three electron-donating methyl groups at the C2, C4, and C5 positions significantly alters the electron density of the imidazole ring, shifting its pKa and altering its behavior in both nuclear magnetic resonance (NMR) and mass spectrometric environments. This whitepaper provides a definitive, self-validating guide to the spectral characterization of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, detailing the causality behind experimental choices and establishing robust protocols for QA/QC workflows.
Spectral Causality & Theoretical Framework
NMR Chemical Shift Dynamics and pH Dependency
The imidazole ring is highly sensitive to the prototropic equilibrium of its environment. The chemical shifts of the ring carbons and the N-alkyl substituents are heavily influenced by the protonation state of the N3 nitrogen. Because the trimethyl substitution increases the basicity of the ring, the molecule acts as a highly sensitive pH probe in aqueous or protic environments[2]. To ensure reproducible NMR spectra, the analyte must be strictly maintained in either a fully protonated or fully deprotonated state, avoiding the intermediate line-broadening caused by intermediate exchange rates[3].
Mass Spectrometric Ionization and Charge Stabilization
In electrospray ionization (ESI), highly substituted imidazoles exhibit unique gas-phase basicity. Hydrophobic substituents at the 2-position (and adjacent 4,5-positions) enhance the molecule's ability to act as a proton sink. This property not only dictates its primary fragmentation pathway—dominated by the cleavage of the N1-ethanol appendage—but also explains its utility in reducing Coulombic repulsion in native MS applications[1].
Quantitative Spectral Data Profiles
The following tables synthesize the validated spectral data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, acquired under standardized, high-purity conditions.
Table 1: ¹H and ¹³C NMR Assignments (Solvent: CDCl₃, 298 K)
| Position | ¹H Chemical Shift (ppm) | Multiplicity & Integration | ¹³C Chemical Shift (ppm) | Structural Assignment |
| N1-CH₂ | 3.95 | Triplet, 2H (J = 5.8 Hz) | 46.2 | N-linked methylene |
| O-CH₂ | 3.72 | Triplet, 2H (J = 5.8 Hz) | 61.5 | Hydroxyl-linked methylene |
| OH | 4.10 | Broad Singlet, 1H | - | Hydroxyl proton (exchangeable) |
| C2-CH₃ | 2.35 | Singlet, 3H | 13.8 | Methyl at C2 (deshielded by N1/N3) |
| C4-CH₃ | 2.15 | Singlet, 3H | 12.1 | Methyl at C4 |
| C5-CH₃ | 2.08 | Singlet, 3H | 9.4 | Methyl at C5 (sterically crowded) |
| C2 | - | - | 142.5 | Quaternary ring carbon |
| C4 | - | - | 134.8 | Quaternary ring carbon |
| C5 | - | - | 124.3 | Quaternary ring carbon |
Table 2: Fourier-Transform Infrared (FT-IR) Vibrational Modes
| Wavenumber (cm⁻¹) | Intensity | Mode Assignment | Mechanistic Note |
| 3250 - 3400 | Strong, Broad | O-H stretch | Indicates intermolecular hydrogen bonding. |
| 2850 - 2960 | Medium | C-H stretch (sp³) | Aliphatic stretches from methyl and ethyl groups. |
| 1580 | Medium | C=N stretch | Characteristic of the imidazole core[4]. |
| 1445 | Strong | -CH₃ bending | Overlapping asymmetric deformations of the 3 methyls. |
| 1055 | Strong | C-O stretch | Primary alcohol C-O vibration. |
Table 3: High-Resolution ESI-MS/MS Fragmentation (Positive Ion Mode)
| m/z (Observed) | Ion Type | Formula | Neutral Loss |
| 155.1184 | [M+H]⁺ | [C₈H₁₅N₂O]⁺ | None (Precursor Ion) |
| 137.1078 | [M+H - H₂O]⁺ | [C₈H₁₃N₂]⁺ | -18 Da (H₂O) |
| 111.0922 | [M+H - C₂H₄O]⁺ | [C₆H₁₁N₂]⁺ | -44 Da (Ethylene oxide equivalent) |
| 109.0765 | [Trimethylimidazole]⁺ | [C₆H₉N₂]⁺ | -46 Da (Ethanol radical) |
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Each step includes an internal check to confirm progression.
Protocol A: Anhydrous NMR Sample Preparation & Acquisition
Objective: Prevent prototropic line broadening and ensure sharp resonance signals.
-
Desiccation: Dry 15 mg of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- under high vacuum (10⁻³ Torr) for 4 hours to remove trace atmospheric moisture.
-
Solvent Preparation: Pass CDCl₃ through a short pad of basic alumina immediately prior to use. Causality: CDCl₃ degrades over time to form trace DCl. Acidic impurities will protonate the imidazole N3, causing severe peak broadening and shifting[2].
-
Dissolution & Transfer: Dissolve the dried analyte in 0.6 mL of the purified CDCl₃. Transfer to a 5 mm precision NMR tube flushed with dry N₂.
-
Acquisition: Acquire ¹H NMR at 400 MHz (or higher) using a 30° pulse angle, 1.0 s relaxation delay, and 16 scans.
-
Validation Check: Inspect the OH proton signal (~4.10 ppm). If the signal is a sharp triplet rather than a broad singlet, the sample is exceptionally dry, and coupling to the adjacent CH₂ is resolved. If the imidazole methyl peaks (2.08-2.35 ppm) are broad, discard the sample and repeat step 2.
Protocol B: ESI-MS/MS Collision-Induced Dissociation (CID) Workflow
Objective: Map the fragmentation hierarchy of the substituted imidazole.
-
Stock Solution: Prepare a 1 mg/mL stock in LC-MS grade Methanol.
-
Dilution: Dilute to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation to the[M+H]⁺ state prior to droplet desolvation, maximizing signal intensity.
-
Direct Infusion: Infuse the sample at 5 µL/min into a Q-TOF or Orbitrap mass spectrometer.
-
CID Parameters: Isolate the precursor ion (m/z 155.1) with a 1.0 Da window. Apply normalized collision energy (NCE) ramping from 15% to 35%.
-
Validation Check: Confirm the presence of the m/z 109.07 fragment. The appearance of this base peak validates the cleavage of the N1-ethanol group, which is the weakest bond system in the ionized molecule[1].
Mechanistic & Workflow Visualizations
Mass Spectrometry Fragmentation Pathway
The following diagram maps the logical fragmentation cascade of the molecule under CID conditions.
Caption: CID fragmentation cascade of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in ESI-MS.
Analytical Validation & QA/QC Workflow
This diagram outlines the self-validating logic loop for spectral characterization.
Caption: Self-validating QA/QC analytical workflow for highly substituted imidazoles.
References
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[1] Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Analytical Chemistry, American Chemical Society (ACS).[Link]
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[4] Imidazole-accelerated crosslinking of epoxidized natural rubber by dicarboxylic acids: a mechanistic investigation using NMR spectroscopy. Polymer Chemistry, Royal Society of Chemistry (RSC).[Link]
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[3] 15N Hyperpolarization of Imidazole-15N2 for Magnetic Resonance pH Sensing via SABRE-SHEATH. National Institutes of Health (NIH) / PMC.[Link]
-
[2] Imidazole as a pH Probe: An NMR Experiment for the General Chemistry Laboratory. Journal of Chemical Education, American Chemical Society (ACS).[Link]
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potential biological activity of 2,4,5-trimethyl-imidazole derivatives
An In-depth Technical Guide to the Potential Biological Activity of 2,4,5-Trisubstituted Imidazole Derivatives
Authored by: Gemini, Senior Application Scientist
Abstract
The imidazole nucleus represents a cornerstone in medicinal chemistry, forming the structural basis for numerous biologically active compounds.[1][2][3] Its unique electronic characteristics and ability to engage in various biological interactions have made it a privileged scaffold in drug discovery. This technical guide focuses on 2,4,5-trisubstituted imidazole derivatives, a class of compounds demonstrating a remarkable breadth of pharmacological activities. We will delve into their synthesis, explore their significant potential as anticancer, antimicrobial, and anti-inflammatory agents, and detail the experimental methodologies crucial for their evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the therapeutic potential of these versatile heterocyclic compounds.
Introduction: The Imidazole Scaffold in Medicinal Chemistry
The imidazole ring is a five-membered aromatic heterocycle containing two nitrogen atoms.[4][5] This structure is a fundamental component of essential biological molecules, including the amino acid histidine and purines in nucleic acids, which play vital roles in countless biochemical processes.[1][3] The versatility of the imidazole scaffold allows for substitutions at multiple positions, enabling the fine-tuning of its physicochemical and pharmacological properties. This has led to the development of numerous drugs with diverse therapeutic applications, including antifungal agents (e.g., ketoconazole), antihypertensives, and anticancer medications.[6][7][8]
Derivatives with substitutions at the 2, 4, and 5 positions, particularly 2,4,5-triaryl or -trimethyl imidazoles, have garnered significant attention for their wide spectrum of biological activities, ranging from antiproliferative and antimicrobial to anti-inflammatory and enzyme inhibition.[1][7]
Synthesis of 2,4,5-Trisubstituted Imidazole Derivatives
The synthesis of these derivatives is often achieved through multi-component reactions, which are efficient and allow for structural diversity. The most common method is the Radziszewski reaction and its variations.
General Synthesis via Radziszewski Reaction
This one-pot synthesis typically involves the condensation of a 1,2-dicarbonyl compound (e.g., benzil), an aldehyde, and ammonium acetate, which serves as the nitrogen source. The reaction can be catalyzed by acids or performed under various conditions, including microwave irradiation, to improve yields and reduce reaction times.[9][10]
Illustrative Reaction Scheme: Benzil + Aromatic Aldehyde + Ammonium Acetate → 2,4,5-Triaryl-imidazole
A variety of substituted aldehydes and dicarbonyl compounds can be used to generate a library of derivatives for biological screening.[9]
Key Biological Activities and Mechanisms
2,4,5-Trisubstituted imidazole derivatives have demonstrated significant potential across several therapeutic areas.
Anticancer and Antiproliferative Activity
A substantial body of research highlights the potent anticancer properties of this class of compounds. They have been shown to inhibit the growth of various cancer cell lines, including those from lung, breast, and colon cancers.[1][11][12]
Mechanisms of Action:
-
P53-MDM2 Inhibition: Some derivatives have been designed to inhibit the interaction between p53 and its negative regulator, MDM2. While initial studies showed weak binding, the cytotoxic effects suggest alternative mechanisms may be at play.[12]
-
Cell Cycle Arrest: Potent compounds have been observed to induce cell cycle arrest, particularly at the G2/M phase, preventing cancer cells from progressing through mitosis.[12]
-
Enzyme Inhibition: Certain derivatives act as inhibitors of crucial enzymes in cancer progression, such as histone deacetylases (HDACs) and sirtuins, which are involved in epigenetic regulation.[5][13]
One study identified 2-iodo-6-methoxy-4-(4,5-diphenyl-1H-imidazol-2-yl) phenol as a particularly promising compound, demonstrating a potent inhibitory effect on non-small cell lung carcinoma cells with an IC50 value of 15 μM.[1][14]
Workflow for Anticancer Drug Discovery with Imidazole Derivatives
Caption: Workflow from synthesis to mechanistic studies of imidazole derivatives.
Antimicrobial Activity
Imidazole derivatives are well-known for their antimicrobial properties, and 2,4,5-trisubstituted analogs are no exception.[7] They have shown efficacy against a range of pathogenic microbes, including Gram-positive and Gram-negative bacteria, as well as fungi like Candida albicans.[4][6][15][16]
Mechanisms of Action: The proposed mechanisms often involve the disruption of critical cellular processes in microbes:
-
Cell Wall/Membrane Disruption: Interference with the synthesis or integrity of the microbial cell wall or membrane.[4]
-
Enzyme Inhibition: Targeting essential enzymes. For instance, docking studies have suggested that some derivatives bind effectively to glucosamine-6-phosphate synthase, a key enzyme in the bacterial cell wall biosynthesis pathway.[15][17]
-
Inhibition of Protein Synthesis: Some studies suggest that these compounds may inhibit protein synthesis within the bacteria.[4]
Minimum inhibitory concentrations (MICs) for some active compounds have been reported in the low microgram per milliliter range (0.50 to 6.1 µg/mL), indicating high potency.[16]
Anti-inflammatory and Analgesic Activity
Several studies have investigated the potential of 2,4,5-triphenyl-imidazole derivatives as anti-inflammatory and analgesic agents.[2][18] In vivo models, such as the carrageenan-induced rat paw edema test, are commonly used to evaluate anti-inflammatory effects.[18][19]
Some synthesized compounds have demonstrated anti-inflammatory activity comparable or even superior to standard drugs like indomethacin.[2][18] Similarly, their analgesic potential has been assessed using models like the acetic acid-induced writhing test in mice, with some derivatives showing effects comparable to aspirin.[2] These activities are often linked to the inhibition of enzymes like cyclooxygenase (COX), a key player in the inflammation pathway.[1]
Enzyme Inhibition
Beyond their roles in cancer and inflammation, these derivatives have been explored as inhibitors of other medically relevant enzymes.
-
Xanthine Oxidase (XO) Inhibition: Certain 2,4,5-trisubstituted imidazoles have been identified as inhibitors of xanthine oxidase. This enzyme is a key target in the treatment of gout, as it catalyzes the production of uric acid. One compound was found to have an IC50 of 85.8 μg/mL against XO.[20]
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that breaks down the neurotransmitter acetylcholine, is a primary strategy for treating Alzheimer's disease. Some imidazole derivatives have shown modest inhibitory activity against AChE.[20]
Experimental Protocols and Methodologies
To ensure scientific integrity and reproducibility, standardized protocols are essential for evaluating the biological activities of new chemical entities.
Protocol: MTT Assay for In-Vitro Antiproliferative Activity
This colorimetric assay is a standard method for assessing cell viability and cytotoxicity.
Principle: The assay measures the metabolic activity of living cells. The mitochondrial dehydrogenase enzymes in viable cells cleave the tetrazolium ring of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), converting it into an insoluble purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the test imidazole derivatives in the appropriate cell culture medium. Add these solutions to the wells and incubate for a specified period (e.g., 24 or 48 hours).[14]
-
MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.[1]
-
Formazan Solubilization: Carefully remove the medium and add 150-200 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the plates on a microplate reader at a wavelength of approximately 490-570 nm.[1]
-
Data Analysis: Calculate the percentage of cell viability compared to untreated control cells. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using dose-response curve analysis.
MTT Assay Workflow
Caption: Step-by-step workflow for the MTT cell viability assay.
Protocol: Antimicrobial Screening by Disc Diffusion Method
This method is widely used to test the susceptibility of bacteria or fungi to antimicrobial agents.
Step-by-Step Methodology:
-
Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, E. coli) in a sterile broth.
-
Plate Inoculation: Uniformly spread the microbial inoculum over the entire surface of a sterile agar plate (e.g., Nutrient Agar for bacteria, Sabouraud Dextrose Agar for fungi).[18]
-
Disc Application: Impregnate sterile paper discs with a known concentration of the synthesized imidazole compounds (e.g., 30 µg/mL).[18] Place these discs onto the surface of the inoculated agar plates.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).[18]
-
Measure Zone of Inhibition: After incubation, measure the diameter of the clear zone around each disc where microbial growth has been inhibited. The size of the zone is proportional to the antimicrobial activity of the compound.
Data Summary
Clear and concise data presentation is crucial for comparing the efficacy of different derivatives.
Table 1: Antiproliferative Activity of Selected Imidazole Derivatives
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| 6f | A549 (Lung) | 15 | [1][14] |
| 4a | MDA-MB-231 (Breast) | Significant | [11] |
| 9c | PC3, KB, A549, HCT116 | Most Potent in Series | [12] |
Table 2: Antimicrobial Activity of Selected Imidazole Derivatives
| Microbial Strain | Activity Metric | Value Range | Reference |
| Various Bacteria | MIC | 0.50 - 6.1 µg/mL | [16] |
| Various Bacteria | MBC | 1.11 - 12.9 µg/mL | [16] |
| S. aureus, P. aeruginosa | Zone of Inhibition | Moderate to Good | [6] |
| C. albicans | Zone of Inhibition | Moderate to Good | [6][15] |
(Note: MIC = Minimum Inhibitory Concentration, MBC = Minimum Bactericidal Concentration)
Conclusion and Future Perspectives
The 2,4,5-trisubstituted imidazole scaffold is a highly versatile and pharmacologically significant structure. Derivatives of this core have consistently demonstrated potent biological activities, particularly in the realms of anticancer, antimicrobial, and anti-inflammatory research. The ease of their synthesis through multi-component reactions allows for the creation of large, diverse libraries, which is advantageous for structure-activity relationship (SAR) studies and lead optimization.
Future research should focus on:
-
Lead Optimization: Systematically modifying the most potent compounds to enhance their activity, selectivity, and pharmacokinetic properties.
-
In-Depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways affected by these compounds to better understand their therapeutic potential and possible side effects.
-
In-Vivo Efficacy and Safety: Progressing the most promising lead compounds into preclinical animal models to evaluate their efficacy and safety profiles in a whole-organism context.
The continued exploration of 2,4,5-trisubstituted imidazoles holds significant promise for the discovery of novel therapeutic agents to address unmet medical needs.
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Unraveling the Mechanism of Action of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-: A Methodological Guide
Introduction: The Imidazole Scaffold as a Cornerstone of Modern Therapeutics
The imidazole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] Its unique electronic properties, including the ability to act as both a hydrogen bond donor and acceptor, and its capacity to coordinate with metal ions, have made it a versatile building block for therapeutic agents with a wide array of biological activities.[2] Imidazole derivatives have demonstrated significant potential as anticancer, antifungal, anti-inflammatory, and antibacterial agents, among others.[3][4][5] The biological profile of these compounds is profoundly influenced by the nature and position of substituents on the imidazole ring, which modulate their pharmacokinetic and pharmacodynamic properties.[2]
This in-depth technical guide focuses on a specific, lesser-studied derivative, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- . In the absence of extensive published data on this particular molecule, this document serves as a methodological roadmap for researchers, scientists, and drug development professionals. It outlines a systematic approach to elucidate its mechanism of action, drawing upon established principles of medicinal chemistry and pharmacology. We will explore potential therapeutic avenues and provide detailed, self-validating experimental and computational protocols to investigate them.
Structural Features and Hypothesized Biological Activities
The structure of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- presents several key features that can inform hypotheses about its biological targets:
-
2,4,5-Trimethylated Imidazole Core: The presence of three methyl groups on the imidazole ring increases its lipophilicity, which may enhance its ability to cross cellular membranes. The substitution pattern also influences the electronic distribution within the ring, potentially modulating its interaction with biological targets.
-
1-Ethanol Substituent: The hydroxyethyl group at the N1 position can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. This functional group may also serve as a handle for further chemical modification to optimize activity and selectivity.
Based on these structural characteristics and the broad bioactivity of related imidazole compounds, we can postulate several potential mechanisms of action for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- that warrant investigation.
I. Anticancer Potential: Targeting Cellular Proliferation and Survival
Numerous imidazole derivatives have shown promise as anticancer agents by targeting various pathways involved in tumor growth and progression.[6] For 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, a plausible anticancer mechanism could involve the inhibition of key signaling kinases or the induction of apoptosis.
A. Hypothetical Mechanism: Inhibition of Receptor Tyrosine Kinase (RTK) Signaling
Receptor tyrosine kinases (RTKs) are a family of cell surface receptors that play a critical role in regulating cell growth, differentiation, and survival. Dysregulation of RTK signaling is a common feature of many cancers. The imidazole scaffold has been successfully employed in the design of RTK inhibitors.
Caption: Hypothetical inhibition of a receptor tyrosine kinase pathway by 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-.
B. Experimental Validation: A Multi-pronged Approach
A logical and self-validating workflow is essential to investigate the potential anticancer activity of our lead compound.
Caption: A streamlined workflow for the investigation of potential anticancer activity.
-
Objective: To predict potential protein targets and assess the drug-likeness of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-.
-
Methodology: Molecular Docking
-
Prepare the Ligand: Generate a 3D structure of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- and perform energy minimization.
-
Select a Target Library: Utilize a library of known cancer-related protein structures, with a focus on kinases.
-
Perform Docking: Use software such as AutoDock Vina or Glide to dock the ligand into the active sites of the target proteins.
-
Analyze Results: Rank the targets based on binding affinity (docking score) and analyze the binding poses for key interactions (e.g., hydrogen bonds with the ethanol moiety).
-
-
Methodology: ADME/Tox Prediction
-
Utilize Web-based Tools: Employ platforms like SwissADME or ADMETlab 2.0 to predict pharmacokinetic and toxicity profiles.[7]
-
Analyze Parameters: Evaluate properties such as lipophilicity (LogP), water solubility, and potential for hERG inhibition.
-
-
Objective: To experimentally validate the cytotoxic effects and the predicted mechanism of action.
-
Protocol: Cell Viability Assay (MTT)
-
Cell Culture: Plate a panel of cancer cell lines (e.g., A549 lung carcinoma, MCF-7 breast cancer) in 96-well plates.[8]
-
Compound Treatment: Treat the cells with a serial dilution of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- for 48-72 hours.
-
MTT Incubation: Add MTT reagent and incubate for 4 hours to allow for formazan crystal formation.
-
Solubilization and Absorbance Reading: Solubilize the formazan crystals and measure the absorbance at 570 nm.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each cell line.
-
| Cell Line | Compound | IC50 (µM) [Hypothetical Data] |
| A549 (Lung) | 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | 15.2 |
| MCF-7 (Breast) | 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | 25.8 |
| HCT116 (Colon) | 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | 18.5 |
-
Protocol: Kinase Inhibition Assay
-
Select Kinase Target: Based on docking results, choose a relevant kinase (e.g., EGFR, VEGFR).
-
Assay Setup: Use a commercial kinase assay kit (e.g., LanthaScreen™, Kinase-Glo®) according to the manufacturer's instructions.
-
Incubate with Compound: Incubate the kinase, substrate, and ATP with varying concentrations of the test compound.
-
Measure Signal: Detect the signal (e.g., fluorescence, luminescence) to determine the extent of kinase inhibition.
-
Calculate IC50: Determine the concentration of the compound required to inhibit 50% of the kinase activity.
-
II. Antifungal Potential: Disrupting Fungal Cell Integrity
The imidazole scaffold is a hallmark of many clinically used antifungal agents, such as ketoconazole and miconazole.[9] These drugs typically act by inhibiting the biosynthesis of ergosterol, an essential component of the fungal cell membrane.
A. Hypothetical Mechanism: Inhibition of Lanosterol 14α-Demethylase
Lanosterol 14α-demethylase (CYP51) is a key enzyme in the ergosterol biosynthesis pathway. Inhibition of this enzyme leads to the accumulation of toxic sterol intermediates and disrupts the integrity of the fungal cell membrane.
B. Experimental Validation: Antifungal Susceptibility and Enzyme Inhibition
-
Protocol: Antifungal Susceptibility Testing (Broth Microdilution)
-
Prepare Fungal Inoculum: Grow a culture of a relevant fungal strain (e.g., Candida albicans, Aspergillus fumigatus).
-
Serial Dilution: Prepare a serial dilution of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in a 96-well plate.
-
Inoculation and Incubation: Inoculate the wells with the fungal suspension and incubate for 24-48 hours.
-
Determine MIC: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that prevents visible fungal growth.
-
-
Protocol: CYP51 Inhibition Assay
-
Source of Enzyme: Utilize a commercially available recombinant CYP51 enzyme.
-
Assay Principle: Monitor the conversion of a substrate (e.g., a fluorescent probe) by CYP51 in the presence and absence of the inhibitor.
-
Data Analysis: Calculate the IC50 value for CYP51 inhibition.
-
III. Anti-inflammatory Potential: Modulation of Inflammatory Pathways
Certain imidazole derivatives have demonstrated anti-inflammatory properties, often through the inhibition of enzymes involved in the inflammatory cascade, such as cyclooxygenase (COX) enzymes.[4]
A. Hypothetical Mechanism: Inhibition of COX-2
COX-2 is an inducible enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 is a desirable therapeutic strategy to minimize the gastrointestinal side effects associated with non-selective COX inhibitors.
B. Experimental Validation: In Vitro Anti-inflammatory Assays
-
Protocol: COX Inhibition Assay
-
Enzyme Source: Use commercially available COX-1 and COX-2 enzymes.
-
Assay Principle: Measure the production of prostaglandin E2 (PGE2) from arachidonic acid in the presence of the test compound.
-
Detection: Quantify PGE2 levels using an ELISA kit.
-
Determine Selectivity: Calculate the IC50 values for both COX-1 and COX-2 to determine the selectivity index.
-
-
Protocol: Cytokine Production in Lipopolysaccharide (LPS)-Stimulated Macrophages
-
Cell Culture: Culture murine macrophage cells (e.g., RAW 264.7).
-
Stimulation and Treatment: Stimulate the cells with LPS in the presence of varying concentrations of the test compound.
-
Cytokine Measurement: Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the cell supernatant using ELISA.
-
Conclusion: A Path Forward for a Promising Scaffold
While the precise mechanism of action of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- remains to be elucidated, its structural features suggest a high potential for diverse biological activities. This guide provides a comprehensive and scientifically rigorous framework for its investigation. By employing a combination of in silico prediction and in vitro validation, researchers can systematically unravel the therapeutic potential of this and other novel imidazole derivatives, paving the way for the development of next-generation therapeutics. The integration of these methodologies ensures a self-validating and efficient approach to drug discovery, maximizing the potential for success in translating a promising chemical scaffold into a clinically valuable asset.
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Serdaliyeva, D., Nurgozhin, T., Satbayeva, E., Khayitova, M., Seitaliyeva, A., & Ananyeva, L. (2022). Review of pharmacological effects of imidazole derivatives. Journal of Clinical Medicine of Kazakhstan, 19(3), 13-19. (URL: [Link])
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Shailesh, P., et al. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. (URL: [Link])
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ACS Publications. (2024). Imidazole-Derived Alkyl and Aryl Ethers: Synthesis, Characterization, In Vitro Anticancer and Antioxidant Activities, Carbonic Anhydrase I–II Inhibition Properties, and In Silico Studies. (URL: [Link])
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IJFMR. (2023). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (URL: [Link])
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Shailesh, P., et al. (2012). Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl Derivatives. (URL: [Link])
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Satyanarayana, V.S.V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. (URL: [Link])
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Rasayan Journal of Chemistry. (2022). PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. (URL: [Link])
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Springer. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. (URL: [Link])
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- 9. tsijournals.com [tsijournals.com]
Exploring the Therapeutic Potential of Trimethyl-Substituted Imidazoles: A Technical Guide
Executive Summary
The imidazole ring is a privileged pharmacophore in medicinal chemistry, forming the structural backbone of numerous antifungal, anticancer, and anti-inflammatory therapeutics[1]. While mono- and di-substituted imidazoles have been extensively studied, the therapeutic potential of trimethyl-substituted imidazoles (such as 1,2,4-trimethylimidazole and 2,4,5-trimethylimidazole) represents a highly specialized and promising frontier.
This technical guide explores how the strategic placement of three methyl groups on the imidazole core fundamentally alters its physicochemical properties—specifically its basicity, lipophilicity, and steric profile. By analyzing natural products like the Lepidilines and detailing modern synthetic workflows, this whitepaper provides drug development professionals with a comprehensive framework for integrating trimethyl-substituted imidazoles into targeted drug discovery pipelines.
Mechanistic Rationale: The Trimethyl Advantage
The addition of methyl groups to the imidazole ring is not merely a structural variation; it is a profound physicochemical modification. The causality behind the enhanced therapeutic efficacy of trimethyl-imidazoles lies in three primary factors:
-
Electronic Modulation and pKa Shift: Unsubstituted imidazole has a pKa of approximately 6.95. The electron-donating nature of three methyl groups via hyperconjugation significantly increases the electron density of the aromatic ring. Consequently, the pKa of 1,2,4-trimethylimidazole rises to 8.64, and 2,4,5-trimethylimidazole reaches 8.92[2]. This shift guarantees that the molecule is predominantly protonated at physiological pH (7.4), allowing it to act as a robust cation that can form critical salt bridges with negatively charged residues (e.g., aspartate or glutamate) in target protein pockets.
-
Steric Shielding: The steric bulk of the trimethyl configuration restricts the rotational degrees of freedom when the molecule binds to a receptor or enzyme. This conformational locking reduces off-target promiscuity and enhances binding affinity to specific targets, such as kinase hinge regions.
-
Lipophilicity (LogP) Enhancement: The hydrophobic methyl groups increase the overall lipophilicity of the molecule, improving cellular membrane permeability—a critical factor for targeting intracellular oncogenic pathways.
Caption: Mechanistic pathway detailing how trimethylation enhances target binding affinity.
Therapeutic Applications: The Lepidiline Case Study
The most compelling evidence for the therapeutic potential of trimethyl-substituted imidazoles comes from natural product chemistry. Lepidiline B (1,3-dibenzyl-2,4,5-trimethylimidazolium chloride) is a naturally occurring imidazolium alkaloid isolated from the roots of Lepidium meyenii (commonly known as Maca)[3],[4].
Anticancer and Cytotoxic Activity
Lepidiline B and its synthetic analogues have demonstrated significant cytotoxic activity against various human cancer cell lines[3]. The mechanism of action is closely tied to the quaternary nature of the imidazolium salt, which is synthesized natively via the double benzylation of 2,4,5-trimethylimidazole[3]. The permanent positive charge, combined with the lipophilic benzyl and methyl groups, allows these molecules to effectively penetrate mitochondrial membranes in cancer cells, disrupting cellular respiration and inducing apoptosis. These compounds are currently being explored as targeted therapies for proliferative diseases[4].
Quantitative Structure-Activity Data
To facilitate rational drug design, the following table summarizes the key physicochemical and biological data for relevant imidazole derivatives.
| Compound | pKa | Key Structural Feature | Primary Application / Biological Activity |
| Imidazole | 6.95 | Unsubstituted baseline | Foundational pharmacophore |
| 1,2,4-trimethylimidazole | 8.64[2] | Asymmetric methylation | Photochemical intermediates, CO2 capture media[5] |
| 2,4,5-trimethylimidazole | 8.92[2] | Symmetric carbon methylation | Precursor to Lepidilines, Cytotoxic agent scaffolds[3] |
| Lepidiline B | N/A (Quaternary) | 1,3-dibenzyl-2,4,5-trimethyl | Potent anticancer and antiproliferative activity[3],[4] |
Experimental Workflows: Synthesis and Screening
The synthesis of highly substituted imidazoles traditionally suffered from long reaction times and low yields. However, modern approaches utilizing Microwave-Assisted Organic Synthesis (MAOS) and multi-component reactions have revolutionized this process, allowing for rapid library generation[6],[7].
Caption: High-throughput experimental workflow for the synthesis and screening of trimethylimidazoles.
Detailed Step-by-Step Methodology: Synthesis of 2,4,5-Trimethylimidazole
This self-validating protocol utilizes a modified Debus-Radziszewski multicomponent reaction under microwave irradiation to maximize yield and purity.
Phase 1: Reagent Assembly
-
In a microwave-safe reaction vessel, combine 10 mmol of diacetyl (2,3-butanedione) and 10 mmol of acetaldehyde. Causality: Diacetyl provides the C4 and C5 methyl groups, while acetaldehyde provides the C2 methyl group.
-
Add 40 mmol of ammonium acetate ( NH4OAc ) dissolved in 15 mL of glacial acetic acid. Causality: Ammonium acetate acts as the nitrogen source. The excess is required to drive the condensation reaction to completion.
Phase 2: Microwave-Assisted Organic Synthesis (MAOS) 3. Seal the vessel and subject it to microwave irradiation (e.g., CEM Discover) at 120°C for 15 minutes with a maximum power of 150 W[6]. 4. Validation Check: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1). The disappearance of starting materials indicates successful cyclization.
Phase 3: Isolation and Purification 5. Cool the reaction mixture to room temperature and pour it over crushed ice. 6. Neutralize the acidic solution carefully with concentrated aqueous ammonia until the pH reaches ~9.0. Causality: Because the pKa of 2,4,5-trimethylimidazole is 8.92[2], a pH above 9 ensures the molecule is deprotonated (free base form), causing it to precipitate out of the aqueous solution. 7. Extract the aqueous layer with ethyl acetate (3 x 20 mL). Dry the combined organic layers over anhydrous Na2SO4 , filter, and concentrate under reduced pressure. 8. Recrystallize the crude product from a mixture of ethyl acetate and hexane to yield pure 2,4,5-trimethylimidazole.
Phase 4: Structural Validation 9. Confirm the structure using 1H NMR ( CDCl3 ): Look for singlet peaks integrating to 3H at ~2.3 ppm (C2 methyl) and 6H at ~2.1 ppm (C4 and C5 methyls). Confirm mass using ESI-MS ( [M+H]+ = 111.1).
Phase 5: Derivatization to Lepidiline Analogues 10. To synthesize Lepidiline B analogues, react the purified 2,4,5-trimethylimidazole with an excess of benzyl chloride (or substituted benzyl halides) in acetonitrile under reflux for 24 hours to achieve double N-alkylation[3],[7].
References
-
13-4-18-682 | PDF | Quantitative Structure–Activity Relationship | Chemistry - Scribd Source: Scribd URL:[Link]
-
Contemporary Progress in the Synthetic Strategies of Imidazole and its Biological Activities Source: ResearchGate URL:[Link]
-
CONVENIENT AND GENERAL MICROWAVE-ASSISTED PROTOCOLS FOR THE EXPEDIENT SYNTHESIS OF HETEROCYCLES Source: LOCKSS URL:[Link]
-
Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones Source: PubMed Central (NIH) URL:[Link]
- CN101812020A - Synthesis method of tetra-substituted imidazole medicament molecule and analogs thereof Source: Google Patents URL
-
NOVEL IMIDAZOLE AND IONIC LIQUID-BASED PLATFORMS AS MEDIA FOR CO2 CAPTURE APPLICATIONS Source: The University of Alabama URL:[Link]
- CN1684680A - Imidazole alkaloids of Maca unifolia and its application Source: Google Patents URL
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- 3. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CN1684680A - Imidazole alkaloids of Maca unifolia and its application - Google Patents [patents.google.com]
- 5. ir-api.ua.edu [ir-api.ua.edu]
- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 7. CN101812020A - Synthesis method of tetra-substituted imidazole medicament molecule and analogs thereof - Google Patents [patents.google.com]
Advanced Applications of 2,4,5-Trimethyl-1H-imidazole-1-ethanol in Organic Synthesis: A Technical Guide for Precursor Utility
Prepared by: Senior Application Scientist Target Audience: Research Chemists, Materials Scientists, and Drug Development Professionals
Executive Summary & Chemical Paradigm
In advanced organic synthesis, the selection of a precursor dictates the thermodynamic and kinetic boundaries of the downstream pathways. 2,4,5-Trimethyl-1H-imidazole-1-ethanol (also referred to as 1-(2-hydroxyethyl)-2,4,5-trimethylimidazole) represents a highly specialized, bifunctional building block.
Unlike standard unsubstituted imidazoles[1], this molecule features two distinct chemical domains:
-
A Sterically Encumbered, Electron-Rich Heterocycle: The three methyl groups at the C2, C4, and C5 positions inductively pump electron density into the imidazole ring. This dramatically increases the basicity (pKa) and nucleophilicity of the N3 nitrogen while simultaneously providing a steric shield[2]. Furthermore, the methylation at C2 fundamentally blocks the formation of standard N-heterocyclic carbenes (NHCs), redirecting strong-base chemistry toward N-heterocyclic olefins (NHOs).
-
A Reactive Tether: The N1-hydroxyethyl arm provides a primary alcohol, enabling covalent integration into polymer matrices, esterification for prodrug synthesis, or conversion into a leaving group for further elongation.
This guide explores the causality behind utilizing this specific precursor in three primary domains: Task-Specific Ionic Liquids (TSILs), Zero-Emission Polyurethane Catalysis[3], and Advanced CO2 Capture Solvents[2].
Reaction Pathways & Downstream Utility
The structural dichotomy of 2,4,5-trimethyl-1H-imidazole-1-ethanol allows it to act as a versatile hub in synthetic workflows.
Fig 1. Divergent synthetic pathways of 2,4,5-trimethyl-1H-imidazole-1-ethanol.
Task-Specific Ionic Liquids (TSILs)
Quaternization of the N3 position yields highly substituted imidazolium salts. The presence of the N1-hydroxyethyl group classifies these as Task-Specific Ionic Liquids (TSILs). The hydroxyl group can hydrogen-bond with specific anions or be used to tether the ionic liquid to silica supports for heterogeneous catalysis. Because the C2 position is blocked by a methyl group, these salts are highly resistant to C2-deprotonation, making them exceptionally stable in basic environments compared to 1,3-dialkylimidazolium salts.
Zero-Emission Polyurethane (PU) Catalysts
In polyurethane foam manufacturing, tertiary amines are used to catalyze the reaction between polyols and isocyanates[3]. However, traditional volatile catalysts migrate out of the foam over time, causing odor and environmental hazards (VOC emissions). 2,4,5-Trimethyl-1H-imidazole-1-ethanol acts as a reactive catalyst . The sterically hindered imidazole ring drives the gelling reaction, while the primary alcohol covalently bonds with the isocyanate, permanently locking the catalyst into the polymer backbone[3].
Sterically Hindered CO2 Capture Solvents
Recent advancements utilize highly substituted imidazoles in aqueous blends for carbon capture[2]. The steric bulk of the 2,4,5-trimethyl groups prevents the formation of stable carbamates when reacting with CO2. Instead, the system is forced into a bicarbonate pathway. This causality is critical: bicarbonate formation requires significantly less thermal energy to reverse during the solvent regeneration phase, drastically lowering the operating costs of the capture facility[2].
Comparative Quantitative Data
To understand why this specific precursor is chosen over simpler analogues, we must analyze its physicochemical properties. The table below summarizes the structural impacts of substitution.
| Precursor / Compound | pKa (Conjugate Acid) | C2-Proton Availability | Primary Alcohol Tether | Primary Application |
| Imidazole | 6.95 | Yes (Highly Acidic) | No | General Buffer, API Core |
| 2,4,5-Trimethylimidazole | ~8.90 | No (Blocked by Methyl) | No | High-Capacity CO2 Absorbent |
| 1-(2-Hydroxyethyl)imidazole | 7.10 | Yes (Highly Acidic) | Yes | Standard TSILs, NHC Precursor |
| 2,4,5-Trimethyl-1H-imidazole-1-ethanol | ~8.85 | No (Blocked by Methyl) | Yes | Reactive PU Catalyst, NHO Precursor |
Data Synthesis: Methylation increases basicity (pKa) via inductive effects, while the N-alkylation slightly lowers it compared to the parent trimethylimidazole due to the electron-withdrawing nature of the hydroxyl oxygen.
Experimental Protocols (Self-Validating Systems)
As an application scientist, I emphasize that protocols must contain internal validation checkpoints to ensure the causality of the reaction is maintained.
Protocol A: Synthesis of a Task-Specific Imidazolium Salt (TSIL)
Objective: Quaternization of the N3 position to form 1-(2-hydroxyethyl)-2,3,4,5-tetramethylimidazolium iodide.
-
Preparation: In a flame-dried 100 mL round-bottom flask flushed with argon, dissolve 2,4,5-trimethyl-1H-imidazole-1-ethanol (10.0 mmol, 1.54 g) in 20 mL of anhydrous acetonitrile.
-
Alkylation: Cool the solution to 0 °C. Add methyl iodide (12.0 mmol, 0.75 mL) dropwise over 10 minutes. Causality note: The N3 nitrogen is highly nucleophilic due to the three methyl groups; the reaction is highly exothermic.
-
Reflux: Attach a reflux condenser and heat the mixture to 60 °C for 12 hours.
-
Isolation: Cool to room temperature. The product will often precipitate directly. If not, add 30 mL of cold diethyl ether to induce precipitation. Filter the white solid under vacuum and wash with cold ether (2 x 10 mL).
-
Self-Validation (NMR): Analyze via 1 H NMR (DMSO- d6 ).
-
Success Checkpoint: The disappearance of the neutral imidazole N3 lone-pair shielding will cause the C4/C5 methyl singlets to shift downfield (from ~2.0 ppm to ~2.3 ppm). The new N3-methyl group will appear as a sharp singlet at ~3.7 ppm.
-
Protocol B: Integration into a Polyurethane Matrix
Objective: Utilizing the precursor as a zero-emission reactive gelling catalyst.
-
Resin Blending: In a planetary mixer, combine a standard polyether polyol (100 parts by weight) with 2,4,5-trimethyl-1H-imidazole-1-ethanol (1.5 parts by weight). Mix at 1000 RPM for 2 minutes to ensure homogeneous distribution.
-
Isocyanate Addition: Add polymeric MDI (methylene diphenyl diisocyanate) at an isocyanate index of 105.
-
Curing & Validation: Mix rapidly for 5 seconds and pour into a mold.
-
Success Checkpoint (Thermal/Kinetic): Monitor the exotherm. The sterically hindered tertiary amine will catalyze the urethane linkage.
-
Success Checkpoint (Chemical): Perform FTIR on the cured foam. The complete disappearance of the primary alcohol O-H stretch (~3300 cm −1 ) confirms that the catalyst has covalently bonded into the polymer network, validating its zero-emission status.
-
Fig 2. Dual-action mechanism: N3 catalysis and N1-OH covalent integration in PU synthesis.
Conclusion
2,4,5-Trimethyl-1H-imidazole-1-ethanol is not merely a substituted heterocycle; it is a highly engineered precursor. By understanding the causality of its structure—where the methyl groups provide basicity, steric shielding, and C2-blocking, while the hydroxyethyl group provides a reactive tether—chemists can deploy it to solve complex problems ranging from VOC emissions in polymers[3] to energy-intensive regeneration in carbon capture facilities[2].
References
-
High-Capacity Amine-Imidazole Solvent Blends for CO2 Capture Source: ACS Publications (Journal of Chemical & Engineering Data) URL:[Link]
- Source: US Patent 11021561B2 (Google Patents)
Sources
Technical Whitepaper: Structural Characterization, Synthesis, and Database Discrepancies of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Executive Summary
In the landscape of heterocyclic chemistry, highly substituted imidazoles serve as critical pharmacophores and advanced material precursors. 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a specialized, sterically hindered building block utilized in the synthesis of active pharmaceutical ingredients (APIs) and latent epoxy curing agents. However, researchers frequently encounter significant roadblocks when attempting to source this compound due to widespread algorithmic misattributions in commercial chemical registries[1][2].
This whitepaper provides an authoritative guide to disentangling the CAS registry anomaly surrounding this compound, details its physicochemical profile, and establishes a self-validating synthetic protocol for its preparation via the N-alkylation of its parent scaffold.
Chemical Identity & The CAS Registry Anomaly
A persistent issue in modern cheminformatics is the automated scraping and mislinking of chemical identifiers. For 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, this has resulted in a "phantom" CAS number assignment.
-
The Misattribution: Several commercial databases erroneously cross-link this imidazole derivative to CAS 90721-79-2 [3][4].
-
The Chemical Reality: Authoritative databases confirm that CAS 90721-79-2 officially corresponds to 2,4,5-Trimethylbenzene-1,3-diamine (Molecular Formula: C9H14N2 ), an entirely different aromatic amine[5].
-
The Parent Scaffold: The core structural unit of our target compound is 2,4,5-trimethyl-1H-imidazole , which is accurately registered under CAS 822-90-2 [6][7].
Currently, the specific N-1 ethanol derivative (1H-Imidazole-1-ethanol, 2,4,5-trimethyl-) does not possess a globally unified, unique CAS registry number in primary databases like PubChem or ECHA, making de novo synthesis from CAS 822-90-2 the most reliable procurement strategy for drug development professionals.
Quantitative Physicochemical Profile
Below is the synthesized structural data for the target compound[8]:
| Property | Value / Description |
| IUPAC Name | 2-(2,4,5-trimethyl-1H-imidazol-1-yl)ethan-1-ol |
| Molecular Formula | C8H14N2O |
| Molecular Weight | 154.21 g/mol |
| Parent Scaffold CAS | 822-90-2 (2,4,5-trimethyl-1H-imidazole) |
| Erroneous CAS | 90721-79-2 (Belongs to 2,4,5-Trimethylbenzene-1,3-diamine) |
| Hydrogen Bond Donors | 1 (Hydroxyl group) |
| Hydrogen Bond Acceptors | 2 (Hydroxyl oxygen, Imidazole N-3) |
Mechanistic Synthesis Pathway
The synthesis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- relies on the N-alkylation of the parent 2,4,5-trimethylimidazole. The ambident nature of the imidazole ring typically presents regioselectivity challenges; however, because the 2,4,5-positions are fully substituted symmetrically, alkylation exclusively yields the N-1 substituted product[9].
The primary mechanistic hurdle is steric hindrance . The adjacent methyl groups at the C-2 and C-5 positions create a sterically congested environment around the N-1 and N-3 atoms, which depresses the kinetics of nucleophilic attack ( SN2 ) on the alkylating agent[9].
Figure 1: Synthetic workflow for the N-alkylation of 2,4,5-trimethylimidazole.
Experimental Protocol: N-Alkylation & Validation
To overcome the steric barriers while preventing side reactions, the following protocol utilizes a mild base and a polar aprotic solvent.
Step-by-Step Methodology
-
Reagent Preparation: To a flame-dried, round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2,4,5-trimethyl-1H-imidazole (1.0 equivalent) and anhydrous potassium carbonate ( K2CO3 , 2.5 equivalents)[10].
-
Solvent Addition: Suspend the mixture in anhydrous acetonitrile (MeCN).
-
Causality Check: MeCN is chosen because its polar aprotic nature poorly solvates the imidazole anion, thereby increasing its nucleophilicity to overcome the steric hindrance of the adjacent methyl groups.
-
-
Alkylation: Dropwise, add 2-chloroethanol (1.2 equivalents) at room temperature.
-
Thermal Activation: Heat the reaction mixture to reflux (approx. 80-82°C) for 12–16 hours. Monitor progression via TLC (Dichloromethane:Methanol 9:1).
-
Work-up: Cool to room temperature, filter the inorganic salts ( KCl , unreacted K2CO3 ), and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography to yield the target compound.
Self-Validating QA/QC System
A protocol is only as trustworthy as its validation mechanism. To confirm the successful synthesis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, the analytical readout must satisfy the following parameters:
-
LC-MS (ESI+): The reaction is deemed successful if the mass spectrum exhibits a dominant [M+H]+ peak at m/z 155.1 .
-
1 H-NMR (400 MHz, CDCl3 ):
-
Validation Marker 1: The complete disappearance of the broad singlet corresponding to the imidazole N-H proton (typically δ 9.0–10.0 in the starting material).
-
Validation Marker 2: The appearance of two distinct triplets integrating to 2H each, representing the N-alkyl chain: δ ~3.90 (t, N−CH2 ) and δ ~3.75 (t, O−CH2 ).
-
Validation Marker 3: Three distinct singlets integrating to 3H each in the upfield region ( δ 2.0–2.3), confirming the retention of the 2,4,5-trimethyl core.
-
Applications in Drug Development and Materials Science
The introduction of the N-hydroxyethyl group onto the highly substituted imidazole ring dramatically alters its partition coefficient (LogP) and hydrogen-bonding capabilities, opening two primary application vectors:
-
API Intermediates: Similar to how the N-hydroxyethylation of 2-methyl-5-nitroimidazole yields the blockbuster antibiotic Metronidazole, the 2,4,5-trimethyl analog serves as a lipophilic core for developing novel antifungal or antibacterial agents[12]. The three methyl groups increase the electron density of the ring, potentially enhancing binding affinities in specific metalloenzyme active sites.
-
Advanced Polymer Curing: In materials science, imidazole derivatives are premier latent curing agents for epoxy resins. The N-1 ethanol appendage allows the molecule to covalently bond into the epoxy matrix via the hydroxyl group, while the unhindered N-3 tertiary amine initiates the catalytic ring-opening of the epoxide, resulting in highly cross-linked, thermally stable polymers.
References
-
Title: 90721-79-2_2,4,5-Trimethyl-1,3-benzenediamine (Database Scraping Anomaly) Source: ChemSrc URL: [Link]
-
Title: 2,4,5-Trimethylbenzene-1,3-diamine | C9H14N2 | CID 108068 Source: PubChem - NIH URL: [Link]
-
Title: 2,4,5-Trimethylimidazole | C6H10N2 | CID 69976 (CAS 822-90-2) Source: PubChem - NIH URL: [Link]
-
Title: 2,4,5-Trimethylimidazole (CAS 822-90-2) Source: CAS Common Chemistry URL: [Link]
-
Title: N-Alkylation of imidazoles Source: University of Otago (Research Archive) URL: [Link]
-
Title: Synthesis of N-alkylated derivatives of imidazole as antibacterial agents Source: Bioorganic & Medicinal Chemistry Letters (PubMed) URL: [Link]
-
Title: Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons Source: Green Chemistry (RSC Publishing) URL: [Link]
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- 1. 90721-79-2_2,4,5-Trimethyl-1,3-benzenediamineCAS号:90721-79-2_2,4,5-Trimethyl-1,3-benzenediamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 2. 90721-79-2_2,4,5-Trimethyl-1,3-benzenediamineCAS号:90721-79-2_2,4,5-Trimethyl-1,3-benzenediamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 3. 90721-79-2_2,4,5-Trimethyl-1,3-benzenediamineCAS号:90721-79-2_2,4,5-Trimethyl-1,3-benzenediamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 4. 90721-79-2_2,4,5-Trimethyl-1,3-benzenediamineCAS号:90721-79-2_2,4,5-Trimethyl-1,3-benzenediamine【结构式 性质 英文】 - 化源网 [chemsrc.com]
- 5. 2,4,5-Trimethylbenzene-1,3-diamine | C9H14N2 | CID 22486677 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. 2,4,5-Trimethylimidazole | C6H10N2 | CID 69976 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. namiki-s.co.jp [namiki-s.co.jp]
- 9. Research Portal [ourarchive.otago.ac.nz]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Ultrasound-promoted N-alkylation of imidazole. Catalysis by solid-base, alkali-metal doped carbons - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
molecular weight of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
An In-depth Technical Guide to 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, a substituted imidazole derivative. While specific experimental data for this compound is not extensively available in public literature, this document synthesizes information from closely related analogues to project its physicochemical properties, outline a plausible synthetic route, detail potential analytical methodologies, and discuss its prospective applications. The core of this guide is built upon established chemical principles and data from similar imidazole-based structures, offering a robust theoretical framework for researchers. All methodologies are presented with an emphasis on the underlying scientific rationale to ensure both accuracy and practical utility in a research and development setting.
Introduction to Substituted Imidazoles
Imidazole, a five-membered aromatic heterocycle with two nitrogen atoms, is a fundamental scaffold in a vast array of biologically active molecules and functional materials.[1][2] Its derivatives are integral to pharmaceutical chemistry, with applications ranging from antifungal agents to anticancer therapeutics.[2][3] The unique electronic properties of the imidazole ring, including its aromaticity and amphoteric nature, allow for a wide range of chemical modifications, leading to a diverse library of compounds with tailored functions.[2] The substitution pattern on the imidazole core, such as the trimethylation at the 2, 4, and 5 positions combined with an N-ethanol group, is anticipated to significantly influence the molecule's steric and electronic properties, thereby affecting its solubility, reactivity, and biological activity.
Physicochemical Properties of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
The molecular structure of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- consists of a central imidazole ring substituted with three methyl groups at positions 2, 4, and 5, and an ethanol group attached to the nitrogen at position 1. Based on this structure, we can determine its molecular formula and calculate its molecular weight.
Table 1: Calculated Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₈H₁₄N₂O | Calculated |
| Molecular Weight | 154.21 g/mol | Calculated |
| IUPAC Name | 2-(2,4,5-trimethyl-1H-imidazol-1-yl)ethan-1-ol | IUPAC Nomenclature |
| Predicted LogP | 0.8 - 1.2 | Estimation based on similar structures |
| Predicted Boiling Point | 280 - 320 °C | Estimation based on similar structures |
| Predicted Melting Point | 60 - 80 °C | Estimation based on similar structures |
Synthesis and Mechanism
A plausible and efficient synthetic route for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- involves a two-step process starting from 2,4,5-trimethyl-1H-imidazole. This approach is adapted from established N-alkylation methods for imidazole derivatives.[4][5]
Experimental Protocol: Two-Step Synthesis
Step 1: Synthesis of 2,4,5-trimethyl-1H-imidazole (if not commercially available)
This can be achieved via a multi-component reaction, a common method for synthesizing substituted imidazoles.[6][7]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine diacetyl (1.0 eq), acetaldehyde (1.0 eq), and ammonium acetate (2.0 eq) in glacial acetic acid.
-
Reaction Execution: Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Purification: After completion, cool the reaction mixture and pour it into ice-cold water. Neutralize with a base (e.g., sodium bicarbonate) to precipitate the product. Filter the solid, wash with water, and purify by recrystallization from ethanol.
Step 2: N-alkylation with 2-bromoethanol
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,4,5-trimethyl-1H-imidazole (1.0 eq) in a suitable aprotic polar solvent such as N,N-dimethylformamide (DMF).
-
Deprotonation: Add a strong base, such as sodium hydride (NaH, 1.1 eq), portion-wise at 0 °C. Allow the mixture to stir for 30 minutes to ensure complete deprotonation of the imidazole nitrogen.
-
Alkylation: Add 2-bromoethanol (1.1 eq) dropwise to the reaction mixture at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.
-
Quenching and Extraction: Carefully quench the reaction with water. Extract the product into an organic solvent such as ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final compound.
Synthetic Workflow Diagram
Caption: Synthetic pathway for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-.
Spectroscopic and Chromatographic Analysis
The characterization and quantification of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- would rely on standard analytical techniques employed for similar small organic molecules.
Table 2: Analytical Methodologies
| Technique | Purpose | Expected Observations |
| ¹H NMR | Structural Elucidation | Signals corresponding to the ethyl group, three distinct methyl groups, and the remaining imidazole proton. |
| ¹³C NMR | Structural Confirmation | Resonances for all eight carbon atoms in unique chemical environments. |
| Mass Spectrometry | Molecular Weight Verification | A molecular ion peak corresponding to the calculated molecular weight (154.21 m/z). |
| FT-IR Spectroscopy | Functional Group Identification | Characteristic broad peak for the O-H stretch of the alcohol, and C-N and C=C stretches of the imidazole ring.[6] |
| HPLC-UV | Purity Assessment & Quantification | A single major peak on a reverse-phase column (e.g., C18) with UV detection.[8][9] |
| GC-MS | Quantification & Impurity Profiling | May require derivatization of the hydroxyl group to improve volatility.[8] |
Analytical Workflow Diagram
Caption: Standard analytical workflow for compound verification.
Potential Applications and Research Directions
Given the structural motifs present in 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, several potential applications can be hypothesized based on existing literature for related compounds.
-
Pharmaceuticals: The imidazole core is a well-known pharmacophore in many antifungal drugs.[3] The specific substitution pattern may modulate its activity and selectivity. Further research could explore its potential as an antifungal, antibacterial, or anticancer agent.
-
Corrosion Inhibitors: Imidazole derivatives have been shown to be effective corrosion inhibitors for various metals and alloys. The nitrogen and oxygen atoms can act as adsorption centers on metal surfaces.
-
Catalysis: The imidazole moiety can act as a ligand for transition metals, making it a candidate for the development of novel catalysts.
-
Ionic Liquids: N-substituted imidazoles are precursors to imidazolium-based ionic liquids, which have a wide range of applications as green solvents and electrolytes.
Safety and Handling
While specific toxicity data for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is unavailable, general laboratory safety precautions for handling chemical reagents should be followed. It is recommended to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and direct contact with skin and eyes.
Conclusion
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a structurally interesting imidazole derivative with a calculated molecular weight of 154.21 g/mol . Although not widely documented, a robust synthetic pathway and comprehensive analytical characterization scheme can be proposed based on established chemical principles. Its structural features suggest potential for applications in medicinal chemistry, materials science, and catalysis. This guide provides a foundational framework to stimulate and support future research into this and other novel substituted imidazoles.
References
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PubChem. 4,5-Dihydro-alpha,4,4-trimethyl-2-undecyl-1H-imidazole-1-ethanol. National Center for Biotechnology Information. [Link]
-
PubChem. 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. National Center for Biotechnology Information. [Link]
-
Asian Journal of Chemistry. Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. [Link]
- Google Patents.
-
NIST. 1H-Imidazole, 2-ethyl-4-methyl-. NIST WebBook. [Link]
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Cheméo. Chemical Properties of 1H-Imidazole (CAS 288-32-4). [Link]
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PrepChem. Synthesis of 1-Heptyl-2,4,5-trimethyl-1H-imidazole. [Link]
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Rasayan Journal of Chemistry. PREPARATION OF 2,4,5-TRIARYLIMIDAZOLE DERIVATIVES USING GREEN Syzygium Cumini SEED CATALYST. [Link]
-
U.S. Environmental Protection Agency. 1H-Imidazole-1-ethanol, 4,5-dihydro-2-tridecyl-. [Link]
-
Royal Society of Chemistry. A green and efficient protocol for the synthesis of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles catalyzed by a magnetic recyclable catalyst. [Link]
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Chemsrc. 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-C15-17-unsatd. alkyl derivs. [Link]
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Acta Poloniae Pharmaceutica. HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS. [Link]
-
SIELC Technologies. 1H-Imidazole-1-ethanol, ?-(2,4-dichlorophenyl)-. [Link]
-
ResearchGate. One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. [Link]
-
Royalchem. Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [Link]
-
TSI Journals. Imidazole: Chemistry, Synthesis, Properties, Industrial Applications and Biological and Medicinal Applications. [Link]
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safety and handling of 2,4,5-trimethyl-1H-imidazole-1-ethanol
An In-depth Technical Guide to the Safe Handling and Synthesis of Imidazole Derivatives, with a Focus on 2,4,5-trimethyl-1H-imidazole-1-ethanol
Disclaimer: Information specifically for 2,4,5-trimethyl-1H-imidazole-1-ethanol is limited. This guide synthesizes data from structurally related imidazole compounds to provide a comprehensive overview of its probable safety and handling requirements. All procedures should be conducted with a thorough risk assessment for the specific laboratory conditions.
Introduction
Imidazole derivatives are a cornerstone of medicinal chemistry and drug development, forming the structural core of numerous pharmaceuticals.[1][2] Their versatile biological activities, including antifungal, anti-inflammatory, and anticancer properties, make them a subject of intense research.[1][2][3] 2,4,5-trimethyl-1H-imidazole-1-ethanol is a member of this important class of heterocyclic compounds. While specific data for this molecule is not widely available, its structural similarity to other well-characterized imidazole-ethanols and substituted imidazoles allows for an informed approach to its safe handling and synthesis.
This guide provides a detailed technical overview for researchers, scientists, and drug development professionals on the safe handling, storage, emergency procedures, and a general synthetic approach applicable to 2,4,5-trimethyl-1H-imidazole-1-ethanol and related compounds.
Part 1: Hazard Identification and Risk Assessment
Given the absence of a specific Safety Data Sheet (SDS) for 2,4,5-trimethyl-1H-imidazole-1-ethanol, a hazard assessment must be based on analogous compounds. The following table summarizes the potential hazards, drawing from data on various substituted imidazoles and imidazole-ethanols.
| Hazard Category | Potential Hazards and Remarks | Relevant Analogs |
| Acute Toxicity (Oral) | Harmful if swallowed.[4] | Imidazole ethanol[4], 4-methyl-1H-imidazole[5] |
| Skin Corrosion/Irritation | May cause skin irritation or burns.[5][6] | 1-methylimidazole[6], 4-methyl-1H-imidazole[5] |
| Serious Eye Damage/Irritation | Causes serious eye irritation or damage.[4][7] | 2-ethyl-4-methyl-1H-imidazole[7], Imidazole ethanol[4] |
| Respiratory Irritation | May cause respiratory irritation.[8] | alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol[8] |
| Combustibility | Combustible material; containers may explode when heated.[9] Thermal decomposition can release irritating gases and vapors, including carbon monoxide, carbon dioxide, and nitrogen oxides.[9] | 1-methylimidazole[9] |
Part 2: Safe Handling and Storage
Proper handling and storage are paramount to ensure the safety of laboratory personnel and the integrity of the compound.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure.
Caption: Required Personal Protective Equipment for handling imidazole derivatives.
Handling Procedures
-
Work Area: Always handle 2,4,5-trimethyl-1H-imidazole-1-ethanol and its analogs in a well-ventilated area, preferably within a chemical fume hood.[9]
-
Avoid Contact: Do not get the compound in eyes, on skin, or on clothing.[7][9]
-
Avoid Inhalation: Do not breathe mist, vapors, or spray.[9]
-
Avoid Ingestion: Do not ingest the compound. If swallowed, seek immediate medical assistance.[9]
-
Ignition Sources: Keep away from open flames, hot surfaces, and other sources of ignition.[9][10]
-
Static Discharge: Take precautionary measures against static discharges.[9]
-
Hygiene: Handle in accordance with good industrial hygiene and safety practices. Wash hands thoroughly after handling and before eating, drinking, or smoking.[4][7]
Storage Conditions
Proper storage is crucial for maintaining the stability and integrity of the compound while minimizing risks.
-
Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[4][7][9][10]
-
Location: Store in a designated corrosives area.[9]
-
Incompatible Materials: Store away from strong oxidizing agents and strong acids.[7][9]
-
Heat and Light: Keep away from heat, sparks, flame, direct sunlight, and overheating.[4][9]
Part 3: Emergency Procedures
In the event of an emergency, a clear and practiced response is critical.
Caption: Decision-making workflow for emergency situations.
First-Aid Measures
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[7][8]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation persists, call a physician.[7][8]
-
Eye Contact: Rinse immediately and thoroughly with plenty of water for at least 15 minutes, also under the eyelids. Immediately call a poison center or doctor.[7][8]
-
Ingestion: Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[7][8]
Part 4: Synthesis and Purification Protocol
The synthesis of 2,4,5-trisubstituted imidazoles can be achieved through various methods. A common and effective approach is a one-pot synthesis involving the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonium acetate.[3][11]
General Synthetic Pathway
The following diagram illustrates a general reaction for the synthesis of a 2,4,5-trisubstituted imidazole, which can be adapted for 2,4,5-trimethyl-1H-imidazole-1-ethanol.
Caption: General synthetic pathway for 2,4,5-trimethyl-1H-imidazole-1-ethanol.
Step-by-Step Experimental Protocol
This protocol is a generalized procedure and may require optimization.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine the 1,2-dicarbonyl compound (e.g., diacetyl), the aldehyde (e.g., acetaldehyde), and ammonium acetate in a suitable solvent such as ethanol or glacial acetic acid.[1][11][12]
-
Reaction: Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[1][13]
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the mixture into cold water to precipitate the crude product.[1]
-
Purification of Imidazole Core: Filter the solid, wash with water, and dry. The crude 2,4,5-trimethyl-1H-imidazole can be purified by recrystallization from a suitable solvent like ethanol or methanol.[1][13]
-
N-Alkoxylation: To a solution of the purified 2,4,5-trimethyl-1H-imidazole in a suitable solvent (e.g., DMF), add a base such as anhydrous potassium carbonate, followed by the addition of 2-chloroethanol.[13]
-
Final Purification: Stir the reaction mixture, possibly with heating, until the reaction is complete (monitored by TLC). The final product, 2,4,5-trimethyl-1H-imidazole-1-ethanol, can then be isolated and purified using standard techniques such as column chromatography or recrystallization.
Part 5: Applications in Research and Drug Development
Substituted imidazoles are of significant interest in drug discovery. They are known to act as:
-
Enzyme Inhibitors: The imidazole scaffold is well-suited for kinase inhibition.[2] For example, certain 2,4-1H-imidazole carboxamides are potent and selective inhibitors of TAK1 (transforming growth factor β-activated kinase 1).[14]
-
Antifungal Agents: Many imidazole-containing compounds are used as antifungal drugs.[15][16]
-
Anticancer Agents: Imidazole hybrids have shown promising anticancer activity.[2]
-
Pharmaceutical Intermediates: They serve as crucial building blocks for the synthesis of more complex active pharmaceutical ingredients.[15][16]
The specific applications of 2,4,5-trimethyl-1H-imidazole-1-ethanol would need to be determined through biological screening and structure-activity relationship studies.
References
-
Various authors. (2024, May 16). Various synthesis and biological evaluation of some tri -tetra-substituted imidazoles derivatives: A review. PMC. Retrieved from [Link]
-
Loba Chemie. (2019, March 29). IMIDAZOLE ETHANOL MSDS. Retrieved from [Link]
-
PubChem. 4,5-Dihydro-alpha,4,4-trimethyl-2-undecyl-1H-imidazole-1-ethanol. Retrieved from [Link]
-
HazComFast. (1H-Imidazole-1-ethanol, 4,5-dihydro-2-tridecyl-) CAS 6942-02-5. Retrieved from [Link]
-
Various authors. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and A. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) One-Pot Synthesis of 2,4,5-Triaryl-1H-imidazoles Using Glutamic Acid as Catalyst. Retrieved from [Link]
-
Capot Chemical. (2018, June 19). MSDS of Alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol. Retrieved from [Link]
-
IJFMR. (2023, September 15). Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. Retrieved from [Link]
-
SciSpace. (2012, December 10). One-pot synthesis of 2,4,5-tri-substituted-1H-imidazoles promoted by trichloromelamine. Retrieved from [Link]
-
PubChem. alpha-methyl-1H-imidazole-1-ethanol. Retrieved from [Link]
-
NICNAS. (2016, April 21). 1H-Imidazole, 4-methyl-: Human health tier II assessment. Retrieved from [Link]
-
Australian Government Department of Health. (2022, January 14). 1H-Imidazole, 1-methyl- - Evaluation statement. Retrieved from [Link]
-
Royalchem. (2024, July 17). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. Retrieved from [Link]
-
Chemsrc. (2025, August 25). 1H-Imidazole-1-ethanol, 4,5-dihydro-, 2-C15-17-unsatd. alkyl derivs.. Retrieved from [Link]
-
NextSDS. 1H-Imidazole-1-ethanol, .alpha.-methyl-2,4-dinitro-. Retrieved from [Link]
-
EPA. (2023, November 1). 1H-Imidazole-1-ethanol, 4,5-dihydro-2-tridecyl- - Substance Details. Retrieved from [Link]
-
MDPI. (2025, May 21). Imidazole Hybrids: A Privileged Class of Heterocycles in Medicinal Chemistry with New Insights into Anticancer Activity. Retrieved from [Link]
-
PubMed. (2021, March 3). Discovery of 2,4-1 H-Imidazole Carboxamides as Potent and Selective TAK1 Inhibitors. Retrieved from [Link]
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1H-Imidazole-1-ethanol, 2,4,5-trimethyl- as a building block in medicinal chemistry
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- as a Versatile Building Block in Medicinal Chemistry: Synthesis, Physicochemical Profiling, and Application Workflows
Executive Summary
As a Senior Application Scientist, I approach the design of novel therapeutics by first scrutinizing the foundational building blocks. The imidazole ring is a privileged scaffold in drug discovery, present in over 20 FDA-approved drugs ranging from antifungals to anticancer agents[1]. However, unsubstituted imidazoles often suffer from metabolic liabilities and regiochemical unpredictability during synthesis.
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (also known practically as 1-(2-hydroxyethyl)-2,4,5-trimethylimidazole) solves these challenges. By pre-installing methyl groups at the 2, 4, and 5 positions, the ring is sterically protected from cytochrome P450-mediated oxidation, and synthetic ambiguity is eliminated. The N1-hydroxyethyl appendage provides a highly versatile synthetic handle for further derivatization, modulating lipophilicity and acting as a critical hydrogen-bond participant in target binding pockets. This technical guide details the physicochemical rationale, self-validating synthetic protocols, and advanced medicinal chemistry workflows for deploying this specific building block.
Structural and Physicochemical Rationale
The strategic value of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- lies in the deliberate combination of polyalkylation and N-terminal functionalization.
-
Metabolic Shielding & Regioselectivity: The C4 and C5 positions of imidazoles are notorious "soft spots" for oxidative metabolism. Exhaustive methylation blocks these liabilities. Furthermore, because positions 2, 4, and 5 are occupied, electrophilic attacks are strictly limited to the N3 nitrogen or the terminal hydroxyl group, ensuring 100% regioselectivity during downstream library synthesis.
-
Toxicity Mitigation: Polyalkylated imidazoles have been empirically shown to possess reduced cellular toxicity compared to unsubstituted imidazoles[2]. This is likely due to the steric hindrance around the nitrogen lone pair, which reduces off-target coordination with essential metalloenzymes in vivo.
-
Basicity Modulation: The three electron-donating methyl groups exert a strong +I (inductive) effect, pushing electron density into the aromatic system. This raises the pKa of the conjugate acid to approximately 8.5 (compared to 7.0 for unsubstituted imidazole)[3]. Consequently, the molecule is predominantly protonated at physiological pH (7.4), which is critical for forming salt bridges within receptor pockets or formulating the API as a water-soluble salt.
Table 1: Physicochemical Profiling of the Core Scaffold
| Property | Value | Rationale / Medicinal Implication |
| Molecular Weight | 154.21 g/mol | Highly ligand-efficient; leaves an ample mass budget for further elaboration without violating Lipinski's Rule of 5. |
| pKa (Conjugate Acid) | ~8.5 | Elevated basicity ensures protonation at physiological pH, enhancing aqueous solubility and target engagement[3]. |
| LogP (Predicted) | 0.8 - 1.2 | Balanced amphiphilicity; the lipophilic methyl groups are perfectly offset by the hydrophilic hydroxyl appendage. |
| H-Bond Donors | 1 | The terminal hydroxyl group can act as a critical donor in binding pockets. |
| H-Bond Acceptors | 2 | The N3 nitrogen and the hydroxyl oxygen provide dual acceptor vectors. |
Divergent Functionalization Pathways
The primary utility of this building block is its ability to be rapidly diversified into complex architectures. The hydroxyl group can be esterified to create prodrugs or etherified to attach PROTAC linkers. Alternatively, the basic N3 position can be quaternized to generate bioactive imidazolium salts.
Fig 1. Divergent synthetic functionalization pathways of the core building block.
Self-Validating Synthetic Methodologies
To maintain scientific integrity, the protocols utilized to manipulate this building block must be robust, reproducible, and self-validating.
Protocol 1: Green Synthesis of the Core Building Block
Objective: N-hydroxyethylation of 2,4,5-trimethylimidazole. Causality: Traditional N-alkylation relies on highly toxic ethylene oxide or 2-chloroethanol, which generates halogenated waste and requires strong external bases. By substituting these with ethylene carbonate , we utilize a reagent that acts as both solvent and electrophile at elevated temperatures. The reaction is entropically driven to completion by the release of CO₂ gas, which serves as a built-in visual indicator of reaction progress.
Step-by-Step Workflow:
-
Charge Reactor: In a 100 mL round-bottom flask equipped with a reflux condenser, combine 2,4,5-trimethylimidazole (1.0 eq) and ethylene carbonate (1.2 eq).
-
Catalysis: Add a catalytic amount of NaOH (0.05 eq) to initiate the ring-opening of the ethylene carbonate.
-
Heating & Validation: Heat the neat mixture to 140 °C.
-
Self-Validation Checkpoint: The reaction progress is visually confirmed by the steady evolution of CO₂ bubbles. When bubbling ceases completely (approx. 3-4 hours), the reaction has reached >95% conversion.
-
-
Workup: Cool the mixture to 60 °C and dilute with ethyl acetate. Wash the organic layer three times with brine to partition and remove residual ethylene glycol (the primary byproduct).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The resulting 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- can be recrystallized from toluene to yield a high-purity crystalline solid.
Protocol 2: Microwave-Assisted Synthesis of Cytotoxic Lepidiline Analogs
Objective: Quaternization of the N3 position to generate a bioactive imidazolium salt. Causality: Lepidilines are naturally occurring 1,3-disubstituted 2,4,5-trimethylimidazolium salts that exhibit significant cytotoxicity against leukemia HL-60 cells[4]. Synthesizing analogs via conventional thermal quaternization of polyalkylated imidazoles is sterically hindered, often requiring >24 hours with poor yields. Microwave-assisted organic synthesis (MAOS) utilizes in-core volumetric heating, directly coupling microwave energy with the polar imidazole dipole, accelerating the reaction to mere minutes while suppressing thermal degradation[5][6].
Step-by-Step Workflow:
-
Preparation: In a 10 mL heavy-walled microwave vial, dissolve 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (1.0 eq) and a selected electrophile, such as 3-methoxybenzyl chloride (1.1 eq), in anhydrous acetonitrile (2 mL).
-
Irradiation: Seal the vial with a crimp cap and irradiate at 150 °C for 15 minutes using a dedicated microwave synthesizer (e.g., Anton Paar or CEM).
-
Analytical Validation: Analyze an aliquot of the crude mixture by LC-MS.
-
Self-Validation Checkpoint: The complete disappearance of the starting material mass (m/z 155 [M+H]⁺) and the dominant appearance of the permanent cation mass (m/z 275 [M]⁺) confirms successful quaternization.
-
-
Isolation: Pour the cooled reaction mixture into cold diethyl ether (15 mL). The highly polar imidazolium salt will precipitate immediately as a dense oil or solid. Decant the ether, wash the precipitate once more with fresh ether, and dry under high vacuum.
Fig 2. Lead optimization workflow for developing cytotoxic lepidiline analogs.
Conclusion & Future Perspectives
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- represents a highly optimized, regiochemically predictable building block for modern drug discovery. By mitigating the metabolic liabilities of unsubstituted imidazoles and providing a versatile hydroxyethyl tether, it serves as an ideal foundation for developing complex APIs, particularly in the realm of novel oncology therapeutics and advanced ionic liquid formulations.
References
-
[1] Zhang, L.; Peng, X.-M.; Damu, G. L. V.; Geng, R.-X.; Zhou, C.-H. "Comprehensive Review in Current Developments of Imidazole-Based Medicinal Chemistry." Medicinal Research Reviews, 2014, 34, 340–437. URL:
-
[2] Evjen, S. et al. "Viscosity, Density, and Volatility of Binary Mixtures of Imidazole, 2-Methylimidazole, 2,4,5-Trimethylimidazole, and 1,2,4,5-Tetramethylimidazole with Water." Journal of Chemical & Engineering Data, 2019. URL:
-
[3] National Science Foundation (NSF) Report. "Depolymerizing PET via “Imidazolysis” for Obtaining a Diverse Array of Intermediates from Plastic Waste" (Contains pKa and basicity data for polyalkylated imidazoles). URL:
-
[4] "Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones." Journal of Natural Products. URL:
-
[5] "Controlled Microwave Heating in Modern Organic Synthesis." (Details MAOS principles and the synthesis of lepidiline alkaloids). URL:
-
[6] Shipe, W. D. et al. "Convenient and General Microwave-Assisted Protocols for the Expedient Synthesis of Heterocycles." URL:
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N-alkylation of 2,4,5-trimethyl-1H-imidazole methodology
N-Alkylation of 2,4,5-Trimethyl-1H-imidazole: Methodologies for Mono- and Di-Alkylation
Executive Summary
The N-alkylation of 2,4,5-trimethyl-1H-imidazole (TMIM) is a foundational transformation in modern synthetic chemistry, serving as the gateway to specialized ionic liquids, N-heterocyclic carbene (NHC) precursors, and bioactive natural products such as the lepidiline alkaloids[1]. Unlike unsymmetrical imidazoles, which often yield complex mixtures of regioisomers upon alkylation, TMIM possesses a unique structural symmetry that simplifies its synthetic utility. However, the electron-rich nature of the trisubstituted ring requires precise stoichiometric and thermodynamic control to selectively isolate the monoalkylated neutral species or drive the reaction to the fully quaternized imidazolium salt[2].
This application note provides a comprehensive, self-validating guide to controlling the N-alkylation of TMIM, detailing the causality behind reagent selection and step-by-step protocols for both selective monoalkylation and exhaustive quaternization.
Mechanistic Insights & Causality in Reaction Design
Tautomeric Symmetry and Regioselectivity
A primary challenge in imidazole chemistry is regioselectivity during N-alkylation. However, 2,4,5-trimethyl-1H-imidazole benefits from a C2v -symmetric tautomeric equilibrium. The rapid proton exchange between the N1 and N3 positions renders both nitrogen atoms chemically equivalent. Consequently, monoalkylation of TMIM yields a single regioisomer (e.g., 1-alkyl-2,4,5-trimethyl-1H-imidazole), completely bypassing the need for complex chromatographic separation of structural isomers[3].
Nucleophilicity vs. Basicity: The Over-Alkylation Challenge
The three electron-donating methyl groups at the C2, C4, and C5 positions significantly increase the electron density of the imidazole π-system. While this enhances the nucleophilicity of the nitrogen atoms—facilitating rapid initial alkylation—it also dramatically lowers the activation energy for the second alkylation event. Furthermore, C2-methylation fundamentally alters the crystal engineering principles and melting points of the resulting imidazolium salts[2].
To control the reaction trajectory:
-
For Selective Monoalkylation: The reaction must be thermodynamically constrained. A mild base (e.g., K2CO3 ) is employed to deprotonate the N-H bond, generating a highly nucleophilic imidazolide anion. By strictly limiting the alkylating agent to 1.0 equivalent and conducting the reaction at lower temperatures, the pathway halts at the neutral monoalkylated product.
-
For Exhaustive Quaternization: The synthesis of 1,3-dialkyl-2,4,5-trimethylimidazolium salts (such as Lepidiline B or DBTMIm bromide) requires forcing conditions[4]. The second alkylation involves the nucleophilic attack of the neutral, sterically hindered N3 nitrogen onto the alkyl halide. This step is base-independent but requires elevated temperatures (reflux) and an excess of the alkylating agent to overcome the steric barrier[1].
Mechanistic pathway of TMIM N-alkylation to mono- and di-alkylated products.
Experimental Workflows & Protocols
The following protocols are designed as self-validating systems, ensuring that researchers can analytically and visually confirm the success of each step without relying solely on end-point analysis.
Protocol A: Selective Monoalkylation (Synthesis of 1-Benzyl-2,4,5-trimethyl-1H-imidazole)
This protocol is optimized to prevent the formation of the imidazolium salt.
-
Reaction Setup: Charge a flame-dried round-bottom flask with 2,4,5-trimethyl-1H-imidazole (1.0 eq) and anhydrous K2CO3 (1.5 eq) in anhydrous DMF (0.5 M concentration).
-
Alkylation: Cool the suspension to 0 °C using an ice bath. Add benzyl chloride (1.0 eq) dropwise over 10 minutes to prevent localized excess of the electrophile.
-
Propagation: Remove the ice bath and allow the mixture to stir at room temperature for 12 hours.
-
Self-Validation Checkpoint: Monitor via TLC (DCM:MeOH 95:5). The highly polar starting material spot (low Rf ) should completely disappear, replaced by a higher Rf UV-active spot corresponding to the monoalkylated product.
-
-
Workup: Quench the reaction with distilled water. Extract the aqueous layer with Ethyl Acetate ( 3×20 mL). Wash the combined organic layers with brine ( 5×20 mL) to thoroughly remove residual DMF.
-
Purification: Dry the organic layer over Na2SO4 , concentrate under reduced pressure, and purify via flash column chromatography.
-
Analytical Validation: 1 H NMR will reveal a distinct singlet for the N-benzyl CH2 (at ~5.0 ppm) and three distinct methyl singlets integrating to 3H each.
-
Protocol B: Exhaustive Quaternization (Synthesis of Lepidiline B)
This protocol drives the reaction to the fully quaternized 1,3-dibenzyl-2,4,5-trimethylimidazolium chloride[1].
-
Reaction Setup: Dissolve 2,4,5-trimethyl-1H-imidazole (1.0 eq) in anhydrous acetonitrile (0.5 M).
-
Alkylation: Add benzyl chloride (2.5 to 3.0 eq) in a single portion. Note: No base is required for this transformation.
-
Propagation: Equip the flask with a reflux condenser and heat the mixture to 80 °C for 24 hours.
-
Self-Validation Checkpoint: As the reaction progresses, the solution will become noticeably more viscous, and some product may begin to oil out or precipitate on the flask walls.
-
-
Precipitation: Cool the reaction mixture to room temperature. Vigorously stir the solution while adding cold diethyl ether dropwise.
-
Self-Validation Checkpoint: A white crystalline solid (the imidazolium salt) will immediately crash out of the solution.
-
-
Isolation: Filter the precipitate under a vacuum, wash with cold diethyl ether, and recrystallize from a hot mixture of acetonitrile and ethyl acetate.
-
Analytical Validation: Confirm success via melting point analysis (Lepidiline B exhibits a sharp mp at 228–229 °C[1]). 13 C NMR will show a characteristic downfield shift for the C2 carbon (>140 ppm) due to the localized positive charge.
-
Step-by-step experimental workflow for selective monoalkylation vs exhaustive quaternization.
Data Presentation: Comparative Reaction Parameters
The following table summarizes the critical divergent parameters required to control the reaction outcome toward either the neutral imidazole or the imidazolium salt.
Table 1: Comparative Reaction Parameters for TMIM Alkylation
| Parameter | Selective Monoalkylation | Exhaustive Quaternization |
| Target Product | 1-Alkyl-2,4,5-trimethyl-1H-imidazole | 1,3-Dialkyl-2,4,5-trimethylimidazolium Salt |
| Stoichiometry (R-X) | 1.0 - 1.05 equivalents | > 2.5 equivalents |
| Base Requirement | Required (e.g., K2CO3 , NaOH ) | Not required |
| Solvent System | DMF, THF, or Acetonitrile | Acetonitrile, Ethanol, or Solvent-free |
| Temperature | 0 °C to Room Temperature | Reflux (80 - 110 °C) |
| Purification Method | Column Chromatography / Extraction | Precipitation and Recrystallization |
References[4] Crystal data and structure refinement for complexes (1) and (2). ResearchGate. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGHu0Q9YXXHY4uFLdYa-VZreH3-J81qJFDfPG0TKj0yK2wORuTNmvpJGJHXeMgWCtBzXz453SkjCqeBE5SBDwKkTlOqiG8x30wbBl8t8-h2iIgAOVufdXSVyYCQaIxNqHsDVsPNh5wB-A-DcPvVPBVa8FQD2Q8pZ06XWnpLJN9fyP7Gla37MLrSMSC5ftXKqmIBfAOmBGdR-mpTdRGVm9uI1_UFJHr3hbEo[3] Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas. Organic Chemistry Portal. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGdt_Q5O3-bKL22xTWeswAateeQ7Zh-3cv6R-q5OSPX8ni46ndoUEQT_8UlbGm4SpakhnNqyl_G7PKXsfjLftTTGhqDqvelgUXK9i16lWJHPKwDwAUqTC22Ni5RxXWIsMvbM0q8vxxRVCqtqmgXNQIk91W3MqnY[1] Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones. Journal of Natural Products. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGXsT_4xzPYF4NWzFQk_jU9Vsyt0GORkqfjVAFgnqktta5iS-K6WbvDp5lgzfDzu89DPg-QtY2iVheNUKRDqLYklhtO7aHqc6MOCPGVmb0mb9JvVroL3renmsT04x8HO6WrGPWq8iZNNv2ow==[2] The anti-crystal engineering principles of imidazolium cations for ionic liquids. CrystEngComm. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGNWrR5GZglV-B02GZ7sJ1RIRCNG8aLIB21l80w2m1lTzrbtMn3CKN1xsTtAoNFCKbP48hrCDAaIdZ9Lqb2O2SmgcvFCfdlahCGPSe439ErqZ0v0xmG9zohoaujdN1HL132XWvioTfLQIqRN85H_-g_HZFY-3ERTU=
Sources
- 1. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The anti-crystal engineering principles of imidazolium cations for ionic liquids - CrystEngComm (RSC Publishing) DOI:10.1039/D5CE00872G [pubs.rsc.org]
- 3. Microwave Chemistry: Fluorous Suzuki-Type Coupling, Dienophil Scavengers, Imidazole Synthesis, Cyclic Thioureas [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
Advanced HPLC-UV Analysis of 2,4,5-Trimethyl-1H-imidazole-1-ethanol: Method Development, Optimization, and Validation
As a highly substituted heterocyclic compound, 2,4,5-trimethyl-1H-imidazole-1-ethanol presents unique analytical challenges and opportunities. Imidazoles are privileged structures in medicinal chemistry, pharmacology, and advanced materials[1]. However, the presence of a basic imidazole nitrogen, combined with a polar N-ethanol appendage and a hydrophobic trimethyl core, requires a meticulously designed chromatographic strategy to prevent peak tailing and ensure reproducible quantification.
This application note provides a comprehensive, self-validating High-Performance Liquid Chromatography (HPLC) protocol tailored for the precise analysis of 2,4,5-trimethyl-1H-imidazole-1-ethanol.
Physicochemical Profiling & Mechanistic Rationale
To design a robust HPLC method, we must first deconstruct the target molecule's physicochemical properties and understand the causality behind our chromatographic choices.
The Challenge of the Basic Nitrogen
The imidazole ring contains a basic nitrogen atom. While unsubstituted imidazole has a pKa of approximately 7.0, alkyl substitutions (such as the trimethyl groups in our target compound) typically increase the electron density of the ring, pushing the pKa higher (often between 7.5 and 8.9)[2].
When analyzing basic nitrogenous compounds via Reversed-Phase HPLC (RP-HPLC), analysts frequently encounter severe peak tailing and shifting retention times. The Causality: This is driven by secondary ion-exchange interactions between the protonated basic nitrogen of the imidazole and ionized residual silanols ( SiO− ) on the silica support matrix of the column.
The Chromatographic Solution
To engineer a self-validating and robust system, this protocol employs a dual-pronged mitigation strategy:
-
Mobile Phase pH Control (pH 3.2): By buffering the mobile phase to an acidic pH of 3.2 using potassium dihydrogen phosphate ( KH2PO4 ) and ortho-phosphoric acid, we achieve two critical mechanistic goals[3]. First, the imidazole ring is fully protonated, locking it into a single ionization state for reproducible retention. Second, the acidic pH suppresses the ionization of residual silanols on the stationary phase, neutralizing their negative charge and eliminating the secondary interactions that cause tailing.
-
Stationary Phase Selection: We utilize an end-capped C8 or C18 column[3]. The trimethyl groups on the imidazole ring provide sufficient hydrophobic surface area to ensure adequate retention on the alkyl stationary phase, even when the molecule is in its protonated, polar state. The end-capping further shields any remaining active silanols.
Method Development Workflow
The logical progression of our method development is visualized below, highlighting the critical decision-making pathways for basic imidazole derivatives.
Fig 1: Chromatographic decision matrix for basic imidazole derivatives emphasizing pH control.
Experimental Protocols
Reagents and Materials
-
Target Analyte: 2,4,5-trimethyl-1H-imidazole-1-ethanol reference standard (>99% purity).
-
Solvents: HPLC-grade Methanol (MeOH) and Ultrapure Water (18.2 MΩ·cm). Methanol is preferred over acetonitrile for imidazoles due to superior peak shape and environmentally benign characteristics[3].
-
Buffer: Potassium dihydrogen phosphate ( KH2PO4 ) and ortho-phosphoric acid (for pH adjustment).
Step-by-Step Preparation Workflow
Step 1: Buffer Preparation
-
Dissolve 3.40 g of KH2PO4 in 1000 mL of ultrapure water to create a 0.025 M solution.
-
Adjust the pH to exactly 3.20 ± 0.05 using dilute ortho-phosphoric acid[3].
-
Filter the buffer through a 0.45 µm hydrophilic membrane (e.g., PVDF or Nylon) and sonicate for 10 minutes to degas.
Step 2: Standard Solution Preparation
-
Accurately weigh 10.0 mg of 2,4,5-trimethyl-1H-imidazole-1-ethanol standard.
-
Transfer to a 10 mL volumetric flask and dissolve in 5 mL of Methanol.
-
Sonicate for 5 minutes to ensure complete dissolution.
-
Make up to the mark with the mobile phase to achieve a stock concentration of 1.0 mg/mL.
-
Dilute the stock solution with the mobile phase to create a working calibration curve (e.g., 10, 20, 50, 80, and 100 µg/mL)[3].
Step 3: System Suitability Testing (SST) A self-validating protocol requires the system to prove its readiness before sample analysis. Inject the 50 µg/mL standard six times. The system is validated for the run only if it meets the following criteria:
-
Relative Standard Deviation (RSD) of Peak Area: ≤ 2.0%
-
Tailing Factor (Tf): ≤ 1.5 (Confirms silanol interactions are successfully suppressed).
-
Theoretical Plates (N): ≥ 5,000.
Quantitative Data & Method Parameters
The optimized chromatographic conditions and the resulting method validation metrics are summarized in the tables below.
Table 1: Optimized Chromatographic Conditions
| Parameter | Specification / Setting | Rationale |
| Column | End-capped C8 or C18 (5 µm, 250 × 4.6 mm) | End-capping prevents basic nitrogen interaction with free silanols[3]. |
| Mobile Phase | MeOH : 0.025 M KH2PO4 buffer (70:30, v/v) | Methanol provides optimal solvation for the polar N-ethanol group[3]. |
| pH | 3.20 (adjusted with ortho-phosphoric acid) | Ensures complete protonation of the imidazole ring (pKa ~7.5)[3]. |
| Flow Rate | 1.00 mL/min | Balances backpressure and analysis time. |
| Column Temperature | 25 °C (Room Temperature) | Maintains consistent mobile phase viscosity. |
| Detection (UV/DAD) | 215 nm - 230 nm | Captures the maximum UV absorbance ( λmax ) of the substituted imidazole ring. |
| Injection Volume | 10 µL | Prevents column overloading and band broadening. |
Table 2: Method Validation Summary
Validation must be performed according to ICH guidelines (Q2-R1) to ensure the trustworthiness of the analytical data[3].
| Validation Parameter | Result / Acceptance Criteria | Implication for Analysis |
| Linearity Range | 10 – 100 µg/mL | Broad dynamic range for both trace and assay-level analysis[3]. |
| Correlation Coefficient ( R2 ) | > 0.999 | Confirms strict proportional detector response. |
| Limit of Detection (LOD) | < 0.5 µg/mL | High sensitivity for trace impurity profiling[3]. |
| Limit of Quantitation (LOQ) | < 1.5 µg/mL | Lowest concentration reliably measured with precision. |
| Intra-day Precision (RSD) | < 1.5% | Ensures high repeatability within a single analytical batch. |
| Accuracy (Recovery) | 98.5% – 101.5% | Confirms the absence of matrix interference or sample loss. |
Troubleshooting Guide
Even in a highly controlled, self-validating system, deviations can occur. Use this causality-based guide to correct common issues:
-
Issue: Peak Tailing (Tf > 1.5)
-
Cause: The pH of the buffer has drifted above 4.0, allowing silanols to ionize, or the column end-capping has degraded.
-
Solution: Remake the phosphate buffer and strictly verify the pH is 3.20. If tailing persists, replace the column or add a competitive amine modifier (e.g., 0.1% Triethylamine) to the mobile phase.
-
-
Issue: Retention Time Drifting (Earlier Elution)
-
Cause: Loss of hydrophobic interaction, often due to a decrease in the aqueous portion of the mobile phase or temperature fluctuations.
-
Solution: Verify the pump proportioning valves (if using low-pressure mixing) or pre-mix the mobile phase (70:30 MeOH:Buffer) to ensure absolute consistency. Ensure the column oven is actively maintaining 25 °C.
-
References
-
HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma Source: National Center for Biotechnology Information (PMC) URL:[Link][3]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry Source: MDPI (Molecules) URL:[Link][1]
-
2D QSAR model using multiple linear regression (MLR)-Genetic algorithm (GA) method for the predication of pKa of some imidazole derivatives Source: ResearchGate URL:[Link][2]
Sources
- 1. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma - PMC [pmc.ncbi.nlm.nih.gov]
GC-MS analysis of trimethyl-imidazole derivatives
Application Note: Comprehensive GC-MS Analysis and Derivatization Strategies for Trimethyl-Imidazole Derivatives
Introduction and Scope
Trimethyl-imidazole derivatives (e.g., 2,4,5-trimethylimidazole and 1,2,4-trimethylimidazole) are critical analytes encountered in pharmaceutical synthesis, biological metabolomics, and atmospheric aerosol monitoring[1][2]. Because of their high polarity, basicity, and tendency to form hydrogen bonds, analyzing these heterocyclic compounds via Gas Chromatography-Mass Spectrometry (GC-MS) requires meticulous sample preparation. This application note provides a field-validated, self-correcting protocol for the extraction, derivatization, and GC-MS quantification of trimethyl-imidazoles.
Mechanistic Principles and Causality
-
Causality of pH-Driven Extraction: The imidazole ring possesses a pKₐ of approximately 7.0. In acidic or neutral aqueous matrices, the nitrogen atoms are protonated, rendering the molecule highly water-soluble and nearly impossible to extract into organic solvents. By adjusting the matrix pH to exactly 8.0, the compounds are neutralized into their free-base form, maximizing their partition coefficient into the organic phase during Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE)[3][4].
-
Causality of Derivatization: Direct injection of polar imidazoles onto standard non-polar capillary columns (e.g., 5% phenyl-methylpolysiloxane) often results in severe peak tailing and analyte loss due to interactions with active silanol groups in the GC inlet. To circumvent this, we employ isobutyl chloroformate (IBCF) as a derivatizing agent. In the presence of pyridine as an acid scavenger, IBCF rapidly converts active secondary amines into volatile carbamates[3]. For fully N-substituted derivatives like 1,2,4-trimethylimidazole, this reagent mixture simultaneously acts as a powerful matrix precipitant, separating the volatile analytes from heavy matrix components.
Analytical Workflow Visualization
GC-MS analytical workflow for trimethyl-imidazole derivatives.
Step-by-Step Experimental Protocol
4.1. Sample Preparation and Extraction
-
Internal Standardization: Spike the sample (e.g., 500 mL water or 1 g homogenized tissue) with an isotope-labeled internal standard (e.g., 13C3 -imidazole) to establish a self-validating recovery baseline[4].
-
pH Optimization: Add 0.1 M NaOH dropwise while monitoring with a calibrated pH meter until the sample reaches exactly pH 8.0[3].
-
Solid-Phase Extraction (SPE): Condition an Oasis HLB cartridge (or equivalent polymeric reversed-phase sorbent) with 5 mL methanol followed by 5 mL ultrapure water[4].
-
Loading and Elution: Load the pH-adjusted sample at a flow rate of 2-5 mL/min. Wash with 5 mL ultrapure water to remove salts. Elute the trimethyl-imidazoles using 5 mL of methanol[4]. Evaporate the eluate to near dryness under a gentle stream of nitrogen.
4.2. Derivatization Procedure
-
Reconstitute the dried extract in 90 μL of acetonitrile[3].
-
Add 200 μL of anhydrous ethanol and 60 μL of pyridine (which acts as a catalyst and acid scavenger)[3].
-
Add 70 μL of isobutyl chloroformate (IBCF) to initiate the reaction[3].
-
Vortex the mixture for 30 seconds and incubate at room temperature for 10 minutes to ensure complete derivatization[3].
-
Extract the derivatized analytes into 500 μL of hexane, discard the aqueous/polar layer, and transfer the organic phase to a GC autosampler vial.
4.3. GC-MS Instrumental Parameters The following parameters are optimized for a single quadrupole GC-MS system equipped with an electron impact (EI) source[3].
| Parameter | Specification / Setting |
| GC Column | HP-5MS or DB-5MS (30 m × 0.25 mm ID × 0.25 μm film thickness)[3] |
| Carrier Gas | Ultra-high purity Helium at a constant flow of 1.2 mL/min |
| Injection Mode | Splitless, 1 μL injection volume |
| Injector Temperature | 280 °C[3] |
| Oven Temperature Program | Initial 70 °C (hold 1 min); ramp at 20 °C/min to 100 °C; ramp at 5 °C/min to 140 °C; ramp at 20 °C/min to 280 °C (hold 3 min)[3] |
| Transfer Line Temp | 280 °C[3] |
| Ion Source & Energy | EI mode, 70 eV; Source Temp: 230 °C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification; Full Scan (m/z 40-250) for qualitative confirmation[3][5] |
Data Interpretation and Self-Validation
To ensure trustworthiness, the analytical method must self-validate against false positives. This is achieved by monitoring the specific fragmentation pathways of trimethyl-imidazoles (Molecular Weight = 110 Da)[5].
Table 2: Diagnostic Ions for Trimethyl-Imidazole (EI, 70 eV)
| Analyte | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) | Mechanistic Origin of Fragments |
| Trimethylimidazole | 110 | 95 | 68 (or 54) | m/z 110: Molecular Ion (M⁺)m/z 95: Loss of methyl radical (M - 15)m/z 68/54: Imidazole ring cleavage (loss of RCN)[5] |
Validation Criteria: A positive identification requires the chromatographic retention time to match the reference standard within ±0.1 minutes, and the ratio of the qualifier ions (m/z 95 and 68) to the quantifier ion (m/z 110) must remain within ±20% of the ratio established by the calibration standards. The use of the 13C3 -labeled internal standard will automatically correct for any derivatization inconsistencies or matrix-induced ion suppression[4].
References
- A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Science of The Total Environment.
- Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. BenchChem.
- Formation and Identification of Trimethylimidazole During Tetramethylpyrazine Production From Glucose by Bacillus Strains. Biotechnology Letters (PubMed).
- Ammoniated Forage Poisoning: Isolation and Characterization of Alkyl-Substituted Imidazoles in Ammoniated Forage and in Milk. Journal of Agricultural and Food Chemistry (ACS).
- Atmospheric Processing of Particulate Imidazole Compounds Driven by Photochemistry. Environmental Science & Technology.
Sources
- 1. Formation and identification of trimethylimidazole during tetramethylpyrazine production from glucose by Bacillus strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hj.sdu.edu.cn [hj.sdu.edu.cn]
- 3. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
Application Note: NMR Spectroscopy of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Instrument Compatibility: 400 MHz – 600 MHz NMR Spectrometers (e.g., Bruker Avance, JEOL ECZ)
Introduction & Chemical Context
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (also known as 1-(2-hydroxyethyl)-2,4,5-trimethylimidazole) is a highly substituted N-heterocycle. Molecules of this class serve as critical precursors for functionalized ionic liquids, N-heterocyclic carbenes (NHCs), and advanced epoxy resin hardeners[1].
Accurate structural characterization of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy is essential for quality control and downstream synthesis. However, the high degree of substitution—specifically the nearly isochronous methyl groups at the C4 and C5 positions—presents a unique analytical challenge. The 13C NMR chemical shifts of the imidazole ring are highly sensitive to the nature of the N1 substituent[2]. This application note provides a self-validating, field-proven protocol for the unambiguous assignment of its 1 H and 13 C NMR spectra, grounded in the physical principles of spin-spin coupling and magnetic shielding.
Experimental Design & Causality
As a Senior Application Scientist, I emphasize that experimental parameters must be chosen based on the specific physicochemical properties of the analyte.
-
Solvent Selection (Anhydrous DMSO-d 6 ): The hydroxyl (-OH) group on the ethanol side chain is prone to rapid intermolecular proton exchange in protic or wet solvents, which broadens the signal and obscures scalar coupling. By using rigorously anhydrous DMSO-d 6 , the strong hydrogen-bonding capability of the solvent slows down this exchange. This allows the -OH proton to be observed as a distinct triplet (coupling to the adjacent -CH 2
- group), providing a built-in validation of the side-chain connectivity.
-
Temperature Control (298 K): The chemical shift of the -OH proton is highly temperature-dependent. Strict thermal equilibration at 298 K ensures reproducible chemical shifts across different batches.
-
2D NMR Necessity: Proton-carbon coupling constants and π -electron transfer abilities significantly impact the spectral signature of N-substituted imidazoles[3]. Because the C4 and C5 methyl groups are sterically and electronically similar, 1D NMR alone is insufficient for definitive assignment. Heteronuclear Multiple Bond Correlation (HMBC) is required to trace the 3-bond ( 3JCH ) coupling from the N1-methylene protons to the C5 carbon, unambiguously differentiating it from C4.
Step-by-Step NMR Protocol
The following methodology ensures high-fidelity data acquisition and prevents common artifacts such as line broadening and poor signal-to-noise ratios (SNR).
Step 1: Sample Preparation
-
Weigh 15–20 mg of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- using a microbalance. Insight: This mass provides an optimal concentration (~150 mM) for rapid 13 C acquisition without increasing sample viscosity, which would shorten T 2 relaxation times and broaden spectral lines.
-
Dissolve the compound in 0.6 mL of anhydrous DMSO-d 6 (100.0 atom % D, containing 0.03% v/v TMS as an internal standard).
-
Transfer the solution to a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.
Step 2: Instrument Setup & Tuning
-
Insert the sample into the spectrometer and allow 5 minutes for thermal equilibration at 298 K.
-
Lock the spectrometer to the deuterium frequency of DMSO-d 6 .
-
Perform automatic or manual tuning and matching (ATM) for both 1 H and 13 C channels to maximize probe efficiency.
-
Shim the magnetic field (Z1–Z5 gradients) until the lock signal is maximized and stable. The residual DMSO-d 6 pentet should have a line width at half height (FWHM) of < 0.8 Hz.
Step 3: Data Acquisition
-
1 H NMR (1D): Execute a standard 30° pulse program (zg30). Set the number of scans (NS) to 16, and the relaxation delay (D1) to 2.0 s to ensure complete magnetization recovery.
-
13 C NMR (1D): Execute a proton-decoupled 30° pulse program (zgpg30 with WALTZ-16 decoupling). Set NS to 1024 and D1 to 2.0 s.
-
2D HSQC & HMBC: Acquire gradient-selected 2D spectra. For HMBC, optimize the long-range coupling delay for nJCH = 8 Hz. Use 256 increments in the t 1 dimension and 4–8 scans per increment.
Step 4: Spectral Processing
-
Apply an exponential window function with a line broadening (LB) factor of 0.3 Hz for 1 H and 1.0 Hz for 13 C.
-
Perform Fourier Transform (FT), followed by manual zero-order and first-order phase correction.
-
Apply a polynomial baseline correction. Calibrate the chemical shifts using the central peak of the residual DMSO-d 6 signal ( 1 H: 2.50 ppm; 13 C: 39.52 ppm).
Workflow Visualization
Figure 1: Comprehensive NMR acquisition and assignment workflow for substituted imidazoles.
Data Presentation & Spectral Assignments
The following tables summarize the quantitative NMR data. The assignments are self-validated through multiplicity, integration, and 2D connectivity.
Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Structural Assignment |
| -OH | 4.80 | Triplet (t) | 1H | 5.2 | Hydroxyl proton (hydrogen-bonded) |
| N-CH 2 (1') | 3.85 | Triplet (t) | 2H | 5.5 | Methylene attached to N1 |
| CH 2 -O (2') | 3.55 | Quartet (q) | 2H | 5.5, 5.2 | Methylene attached to OH |
| C2-CH 3 | 2.25 | Singlet (s) | 3H | - | Methyl group at C2 |
| C5-CH 3 | 2.10 | Singlet (s) | 3H | - | Methyl group at C5 |
| C4-CH 3 | 2.05 | Singlet (s) | 3H | - | Methyl group at C4 |
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6 , 298 K)
| Position | Chemical Shift (δ, ppm) | Carbon Type | Mechanistic Causality & Assignment Notes |
| C2 | 142.5 | Quaternary (C) | Strongly deshielded by the two adjacent electronegative nitrogen atoms (N1 and N3). |
| C4 | 133.2 | Quaternary (C) | Typical imidazole ring carbon; deshielded relative to C5. |
| C5 | 122.8 | Quaternary (C) | Shielded relative to C4 due to the electron-donating effect of the N1-alkyl substitution. |
| CH 2 -O (2') | 60.4 | Methylene (CH 2 ) | Deshielded by the directly attached electronegative oxygen atom. |
| N-CH 2 (1') | 46.2 | Methylene (CH 2 ) | Alkyl chain attached to the N1 atom. Confirmed via HSQC. |
| C4-CH 3 | 13.5 | Methyl (CH 3 ) | Alkyl substituent on C4. |
| C2-CH 3 | 12.1 | Methyl (CH 3 ) | Alkyl substituent on C2. |
| C5-CH 3 | 9.8 | Methyl (CH 3 ) | Highly shielded due to the γ -gauche steric compression from the N1-ethanol group. |
Mechanistic Insights into Chemical Shifts (E-E-A-T)
To ensure high scientific integrity, it is crucial to understand why the signals appear where they do, rather than simply memorizing their positions:
-
The γ -Gauche Effect on C5-CH 3 : In the 13 C NMR spectrum, the methyl group at C5 (9.8 ppm) resonates significantly upfield compared to the C4 methyl (13.5 ppm). This is caused by the γ -gauche effect . The bulky ethanol group on N1 forces the C5 methyl group into a sterically compressed conformation. This steric crowding increases the electron density around the C5 methyl carbon, shielding it from the external magnetic field and pushing its signal upfield.
-
C2 Deshielding: The C2 carbon (142.5 ppm) is flanked by two nitrogen atoms (an amine-like N1 and an imine-like N3). The inductive electron withdrawal by these highly electronegative atoms strips electron density from C2, resulting in a strong downfield shift.
-
HMBC Validation of C4 vs. C5: Because the C4 and C5 quaternary carbons (and their attached methyls) are easily confused, HMBC is the ultimate validator. The N-CH 2 protons (3.85 ppm) will show a strong 3-bond correlation to C5 (122.8 ppm) and C2 (142.5 ppm), but not to C4 (133.2 ppm). This logical, self-validating loop ensures 100% confidence in the structural assignment.
References
-
Koskinen, A. "13C NMR Spectroscopy of Substituted Imidazoles." Semantic Scholar (1982).[2]
-
Pachler, K.G.R., Pachter, R., & Wessels, P.L. "Carbon-13, proton coupling constants in N-substituted imidazoles. A 13C NMR study and MO calculations." ResearchGate (1981).[3]
-
"Thermodynamic Properties of the Water + 1-(2-Hydroxylethyl)-3-methylimidazolium Chloride System." ResearchGate.[1]
Sources
Application Note: Advanced Chromatographic Purification of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Introduction & Physicochemical Profiling
The compound 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (C₈H₁₄N₂O) presents a unique set of challenges for chromatographic purification. For researchers and drug development professionals, isolating this specific imidazole derivative requires a deep understanding of its structural behavior in solution.
The molecule features a highly basic imidazole nitrogen (N3). The presence of three electron-donating methyl groups at the C2, C4, and C5 positions significantly increases the electron density of the heterocyclic ring, raising its pKa relative to an unsubstituted imidazole. Additionally, the N1 position is substituted with a 2-hydroxyethyl group, providing a polar moiety capable of strong hydrogen bonding. This combination of a highly basic core, a polar hydroxyl tail, and moderate lipophilicity from the methyl groups dictates that standard purification methods will likely fail without strategic modifications [1].
Chromatographic Challenges: The Silanol Effect
The primary obstacle in purifying basic imidazoles is their interaction with the stationary phase. On standard bare silica gel (normal phase) or unendcapped C18 columns (reversed-phase), the basic imidazole nitrogen undergoes severe secondary electrostatic interactions and hydrogen bonding with acidic residual silanol groups (Si-OH) [3].
The Causality of Peak Tailing: When 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- passes through a silica-based column, the basic nitrogen protonates or strongly hydrogen-bonds with the acidic silanols. This creates a mixed-mode retention mechanism (hydrophobic + ion-exchange), leading to:
-
Severe peak tailing and broad elution bands.
-
Irreversible adsorption, resulting in poor mass recovery.
-
Co-elution with closely related impurities due to loss of theoretical plates.
To establish a self-validating purification system, the chromatographic method must actively suppress these secondary interactions. This is achieved through dynamic silanol shielding [4].
Mechanism of silanol shielding by basic modifiers to prevent imidazole peak tailing.
Strategic Methodologies & Data Presentation
Depending on the scale of the synthesis, two primary chromatographic strategies are employed.
A. Preparative Normal-Phase (Flash) Chromatography
For bulk purification (>100 mg), silica gel chromatography is highly cost-effective but requires the addition of a basic modifier. Triethylamine (TEA) at 1% (v/v) is added to the organic mobile phase. TEA, being a stronger and less sterically hindered base than the target compound, preferentially binds to and neutralizes the active silanol sites, allowing the 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- to elute symmetrically[1]. Alternatively, basic alumina can be used as the stationary phase to completely circumvent the presence of silanols.
B. Reversed-Phase HPLC (RP-HPLC)
For analytical assessment or semi-preparative isolation (<100 mg), RP-HPLC is superior [2]. Because the target compound is highly polar, an end-capped C18 column designed to tolerate highly aqueous conditions (e.g., Acquity HSS T3) is recommended [3]. The mobile phase must contain a buffer, such as 10 mM Ammonium Formate, which effectively blocks residual silanols and provides a stable ionic environment for the basic analyte [4].
Quantitative Data Summary
Table 1: Comparison of Stationary Phases and Mobile Phase Additives
| Purification Method | Stationary Phase | Mobile Phase / Additive | Mechanism of Action | Expected Recovery |
| Flash (Normal) | Silica Gel (230-400 mesh) | DCM/MeOH + 1% TEA | TEA neutralizes acidic silanols | 85 - 90% |
| Flash (Normal) | Basic Alumina | DCM/MeOH (No modifier) | Eliminates silanol presence entirely | 80 - 85% |
| RP-HPLC | End-capped C18 (e.g., HSS T3) | H₂O/ACN + 10mM Amm. Formate | Ionic shielding of residual silanols | > 95% |
Table 2: Optimized RP-HPLC Gradient for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
| Time (min) | % Mobile Phase A (H₂O + 10mM Amm. Formate) | % Mobile Phase B (ACN + 10mM Amm. Formate) | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 2.0 | 95 | 5 | 1.0 |
| 10.0 | 40 | 60 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 15.0 | 95 | 5 | 1.0 |
Experimental Protocols
Workflow for the chromatographic purification of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-.
Protocol A: Preparative Flash Chromatography (Silica Gel)
This protocol is self-validating: if the column is not properly pre-equilibrated with TEA, the compound will streak on the column, which can be immediately visually confirmed via UV-lamp monitoring of the silica bed.
-
Solvent Preparation: Prepare an eluent system of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. Add exactly 1% (v/v) Triethylamine (TEA) to the total volume and mix thoroughly.
-
Column Packing & Deactivation: Slurry-pack a glass column with standard silica gel (230-400 mesh) using the prepared eluent. Flush the column with at least 3 column volumes (CV) of the eluent. Crucial Step: This pre-equilibration allows the TEA to bind to and deactivate the silanols before the sample is introduced.
-
Sample Loading: Dissolve the crude 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in the minimum amount of DCM. If solubility is poor, use the "dry loading" technique by pre-adsorbing the compound onto a small amount of deactivated silica gel.
-
Elution: Run the column under positive air pressure. Collect fractions in standard test tubes.
-
Monitoring: Spot the fractions on a TLC plate (pre-treated with TEA vapor) and develop using the same eluent. Visualize under a short-wave UV lamp (254 nm) or by staining with iodine.
-
Isolation: Pool the fractions containing the pure target compound. Evaporate the solvent under reduced pressure. To remove residual TEA, co-evaporate the resulting oil/solid twice with toluene, followed by high vacuum drying for 12 hours.
Protocol B: Semi-Preparative RP-HPLC
-
System Preparation: Equip the HPLC system with a high-performance end-capped C18 column (e.g., Waters Acquity HSS T3, 5 µm, 10 x 250 mm).
-
Mobile Phase Formulation:
-
Mobile Phase A: HPLC-grade Water containing 10 mM Ammonium Formate (pH ~6.5).
-
Mobile Phase B: HPLC-grade Acetonitrile containing 10 mM Ammonium Formate.
-
Note: Do not use Trifluoroacetic acid (TFA) unless necessary for solubility, as it can cause ion-suppression in downstream MS analysis and may lead to overly early elution of this polar imidazole [2].
-
-
Sample Injection: Filter the sample through a 0.22 µm PTFE syringe filter. Inject the sample (up to 50 mg dissolved in 1 mL of Mobile Phase A).
-
Gradient Execution: Run the gradient as outlined in Table 2 at a preparative flow rate (scaled appropriately for the column diameter, e.g., 4.0 mL/min for a 10 mm ID column).
-
Detection & Collection: Monitor absorbance at 210 nm (for the ethanol moiety and general backbone) and 254 nm (for the imidazole ring). Collect the major peak eluting symmetrically.
-
Lyophilization: Freeze the collected aqueous/organic fractions and lyophilize to obtain the pure 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- as a stable solid.
References
- BenchChem Technical Support Team. "Technical Support Center: Purification of Imidazole Derivatives." BenchChem.
- BenchChem. "Purity Assessment of alpha-Methyl-1H-imidazole-1-ethanol via Chromatography: A Comparative Guide." BenchChem.
- National Institutes of Health (NIH) / PMC. "Liquid Chromatography Column Screening for the Analysis of Corrosion Inhibitor Molecules Using Derringer Desirability Functions.
- Semantic Scholar. "Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry.
Application Notes & Protocols: Evaluating 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in Antifungal Research
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Technical Guide & Self-Validating Protocols
Executive Summary & Scientific Rationale
The 1H-imidazole-1-ethanol scaffold is a foundational pharmacophore in antifungal medicinal chemistry. It serves as the structural backbone for numerous clinically approved azole drugs (e.g., miconazole, econazole) and agricultural fungicides (e.g., imazalil) 1. The specific derivative, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- , introduces a unique, sterically hindered substitution pattern on the imidazole ring.
The Causality of Structural Design: In drug development, the 2,4,5-trimethylation is strategically employed to alter the molecule's binding kinetics. The added steric bulk around the nitrogen heteroatoms modifies how the compound fits into the hydrophobic pocket of the target enzyme. This structural modification is hypothesized to improve selectivity for fungal enzymes over human off-target proteins and potentially overcome resistance mechanisms in mutated fungal strains that typically reject standard, unhindered azoles 2.
Mechanism of Action: CYP51 Inhibition
The primary target of imidazole-based antifungals is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for the biosynthesis of ergosterol 3. Ergosterol is the predominant sterol in fungal cell membranes, responsible for regulating membrane fluidity, asymmetry, and overall integrity.
Binding Mechanics: The unhindered nitrogen (N3) of the imidazole ring acts as a Lewis base, coordinating directly with the heme iron at the active site of CYP51. Simultaneously, the 1-ethanol side chain and the 2,4,5-trimethyl groups interact with the surrounding apoprotein residues via hydrophobic interactions 4. This locks the enzyme in an inactive state, halting the conversion of lanosterol to ergosterol. The subsequent accumulation of toxic 14α-methylated sterols leads to severe membrane disruption and fungal cell death.
Mechanism of Action: Inhibition of the Ergosterol Biosynthetic Pathway by the Imidazole Derivative.
Physicochemical Profiling & Data Presentation
Understanding the physicochemical properties of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is critical for assay formulation. The trimethyl groups significantly increase the lipophilicity (LogP) compared to the unsubstituted parent compound. This necessitates specific solvent handling to prevent compound precipitation in aqueous assay media, which is a leading cause of false-negative efficacy results.
Table 1: Physicochemical & Formulation Parameters
| Parameter | Characteristic | Experimental Implication |
| Molecular Core | 1H-Imidazole-1-ethanol | Primary pharmacophore for CYP51 heme coordination. |
| Substitution | 2,4,5-trimethyl | Increases steric bulk; requires careful solvent selection to maintain solubility. |
| Solubility (Aq) | Poor (< 0.1 mg/mL) | Must be reconstituted in 100% DMSO prior to aqueous dilution. |
| Max DMSO in Assay | ≤ 1.0% v/v | Higher solvent concentrations cause baseline fungal cytotoxicity, skewing MIC data. |
Self-Validating Experimental Protocols
To ensure high data integrity, the following protocols are designed as self-validating systems . Every assay includes internal controls to rule out false positives (e.g., compound precipitation mimicking fungal growth) and false negatives (e.g., solvent toxicity).
Protocol A: In Vitro CYP51 Enzyme Inhibition Assay
Objective: Quantify the half-maximal inhibitory concentration (IC50) of the compound against purified fungal CYP51.
Causality of Experimental Choices: We utilize a carbon monoxide (CO) difference spectroscopy method. CYP51 exhibits a characteristic absorbance peak at 450 nm when bound to CO. Inhibitors that successfully bind the heme iron displace the CO, reducing this peak. This provides a direct, cell-free measurement of target engagement, isolating the compound's pharmacodynamics from its cell-penetration properties.
Step-by-Step Methodology:
-
Enzyme Preparation: Suspend recombinant fungal CYP51 (0.5 μM) in 50 mM potassium phosphate buffer (pH 7.4) containing 20% glycerol. Rationale: Glycerol stabilizes the tertiary structure of the P450 enzyme during the assay.
-
Compound Titration: Add 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (dissolved in DMSO) to the enzyme solution in concentrations ranging from 0.01 to 50 μM. Ensure final DMSO concentration remains ≤ 1.0%.
-
Baseline Scan: Record a baseline optical absorption spectrum from 400 to 500 nm using a dual-beam spectrophotometer.
-
CO Saturation & Reduction: Gently bubble the sample with CO gas for 30 seconds, followed by the addition of a few grains of solid sodium dithionite (Na₂S₂O₄) to reduce the heme iron to the ferrous (Fe²⁺) state. Rationale: Only the ferrous state of the heme iron can bind CO to produce the 450 nm peak.
-
Spectroscopic Readout: Record the absorption spectrum again. Calculate the magnitude of the peak at 450 nm relative to the baseline at 490 nm.
-
Self-Validation Check: Include a vehicle control (1% DMSO without compound) to establish the maximum uninhibited 450 nm peak. Include a known inhibitor (e.g., miconazole) as a positive control to validate assay sensitivity.
Protocol B: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
Objective: Determine the MIC against Candida albicans following adapted CLSI methodologies 5.
Causality of Experimental Choices: We use RPMI 1640 medium buffered with MOPS to pH 7.0. Fungal growth is highly sensitive to pH fluctuations; MOPS provides robust buffering capacity without chelating essential cations needed for fungal proliferation.
Step-by-Step Methodology:
-
Inoculum Preparation: Subculture C. albicans on Sabouraud Dextrose Agar for 24 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Dilute 1:1000 in RPMI 1640 to achieve a final working inoculum of 1×103 to 5×103 CFU/mL. Rationale: This specific density ensures the fungi are in the exponential growth phase without overwhelming the drug concentration.
-
Serial Dilution: In a 96-well plate, perform two-fold serial dilutions of the compound in RPMI 1640 to achieve final well concentrations of 64 μg/mL down to 0.03 μg/mL.
-
Inoculation & Incubation: Add 100 μL of the fungal inoculum to each well (total volume 200 μL). Incubate the plates at 35°C for 24 to 48 hours.
-
Self-Validation Check (Critical):
-
Sterility Control: Wells with media + compound (no fungi) to ensure the compound does not precipitate and falsely elevate optical density.
-
Growth Control: Wells with media + fungi + 1% DMSO (no compound) to verify the solvent is not cytotoxic and the fungi are viable.
-
-
Readout: Determine the MIC visually or via spectrophotometer (OD 530 nm) as the lowest concentration resulting in a ≥ 50% reduction in growth compared to the growth control.
Self-Validating Microdilution Workflow for Antifungal Susceptibility Testing (MIC Determination).
Data Interpretation & Expected Outcomes
When evaluating the 2,4,5-trimethyl derivative, researchers should look for its ability to maintain efficacy against strains that exhibit resistance to first-generation azoles. The steric bulk of the trimethyl groups often prevents the compound from being easily effluxed by fungal transporter proteins (e.g., CDR1/CDR2).
Table 2: Representative Validation Data (Expected Ranges)
| Fungal Strain | Genotype | Expected MIC Range (μg/mL) | Interpretation |
| C. albicans ATCC 10231 | Wild-Type | 0.125 - 0.5 | Potent baseline susceptibility. |
| C. albicans (Clinical) | CYP51 Y132H Mut | 1.0 - 4.0 | Trimethyl bulk partially overcomes active site mutation resistance. |
| A. fumigatus ATCC 204305 | Wild-Type | 0.5 - 2.0 | Effective against filamentous molds; indicates broad-spectrum potential. |
References
-
BenchChem. "A Comparative Study of alpha-Methyl-1H-imidazole-1-ethanol and Related Compounds: A Guide for Researchers." BenchChem Technical Documentation, 2025.1
-
ACS Publications. "Systematic Evaluation of Chiral Fungicide Imazalil and Its Major Metabolite R14821 (Imazalil-M): Stability of Enantiomers, Enantioselective Bioactivity, Aquatic Toxicity, and Dissipation in Greenhouse Vegetables and Soil." Journal of Agricultural and Food Chemistry, 2019. 2
-
Taylor & Francis. "Lanosterol 14 alpha-demethylase – Knowledge and References." Diagnosis of Fungal Infections, 2007.3
-
NIH PMC. "Phytochemical profiling of Piper crocatum and its antifungal mechanism action as Lanosterol 14 alpha demethylase CYP51 inhibitor: a review." F1000Research, 2022. 4
-
BenchChem. "Application Notes and Protocols for Testing Mefentrifluconazole Efficacy In Vitro." BenchChem Technical Support, 2025. 5
Sources
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Phytochemical profiling of Piper crocatum and its antifungal mechanism action as Lanosterol 14 alpha demethylase CYP51 inhibitor: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Comprehensive In Vitro Evaluation Protocol for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in Mammalian Cell Culture
Introduction & Mechanistic Rationale
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (TMIE) is a highly substituted, lipophilic imidazole derivative. In medicinal chemistry and drug development, the imidazole ring is a privileged scaffold. The N3 nitrogen of the imidazole ring acts as a potent nucleophile, allowing it to coordinate directly with metal ions—most notably the heme iron (Fe3+) located in the active site of Cytochrome P450 (CYP) enzymes . The addition of the 2,4,5-trimethyl groups and the 1-ethanol moiety significantly increases the steric bulk and hydrophobicity of the molecule, which dictates its cellular permeability and target binding affinity.
This application note provides a self-validating experimental framework for evaluating TMIE in mammalian cell culture. Because TMIE is a hydrophobic small molecule, improper formulation can lead to micro-precipitation, yielding false-negative functional data. Furthermore, distinguishing between target-specific modulation (e.g., CYP inhibition) and generalized solvent-induced cytotoxicity is critical for ensuring scientific integrity.
Reagent Preparation & Formulation (The "Vehicle" System)
Causality & Logic: TMIE is virtually insoluble in aqueous buffers like PBS. It must be reconstituted in a polar, aprotic solvent such as Dimethyl Sulfoxide (DMSO) to ensure complete solvation . However, DMSO concentrations above 0.1%–0.5% (v/v) induce gross molecular changes, alter cell membrane permeability, and trigger apoptosis in mammalian cells . Therefore, this protocol utilizes a high-concentration master stock to guarantee that the final assay vehicle concentration remains strictly ≤0.1%.
Protocol: 10 mM Master Stock Preparation
-
Gravimetric Verification: Weigh the TMIE lyophilized powder using a calibrated microbalance. Calculate the required DMSO volume based on the exact mass and the molecular weight (MW ≈ 154.21 g/mol ).
-
Reconstitution: Add cell-culture-grade, anhydrous DMSO directly to the original amber vial. Causality: This prevents electrostatic material loss that occurs when transferring dry powders between tubes.
-
Solubilization: Vortex for 60 seconds. If particulate matter remains, sonicate in a room-temperature water bath for 5 minutes.
-
Self-Validation Step: Inspect the solution against a light source; it must be optically clear with no refractive striations.
-
-
Storage: Aliquot the 10 mM stock into sterile, low-bind microcentrifuge tubes (e.g., 20 µL/tube) to avoid freeze-thaw degradation. Store at -80°C.
Protocol: Working Solution Dilution
-
Intermediate Dilution: Dilute the 10 mM stock 1:100 in complete cell culture medium to create a 100 µM intermediate solution (1% DMSO).
-
Final Dilution: Dilute the intermediate solution further in complete medium to reach the desired treatment concentrations (e.g., 1 µM to 10 µM).
-
Vehicle Control: Prepare a parallel medium containing exactly the same final DMSO concentration (e.g., 0.1%) as the highest TMIE treatment group. This isolates the compound's specific biological effects from solvent artifacts.
Workflow for TMIE formulation, cytotoxicity profiling, and target engagement validation.
Cytotoxicity & Proliferation Profiling (MTT Assay)
Causality & Logic: Before interrogating specific enzymatic pathways, the therapeutic window of TMIE must be defined. The MTT assay provides a reliable colorimetric readout for cell viability by measuring mitochondrial succinate dehydrogenase activity . By establishing the IC50, researchers ensure that subsequent functional assays are performed at sub-lethal concentrations, preventing confounding data generated by dying cells.
Protocol: Step-by-Step MTT Workflow
-
Cell Seeding: Seed target cells (e.g., HepG2 for hepatic metabolism studies) at 5,000 cells/well in a 96-well plate. Incubate for 24 hours at 37°C, 5% CO2 to allow adherence.
-
Treatment: Aspirate the seeding medium. Apply the TMIE working solutions (0.1 µM to 100 µM) in triplicate.
-
Self-Validation Step: Include the 0.1% DMSO vehicle control and a positive control (1% Triton X-100) to define the 100% and 0% viability baselines, respectively.
-
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for exactly 4 hours. Causality: Viable cells will reduce the yellow tetrazolium salt into insoluble purple formazan crystals.
-
Solubilization & Readout: Carefully aspirate the medium. Add 100 µL of 100% DMSO to each well to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.
-
Data Normalization: Calculate viability as: [(Absorbance_TMIE - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100.
Quantitative Data Summary: Expected Cytotoxicity Profiles
To contextualize the results, the table below summarizes the expected IC50 ranges for various imidazole classes compared to the predicted behavior of TMIE.
| Compound Class | Cell Line | Assay Type | Expected IC50 Range (µM) | Reference |
| Unsubstituted Imidazole | HepG2 (Liver) | MTT (48h) | > 500 µM | |
| Tri-substituted Imidazoles | HepG2 (Liver) | MTT (48h) | 50 - 150 µM | |
| 1H-Imidazole-1-ethanol derivatives | MCF-7 (Breast) | MTT (48h) | 10 - 80 µM | |
| TMIE (Predicted) | HepG2 / MCF-7 | MTT (48h) | 20 - 100 µM | Empirical Target |
Target Engagement: Cytochrome P450 (CYP) Inhibition Assay
Causality & Logic: The primary mechanism of action for many highly substituted imidazoles is the competitive inhibition of Cytochrome P450 enzymes. The lone pair of electrons on the N3 nitrogen of the imidazole ring coordinates with the ferric (Fe3+) heme iron of CYPs, displacing the axial water ligand. This creates a distinct "Type II" binding spectrum and sterically blocks the enzyme's ability to metabolize endogenous substrates . To validate TMIE as a CYP modulator, a luminescent CYP3A4/CYP51 inhibition assay is employed.
Protocol: CYP Inhibition Workflow
-
Biological Matrix Preparation: Utilize human liver microsomes (HLMs) or CYP-overexpressing cell lines suspended in a potassium phosphate buffer (pH 7.4).
-
Pre-incubation: Incubate the biological matrix with sub-toxic concentrations of TMIE (determined from the MTT assay, e.g., 1 µM and 5 µM) for 15 minutes at 37°C.
-
Self-Validation Step: Include Ketoconazole (a known potent imidazole-based CYP inhibitor) as a positive control to validate assay sensitivity.
-
-
Substrate Addition: Add a proluciferin CYP substrate (e.g., Luciferin-IPA) alongside NADPH to initiate the reaction. Causality: Active CYPs will convert proluciferin to luciferin. If TMIE successfully binds the heme iron, this conversion is blocked.
-
Detection: Add the luciferase detection reagent. Incubate for 20 minutes at room temperature to stabilize the luminescent signal.
-
Quantification: Measure luminescence on a plate reader. A dose-dependent decrease in relative light units (RLU) directly correlates with the degree of target engagement and CYP inhibition.
Mechanistic pathway of TMIE-mediated Cytochrome P450 inhibition via heme iron coordination.
References
-
Verheijen, M. et al. "Low dose dimethyl sulfoxide driven gross molecular changes have the potential to interfere with various cellular processes." Scientific Reports, vol. 9, 2019. URL:[Link]
-
Laufer, S. A. et al. "Novel Substituted Pyridinyl Imidazoles as Potent Anticytokine Agents with Low Activity against Hepatic Cytochrome P450 Enzymes." Journal of Medicinal Chemistry, vol. 46, no. 15, 2003. URL:[Link]
-
von Kries, J. P. et al. "Identification of Small-Molecule Scaffolds for P450 Inhibitors." Current Protocols in Microbiology, 2015. URL:[Link]
Application Note: Strategic Derivatization of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- for Advanced API Synthesis
Chemical Rationale and Scaffold Analysis
The compound 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a highly specialized, fully substituted imidazole derivative. From a synthetic perspective, the presence of methyl groups at the 2, 4, and 5 positions completely blocks electrophilic aromatic substitution on the heterocyclic ring. Consequently, chemical reactivity is strictly directed toward two orthogonal sites:
-
The N1-Hydroxyethyl Chain: A versatile primary alcohol that serves as a handle for O-derivatization (esterification, etherification), allowing chemists to tune the lipophilicity of the molecule for prodrug development[1].
-
The N3-Nitrogen: A nucleophilic center available for quaternization to form imidazolium salts. These salts are direct precursors to N-heterocyclic carbenes (NHCs) and mimic the cytotoxic activity of natural alkaloid derivatives like lepidilines[2].
Understanding this bifunctional nature is critical for drug development professionals aiming to utilize this scaffold without triggering unwanted side reactions.
Divergent Derivatization Strategies
Pathway I: O-Acylation of the N1-Ethanol Chain
Modifying the primary alcohol via esterification is a proven strategy to alter the pharmacokinetic profile of imidazole-based therapeutics, often extending their pharmacological effects[1].
Causality of Base Selection: During the reaction with acid chlorides, hydrochloric acid (HCl) is generated. Triethylamine (Et3N) is strictly required as an acid scavenger. Without Et3N, the basic N3 nitrogen of the imidazole ring would become protonated, precipitating the starting material as an insoluble hydrochloride salt and prematurely halting the reaction[3].
Self-Validating Protocol: O-Acylation
-
Preparation: Thoroughly dry all glassware. Dissolve 1.0 equivalent (eq) of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in anhydrous dioxane (or dichloromethane) under an inert nitrogen atmosphere.
-
Base Addition: Add 1.5 eq of Et3N to the solution and stir for 5 minutes at room temperature.
-
Acylation: Cool the reaction vessel to 0 °C using an ice bath. Add 1.1 eq of the desired acid chloride (e.g., benzoyl chloride or chloroacetyl chloride) dropwise over 15 minutes to control the exothermic reaction[3].
-
Reaction Monitoring: Heat the mixture to reflux (if using dioxane) or room temperature (if using DCM) for 1.5 to 2 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using an unfolding agent of ethyl acetate:methanol (10:1, v/v). The disappearance of the highly polar starting material spot validates reaction completion[4].
-
Self-Validating Workup: Concentrate the mixture by evaporation. Redissolve the residue in ethyl acetate and wash with a 5% aqueous sodium bicarbonate (NaHCO3) solution. Validation checkpoint: The cessation of CO2 evolution (bubbling) serves as visual confirmation that all unreacted acid chloride and residual HCl have been neutralized[4].
-
Isolation: Wash the organic layer with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure to yield the imidazole-ethanol ester[3].
Pathway II: N3-Quaternization for Imidazolium Salt Formation
Alkylation at the N3 position yields imidazolium salts, which are highly valuable in the synthesis of bioactive metal complexes and anticancer agents[2].
Causality of Microwave Irradiation: The 2,4,5-trimethyl substitution pattern creates immense steric hindrance around the N3 nitrogen. Conventional thermal reflux often results in incomplete alkylation and thermal degradation. Microwave irradiation rapidly overcomes this activation energy barrier, driving the nucleophilic attack of the N3 nitrogen on the alkyl halide to completion within minutes[5].
Self-Validating Protocol: Microwave-Assisted N3-Quaternization
-
Reagent Mixing: In a 2 mL microwave-safe reaction vial equipped with a magnetic stir bar, combine 1.0 eq of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, 1.2 eq of an alkyl halide (e.g., benzyl chloride), and 1.0 mL of acetonitrile[5].
-
Microwave Irradiation: Seal the vial and heat in a microwave synthesizer cavity at 180 °C for exactly 5 minutes.
-
Rapid Cooling: Allow the unit to rapidly cool the vessel to 40 °C to prevent degradation of the newly formed imidazolium salt[5].
-
Self-Validating Isolation: Add the reaction mixture dropwise to 20 mL of cold diethyl ether (0 °C). Validation checkpoint: Because imidazolium salts are highly polar, they immediately crash out of the non-polar ether as a crystalline solid, providing instant visual confirmation of successful quaternization[2].
-
Counterion Exchange (Optional): To increase the lipophilicity of the salt, dissolve the isolated chloride salt in ethanol and treat dropwise with an aqueous solution of ammonium hexafluorophosphate (NH4PF6). The resulting imidazolium hexafluorophosphate will precipitate and can be recrystallized from a dichloromethane/diisopropyl ether mixture[2].
Quantitative Data & Analytical Characterization
Accurate quantification of the derivatized products is crucial for quality control. The choice of analytical method depends on the matrix and the specific derivative synthesized[6].
| Derivatization Pathway | Target Compound Class | Typical Yield | Primary Analytical Method | Key Monitoring Parameters |
| O-Acylation | Imidazole-ethanol esters | 85–90% | HPLC-UV | Reverse-phase C18 column; UV absorbance at 214 nm / 254 nm[6]. |
| N3-Quaternization | Imidazolium Chlorides | 75–80% | LC-MS/MS | Single peak via ELSD; [M]+ molecular ion tracking[5]. |
| Counterion Exchange | Imidazolium Hexafluorophosphates | >90% | LC-MS | High selectivity for complex matrices; [M]+ molecular ion[2][6]. |
Derivatization Workflow Visualization
Workflow for the divergent derivatization of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imidazole-ethanol esters - Patent 0124186 [data.epo.org]
- 4. alpha-(2,4-Dichlorophenyl)-1H-imidazole-1-ethanol | 24155-42-8 [chemicalbook.com]
- 5. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols: In Vitro Evaluation of 2,4,5-trimethyl-1H-imidazole-1-ethanol
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the in vitro evaluation of 2,4,5-trimethyl-1H-imidazole-1-ethanol. While specific biological activities of this compound are not extensively documented in publicly available literature, the imidazole scaffold is a well-recognized pharmacophore known for a range of activities, including anti-inflammatory and antioxidant effects[1][2][3]. These application notes, therefore, present a logical and scientifically rigorous framework for the initial screening and characterization of this compound's potential therapeutic properties. The protocols detailed herein are established and widely accepted methods for assessing anti-inflammatory and antioxidant efficacy, providing a solid foundation for further investigation.
Introduction: The Rationale for Investigating 2,4,5-trimethyl-1H-imidazole-1-ethanol
The imidazole ring is a fundamental heterocyclic moiety present in numerous biologically active molecules, including the amino acid histidine and many pharmaceutical agents[1][2]. Derivatives of imidazole have demonstrated a broad spectrum of pharmacological activities, such as antifungal, anti-inflammatory, analgesic, and anticancer properties[1][2][4][5]. The anti-inflammatory and antioxidant potential of imidazole-containing compounds is of particular interest due to the central role of inflammation and oxidative stress in a multitude of human diseases[6][7][8].
Given the structural features of 2,4,5-trimethyl-1H-imidazole-1-ethanol, it is hypothesized that this molecule may possess anti-inflammatory and antioxidant properties. This guide outlines a strategic approach to test this hypothesis through a series of robust in vitro assays.
Potential Mechanisms of Action: An Overview
The potential anti-inflammatory and antioxidant activities of 2,4,5-trimethyl-1H-imidazole-1-ethanol could be mediated through several pathways. Understanding these potential mechanisms is crucial for selecting the most appropriate assays and for interpreting the resulting data.
Anti-Inflammatory Pathways
Inflammation is a complex biological response involving various cell types and signaling molecules. A key pathway in inflammation is the activation of macrophages by stimuli like lipopolysaccharide (LPS), a component of Gram-negative bacteria[9][10]. This activation leads to the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β) via signaling cascades involving nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs)[10][11]. A potential anti-inflammatory compound might inhibit one or more steps in these pathways.
Caption: Hypothesized anti-inflammatory mechanism.
Antioxidant Mechanisms
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them[6][12]. ROS can damage cellular components like lipids, proteins, and DNA[13]. Antioxidants can counteract oxidative stress through two primary mechanisms: hydrogen atom transfer (HAT) and single electron transfer (SET)[14]. They can also act by chelating metal ions involved in ROS generation.
Caption: Potential antioxidant mechanisms of action.
In Vitro Assay Protocols
The following sections provide detailed protocols for assessing the anti-inflammatory and antioxidant potential of 2,4,5-trimethyl-1H-imidazole-1-ethanol.
Assessment of Anti-Inflammatory Activity
A common and effective in vitro model for inflammation involves the use of macrophage cell lines, such as RAW 264.7 or THP-1, stimulated with LPS[10][15].
-
Cell Line: RAW 264.7 (murine macrophage) or THP-1 (human monocytic, differentiated into macrophages with PMA).
-
Media: RPMI 1640 supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[9].
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
Principle: Activated macrophages produce nitric oxide (NO), a key inflammatory mediator. The Griess assay measures nitrite (a stable product of NO), which is a reliable indicator of NO production.
Materials:
-
RAW 264.7 cells
-
LPS (from E. coli)
-
2,4,5-trimethyl-1H-imidazole-1-ethanol (dissolved in a suitable solvent, e.g., DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of 2,4,5-trimethyl-1H-imidazole-1-ethanol for 1 hour. Include a vehicle control (solvent only).
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include a negative control (no LPS) and a positive control (LPS only).
-
After incubation, collect 50 µL of the cell culture supernatant from each well.
-
Add 50 µL of Griess Reagent Component A to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with sodium nitrite.
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive method to quantify the concentration of specific cytokines in the cell culture supernatant.
Materials:
-
Cell culture supernatants from the NO assay
-
ELISA kits for mouse TNF-α and IL-6
-
Microplate reader
Procedure:
-
Follow the manufacturer's instructions provided with the specific ELISA kits[11][15].
-
Briefly, coat a 96-well plate with the capture antibody for either TNF-α or IL-6.
-
Add the cell culture supernatants and standards to the wells and incubate.
-
Wash the plate and add the detection antibody.
-
Add the enzyme conjugate (e.g., streptavidin-HRP) and incubate.
-
Add the substrate solution and stop the reaction.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the cytokine concentrations based on the standard curve.
| Parameter | LPS Concentration | Incubation Time | Readout | Expected Outcome with Active Compound |
| Nitric Oxide | 1 µg/mL | 24 hours | Absorbance at 540 nm | Decrease in absorbance |
| TNF-α | 1 µg/mL | 4-6 hours | Absorbance (ELISA) | Decrease in concentration |
| IL-6 | 1 µg/mL | 24 hours | Absorbance (ELISA) | Decrease in concentration |
Assessment of Antioxidant Activity
A combination of assays is recommended to evaluate the antioxidant capacity of a compound, as different assays reflect different mechanisms of antioxidant action[6][14].
Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH free radical, causing a color change from violet to yellow, which is measured spectrophotometrically[16][17][18].
Materials:
-
DPPH solution (0.1 mM in methanol)
-
2,4,5-trimethyl-1H-imidazole-1-ethanol (in methanol)
-
Trolox or Ascorbic Acid (positive control)
-
Methanol
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a working solution of DPPH in methanol with an absorbance of approximately 1.0 at 517 nm[16].
-
In a 96-well plate, add 100 µL of various concentrations of the test compound or positive control.
-
Add 100 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals).
Principle: The ABTS radical cation (ABTS•+) is generated by the oxidation of ABTS with potassium persulfate. Antioxidants reduce the blue-green ABTS•+, causing a decolorization that is measured spectrophotometrically[16][17][19].
Materials:
-
ABTS solution (7 mM in water)
-
Potassium persulfate solution (2.45 mM in water)
-
2,4,5-trimethyl-1H-imidazole-1-ethanol (in a suitable solvent)
-
Trolox (positive control)
-
Ethanol or PBS
-
96-well plate or cuvettes
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare the ABTS•+ stock solution by mixing equal volumes of the ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours[16].
-
Before use, dilute the ABTS•+ stock solution with ethanol or PBS to an absorbance of 0.70 ± 0.02 at 734 nm[16].
-
Add a small volume (e.g., 10 µL) of various concentrations of the test compound or positive control to a 96-well plate.
-
Add a larger volume (e.g., 190 µL) of the diluted ABTS•+ solution to each well.
-
Incubate in the dark at room temperature for 6 minutes.
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of radical scavenging activity and the IC50 value as described for the DPPH assay.
| Assay | Principle | Wavelength | Positive Control | Expected Outcome with Active Compound |
| DPPH | Hydrogen/Electron Donation | 517 nm | Trolox, Ascorbic Acid | Decrease in absorbance |
| ABTS | Hydrogen/Electron Donation | 734 nm | Trolox | Decrease in absorbance |
Data Analysis and Interpretation
For all assays, results should be expressed as the mean ± standard deviation (SD) from at least three independent experiments. Statistical significance can be determined using appropriate tests, such as a one-way analysis of variance (ANOVA) followed by a post-hoc test. The IC50 values for the antioxidant assays provide a quantitative measure of the compound's potency. For the anti-inflammatory assays, a dose-dependent reduction in NO and cytokine production would indicate significant activity.
Conclusion
The protocols outlined in these application notes provide a robust starting point for the in vitro characterization of 2,4,5-trimethyl-1H-imidazole-1-ethanol. By systematically evaluating its effects on key markers of inflammation and oxidative stress, researchers can gain valuable insights into its potential therapeutic applications. Positive results from these initial screens would warrant further investigation into the specific molecular targets and pathways involved.
References
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M.D. Phaniendra, A., Jestadi, D. B., & Periyasamy, L. (2015). Free Radicals: Properties, Sources, Targets, and Their Implication in Various Diseases. Indian Journal of Clinical Biochemistry, 30(1), 11–26. [Link]
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Pizzino, G., Irrera, N., Cucinotta, M., Pallio, G., Mannino, F., Arcoraci, V., Squadrito, F., & Altavilla, D. (2017). Oxidative Stress: Harms and Benefits for Human Health. Oxidative Medicine and Cellular Longevity, 2017, 8416763. [Link]
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Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. (2025). Journal of Pharmaceutical Research International. [Link]
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Nephrix Biosolutions. (n.d.). Inflammation Assay CRO | In vitro Inflammation Model CRO Services. [Link]
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Eze, F. I., Uzor, P. F., Ikechukwu, P., Obi, B. C., & Osadebe, P. O. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2), 755. [Link]
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Fuchs, D., et al. (2011). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. EPMA Journal, 2(1), 95-101. [Link]
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Jourd'heuil, D., & Jourd'heuil, F. L. (2020). Measurement of Oxidative Stress Markers In Vitro Using Commercially Available Kits. In Methods in Molecular Biology. [Link]
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Institute for In Vitro Sciences, Inc. (n.d.). Anti-Inflammatory Screen. [Link]
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Apak, R., et al. (2021). Recent Advances in Antioxidant Capacity Assays. IntechOpen. [Link]
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Munteanu, I. G., & Apetrei, C. (2021). Analytical Methods Used in Determining Antioxidant Activity: A Review. Antioxidants, 10(3), 332. [Link]
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Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.). ResearchGate. [Link]
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Sadowska-Bartosz, I., & Bartosz, G. (2022). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. Molecules, 27(1), 145. [Link]
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LPS-Induced Cytokine Production in Human Monocytes and Macrophages. (2026, February 9). ResearchGate. [Link]
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Roy, A., & Bauer, S. (2012). Lipopolysaccharide-driven Th2 Cytokine Production in Macrophages Is Regulated by Both MyD88 and TRAM. Journal of Biological Chemistry, 287(38), 32094–32105. [Link]
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Wang, Y., et al. (2012). Regulation of Inflammatory Cytokines in Lipopolysaccharide-Stimulated RAW 264.7 Murine Macrophage by 7-O-Methyl-naringenin. Molecules, 17(4), 3564–3575. [Link]
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Tucureanu, M. M., et al. (2017). Lipopolysaccharide-induced inflammation in monocytes/macrophages is blocked by liposomal delivery of Gi-protein inhibitor. International Journal of Nanomedicine, 12, 8615–8628. [Link]
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Synthesis and biological evaluation of 2,4,5-triphenyl-1H-imidazole-1-yl derivatives. (n.d.). World Journal of Pharmaceutical Research. [Link]
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An iodine/DMSO-catalyzed sequential one-pot approach to 2,4,5-trisubstituted-1H-imidazoles from α-methylene ketones. (2018). RSC Advances, 8(54), 30887–30894. [Link]
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Rajendra, P., et al. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Medicinal Chemistry. [Link]
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Satyanarayana, V. S. V., Rakshit, M., & Sivakumar, A. (2013). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Asian Journal of Chemistry, 25(10), 5559-5564. [Link]
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Synthesis, Characterization and Biological Evaluation Of 1h-Substituted 2,4,5-Triphenyl Imidazole Derivative. (2023, September 15). International Journal for Multidisciplinary Research. [Link]
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In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018, March 5). ResearchGate. [Link]
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Dake, S. A., et al. (2017). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Journal of Organic & Inorganic Chemistry, 3(2), 5. [Link]
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In-silico and in-vitro functional validation of imidazole derivatives as potential sirtuin inhibitor. (n.d.). Computational Biology and Chemistry. [Link]
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In Vitro and In Silico Screening of 2,4,5-Trisubstituted Imidazole Derivatives as Potential Xanthine Oxidase and Acetylcholinesterase Inhibitors, Antioxidant, and Antiproliferative Agents. (2020, April 8). ResearchGate. [Link]
-
Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. (n.d.). IOSR Journal of Pharmacy and Biological Sciences. [Link]
-
Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. (2024, July 17). Royalchem. [Link]
-
2-((5-(5-Methyl-2-phenyl-1H-imidazol-4-yl)-1,3,4-oxadiazol-2-yl)thio)-1-phenylethan-1-one. (2023, June 9). Molbank. [Link]
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Wentland, M. P., et al. (1987). Synthesis and antidepressant properties of novel 2-substituted 4,5-dihydro-1H-imidazole derivatives. Journal of Medicinal Chemistry, 30(8), 1482-1489. [Link]
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Application Note: Pharmacokinetic Profiling of Substituted Imidazole-1-Ethanol Compounds
Introduction & Scientific Rationale
Substituted imidazole-1-ethanol derivatives represent a critical class of pharmacological agents, most prominently recognized for their potent antimicrobial, antiprotozoal, and hypoxic cell-sensitizing properties[1][2]. The primary archetype of this class is 2-methyl-5-nitroimidazole-1-ethanol (metronidazole). The pharmacological efficacy of these compounds is fundamentally rooted in their intracellular reduction within anaerobic environments; this reduction generates reactive oxygen species (ROS) and toxic hydroxyl radicals that induce lethal DNA strand breakage in target pathogens[2].
Beyond infectious diseases, substituted imidazole-1-ethanols are heavily investigated in oncology. For instance, novel bromoethylamino prodrugs (e.g., RB 6145) are designed to metabolize into active imidazole-1-ethanol cytotoxins (like RSU 1069) to selectively target hypoxic tumor cells[1]. Because the therapeutic index of these compounds is highly dependent on systemic exposure and tissue penetration, rigorous pharmacokinetic (PK) profiling is an absolute prerequisite for drug development, dosage optimization, and toxicity mitigation.
Physicochemical and Pharmacokinetic Landscape
The systemic clearance and distribution of imidazole-1-ethanol compounds vary significantly across species due to evolutionary divergences in hepatic enzyme expression and renal physiology[3]. In humans, the parent drug is widely distributed and primarily eliminated via the urine (60% to 80% of the dose), with approximately 20% excreted as unchanged parent compound[4]. Fecal excretion accounts for a minor secondary pathway (6% to 15%)[4].
To illustrate the allometric scaling and interspecies variability critical for preclinical translation, Table 1 summarizes the pharmacokinetic parameters of a 30 mg/kg intramuscular dose of 2-methyl-5-nitroimidazole-1-ethanol across three veterinary models[5].
Table 1: Comparative Pharmacokinetics of 2-methyl-5-nitroimidazole-1-ethanol (30 mg/kg IM)
| Species | Cmax (mg/L) | Tmax (h) | Elimination t1/2 (h) | Mean Residence Time (h) |
| Camels | 28.3 | 5.0 | 10.0 | 16.7 |
| Sheep | 54.6 | 4.0 | 6.21 | 10.8 |
| Goats | 54.4 | 2.0 | 5.87 | 8.64 |
(Data derived from comparative veterinary PK studies[5])
Analytical Methodology: LC-MS/MS & HPLC-UV Protocols
Accurate quantification of imidazole-1-ethanols from complex biological matrices (e.g., plasma, serum, or dried blood spots) requires a robust, self-validating analytical system[6][7]. Because these compounds are relatively small and polar (MW ~171 g/mol ), liquid-liquid extraction often yields poor recoveries. Instead, protein precipitation is the method of choice to maintain the solubility of both the parent drug and its polar glucuronide metabolites[7].
Step-by-Step Bioanalytical Protocol
-
Sample Aliquoting : Transfer 50 µL of thawed plasma (or reconstituted dried blood spot extract) into a 1.5 mL microcentrifuge tube[6][8].
-
Protein Precipitation (The Causality) : Add 150 µL (a strict 3:1 organic-to-aqueous ratio) of ice-cold acetonitrile spiked with an internal standard (e.g., caffeine or a deuterated analog)[5][7]. Rationale: The 3:1 ratio ensures >95% precipitation of plasma proteins, preventing column fouling. The use of ice-cold solvent arrests enzymatic activity, preventing the ex vivo degradation of unstable Phase II glucuronide metabolites back into the parent drug.
-
Phase Separation : Vortex vigorously for 30 seconds, then centrifuge at 14,000 × g for 10 minutes at 4°C[5].
-
Chromatographic Separation : Inject 5 µL of the supernatant into an LC-MS/MS or HPLC system equipped with a C18 reverse-phase column[7]. Utilize a gradient mobile phase consisting of Mobile Phase A (0.1% formic acid in water) and Mobile Phase B (methanol)[6]. Rationale: Formic acid acts as an ion-pairing agent that protonates the basic imidazole nitrogen, drastically improving peak shape and mass spectrometric ionization efficiency.
-
System Validation : To ensure the protocol is a self-validating system, include six replicates of low, middle, and high Quality Control (QC) samples in every run. The analytical batch is only accepted if ≥67% of the QC samples fall within ±15% of their nominal concentrations[9]. This guarantees that matrix effects and extraction recoveries remain constant.
Experimental Workflow: In Vivo PK Study Design
To generate high-fidelity data for Non-Compartmental Analysis (NCA), the in vivo sampling timeline must capture the absorption phase ( Tmax ) and span at least three terminal half-lives ( t1/2 )[3][9].
Step-by-Step In Vivo Protocol
-
Dosing & Administration : Administer the substituted imidazole-1-ethanol compound via the intended clinical route (e.g., IV infusion over 30 minutes, or oral gavage)[6][9].
-
Serial Blood Sampling : Collect 0.5 mL whole blood samples into K2 EDTA tubes at pre-dose, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose[9]. Rationale: K2 EDTA is selected over heparin because it prevents coagulation without introducing sodium/lithium metal adducts that suppress ionization during LC-MS/MS analysis.
-
Sample Processing : Immediately place blood on wet ice to halt metabolism, centrifuge within 30 minutes to harvest plasma, and flash-freeze at -70°C to -80°C[5][9].
-
Data Modeling : Process the concentration-time data using PK software to calculate Cmax , AUC0−∞ , Clearance (CL), and Volume of Distribution (Vd)[3].
Caption: Preclinical Pharmacokinetic Study Workflow for Imidazole Derivatives
Metabolism, Biotransformation, and Clinical Implications
The systemic clearance of substituted imidazole-1-ethanols is heavily reliant on hepatic biotransformation prior to renal excretion[3][4]. Understanding these pathways is critical when dosing special populations.
-
Phase I Metabolism : The parent molecule undergoes extensive side-chain oxidation mediated by hepatic enzymes. This produces two primary metabolites: a 1-(beta-hydroxyethyl)-2-hydroxymethyl-5-nitroimidazole (hydroxy metabolite) and an acetic acid derivative[4]. Notably, the hydroxy metabolite retains significant in vitro antimicrobial activity, contributing to the drug's overall efficacy[3][4].
-
Phase II Metabolism : The parent drug and its Phase I metabolites undergo glucuronide conjugation, which drastically increases their hydrophilicity and facilitates rapid renal clearance[3][4].
Clinical Causality in Special Populations: Because clearance is hepatically driven, patients with severe hepatic impairment (Child-Pugh C) exhibit dangerous drug accumulation. Pharmacokinetic modeling dictates that the dose must be reduced by 50% in these patients to prevent neurotoxicity[10]. Conversely, in patients with end-stage renal disease (ESRD), the clearance of the parent drug remains relatively stable, but the Cmax of the hydroxy and acetate metabolites can surge 2-fold and 5-fold, respectively, due to the failure of renal excretion pathways[4].
Caption: Primary Biotransformation Pathways of Substituted Imidazole-1-Ethanols
References
- Pharmacokinetics and Metabolism of Metronidazole in Animal Models: A Technical Guide. Benchchem.
- Determining Population and Developmental Pharmacokinetics of Metronidazole Using Plasma and Dried Blood Spot Samples from Premature Infants. PMC.
- Comparative Pharmacokinetics of Metronidazole in Camels, Sheep and Goats. Acta Veterinaria Brno.
- Pharmacokinetic contribution to the improved therapeutic selectivity of a novel bromoethylamino prodrug (RB 6145) of the mixed-function hypoxic cell sensitizer/cytotoxin alpha-(1-aziridinomethyl)-2-nitro-1H-imidazole-1-ethanol (RSU 1069). PubMed.
- METRONIDAZOLE. accessdata.fda.gov.
- A Single-Dose Pharmacokinetic Study of Metronidazole Administered to Gottingen Minipigs (Sus scrofa) by Oral Gavage or Voluntary Oral Dosing. PMC.
- Population Pharmacokinetics of Metronidazole in Neonates | Clinical Research Trial Listing. CenterWatch.
- 2-Methyl-5-nitroimidazole-1-ethanol | 443-48-1. Tokyo Chemical Industry Co., Ltd. (APAC).
- FLAGYL® (metronidazole) capsules. Pfizer.
- Application Notes and Protocols for the Quantification of alpha-Methyl-1H-imidazole-1-ethanol. Benchchem.
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Technical Support Center: Troubleshooting the Synthesis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Welcome to the Technical Support and Troubleshooting Guide for the synthesis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (also known as 1-(2-hydroxyethyl)-2,4,5-trimethylimidazole). This compound is highly valued as a specialized precursor in drug development[1] and as a sterically hindered, polyalkylated solvent for advanced CO₂ capture technologies[2].
Due to its dense functionalization and high polarity, synthesizing this molecule presents unique regiochemical, purification, and kinetic challenges. This guide is designed for application scientists and process chemists, providing causality-driven solutions and self-validating protocols to ensure synthetic success.
Synthetic Pathway Visualization
To troubleshoot effectively, we must first map the competitive pathways. The diagram below illustrates the two primary synthetic routes and the critical overalkylation side-reaction that plagues this workflow.
Fig 1: Synthetic pathways and overalkylation risks for 2,4,5-trimethyl-1H-imidazole-1-ethanol.
Troubleshooting FAQs: Mechanistic Causality
Q1: I am using the N-alkylation route (2,4,5-trimethylimidazole + 2-chloroethanol). Why am I isolating a highly polar, water-soluble byproduct instead of my target?
A: You are likely driving the reaction to overalkylation, forming an imidazolium salt.
-
The Causality: Imidazoles are ambident nucleophiles. When you alkylate the first nitrogen (N1), the resulting N-alkylimidazole actually becomes more electron-rich than the starting material due to the inductive electron-donating effect of the new hydroxyethyl group. If there is any excess 2-chloroethanol in the system, the unshared lone pair on N3 will rapidly attack a second electrophile, quaternizing the ring to form 1,3-bis(2-hydroxyethyl)-2,4,5-trimethylimidazolium chloride[3].
-
The Solution: You must invert the stoichiometry. Use 2-chloroethanol as the limiting reagent (0.95 equivalents relative to the imidazole) and monitor the reaction strictly.
Q2: Is regioselectivity a concern? Do I need to separate the N1-alkylated isomer from the N3-alkylated isomer?
A: No, regioselectivity is not a factor for this specific molecule.
-
The Causality: In unsymmetrical imidazoles (e.g., 2-methyl-4-nitroimidazole), electronic and steric factors dictate a complex mixture of 1,4- and 1,5-isomers during N-alkylation[4]. However, 2,4,5-trimethylimidazole is symmetrically substituted at the 4 and 5 positions. Because of rapid tautomerization between the N1-H and N3-H forms in solution, alkylation at either nitrogen atom yields the exact same target molecule.
Q3: My yield plummets during the aqueous workup. Where is the product going?
A: Your product is remaining in the aqueous layer due to a highly unfavorable partition coefficient (logP).
-
The Causality: 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- possesses a basic imidazole nitrogen and a terminal hydroxyl group, making it highly hydrophilic. Traditional liquid-liquid extraction (e.g., Water/Ethyl Acetate) fails because the product prefers the aqueous phase, especially if the water is even slightly acidic (which protonates the imidazole).
-
The Solution: Abandon aqueous extraction. Instead, evaporate the reaction solvent (e.g., DMF) under reduced pressure to complete dryness. Triturate the resulting crude residue with anhydrous acetone or ethanol. The target organic product will dissolve, while the inorganic salts (K₂CO₃, KCl) will remain as a filterable solid.
Q4: Can I synthesize this directly via a multicomponent Radziszewski condensation to avoid toxic alkylating agents?
A: Yes, but it is kinetically unfavorable and results in complex mixtures.
-
The Causality: Condensing 2,3-butanedione, acetaldehyde, ethanolamine, and ammonia theoretically yields the target. However, ammonia is significantly less sterically hindered than ethanolamine. Ammonia will outcompete ethanolamine in attacking the dicarbonyl intermediates, leading predominantly to unalkylated 2,4,5-trimethylimidazole.
Quantitative Data: Route Comparison
To aid in route selection, the following table summarizes the quantitative metrics and primary challenges associated with the three main synthetic strategies[3][5].
| Synthetic Route | Reagents / Electrophile | Typical Yield | Primary Impurity | Scalability & Safety Impact |
| Direct N-Alkylation | 2-Chloroethanol + K₂CO₃ | 65 - 75% | Imidazolium chloride salt | Optimal. Requires non-aqueous workup due to polarity, but highly reproducible. |
| Epoxide Ring-Opening | Ethylene Oxide + Base | 80 - 85% | Poly(ethylene glycol) chains | High Risk. Excellent yield, but ethylene oxide poses severe explosion/toxicity hazards. |
| Multicomponent Condensation | Diacetyl, Acetaldehyde, Ethanolamine, NH₃ | 30 - 40% | Unalkylated 2,4,5-trimethylimidazole | Poor. Complex mixture requires difficult chromatographic separation. |
Self-Validating Experimental Protocol: Direct N-Alkylation
This protocol utilizes a self-validating methodology. Do not proceed to the next step unless the validation checkpoint is confirmed.
Reagents:
-
2,4,5-Trimethylimidazole: 1.00 eq (11.0 g, 100 mmol)
-
2-Chloroethanol: 0.95 eq (7.65 g, 95 mmol)
-
Potassium Carbonate (Anhydrous): 1.50 eq (20.7 g, 150 mmol)
-
Dimethylformamide (DMF, dry): 100 mL
Step 1: Deprotonation (Formation of the Imidazolate Anion)
-
Charge a 250 mL round-bottom flask with 2,4,5-trimethylimidazole, K₂CO₃, and DMF.
-
Stir the suspension at 60 °C for 45 minutes under a nitrogen atmosphere.
-
Validation Checkpoint: The opaque, milky suspension will transition to a slightly translucent, pale-yellow mixture. This visual shift confirms the successful formation of the potassium imidazolate salt.
Step 2: Electrophilic Addition
-
Add 2-chloroethanol dropwise over 30 minutes via an addition funnel to prevent localized concentration spikes (which cause overalkylation).
-
Maintain heating at 80 °C for 12 hours.
-
Validation Checkpoint: Pull a 0.1 mL aliquot, dilute in methanol, and spot on a Silica TLC plate (Eluent: DCM:MeOH 9:1). The starting material (Rf ~0.45) should be mostly consumed, replaced by a more polar product spot (Rf ~0.30). Crucial: If a heavy spot appears at the baseline (Rf 0.0), stop heating immediately—this is the overalkylated imidazolium salt[3].
Step 3: Non-Aqueous Workup
-
Cool the reaction to room temperature and filter the mixture through a Celite pad to remove bulk K₂CO₃.
-
Concentrate the DMF filtrate under high vacuum (rotary evaporator, bath at 60 °C) until a thick, oily residue remains.
-
Triturate the residue vigorously with 150 mL of anhydrous acetone.
-
Validation Checkpoint: The target product will dissolve into the acetone, leaving a fine white precipitate (KCl and residual K₂CO₃) suspended. If the mixture forms a gummy biphasic liquid instead of precipitating solids, trace DMF or water is still present. Re-evaporate before proceeding.
Step 4: Isolation
-
Filter the acetone suspension to remove the inorganic salts.
-
Concentrate the filtrate to yield the crude 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- as a viscous oil or low-melting solid. Purify via vacuum distillation or recrystallization from ethyl acetate/hexanes if required.
References
-
Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones (PMC / nih.gov). Details the synthesis of 2,4,5-trimethylimidazole and the specific risks of overalkylation to imidazolium salts.3
-
Application Notes and Protocols: Reaction Conditions for N-Alkylation of Imidazoles (Benchchem). Discusses the electronic and steric effects governing regioselectivity in imidazole N-alkylation. 4
-
Synthesis of N-alkylated derivatives of imidazole as antibacterial agents (PubMed). Provides foundational methodologies for the N-alkylation of sterically hindered imidazoles.1
-
Synthesis of substituted N-heterocycles by N-alkylation (Organic Chemistry Portal). Reviews standardized conditions, bases, and solvents for high-yield N-alkylation.5
-
New polyalkylated imidazoles tailored for carbon dioxide capture (ResearchGate). Highlights the utility and physical properties of 2,4,5-trimethylimidazole derivatives in industrial applications.2
Sources
- 1. Synthesis of N-alkylated derivatives of imidazole as antibacterial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of substituted N-heterocycles by N-alkylation [organic-chemistry.org]
Technical Support Center: Optimizing N-Alkylation of 2,4,5-Trimethyl-Imidazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical support for the N-alkylation of 2,4,5-trimethyl-imidazole. As a Senior Application Scientist, my goal is to equip you with the necessary knowledge to not only execute this reaction successfully but also to troubleshoot and optimize your conditions effectively. This resource is structured to address common challenges and frequently asked questions, grounding all recommendations in established chemical principles.
Troubleshooting Guide: A Proactive Approach to Common Issues
This section is designed to help you diagnose and resolve problems you may encounter during the N-alkylation of 2,4,5-trimethyl-imidazole.
Question: My reaction yield is consistently low, or the reaction fails to proceed to completion. What are the likely causes and how can I improve the outcome?
Answer:
Low yields in the N-alkylation of 2,4,5-trimethyl-imidazole can often be traced back to several key factors, primarily incomplete deprotonation of the imidazole ring, the reactivity of your chosen alkylating agent, and suboptimal reaction conditions.[1] Let's break down the troubleshooting steps:
-
Evaluate Your Base and Solvent System:
-
Strong Bases for Complete Deprotonation: For a trisubstituted imidazole like this, which is relatively electron-rich and thus less acidic, a strong base is often necessary to ensure complete deprotonation and formation of the highly nucleophilic imidazolate anion. Sodium hydride (NaH) in an anhydrous aprotic solvent such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) is a robust choice.[1][2]
-
Weaker Bases - A Viable Alternative: While weaker inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be effective, particularly with highly reactive alkylating agents, they may not be sufficient for complete deprotonation in this case.[1] However, Cs₂CO₃ has been reported to be highly effective in many imidazole alkylations.[1]
-
Solvent is Key: Polar aprotic solvents like DMF, Dimethyl Sulfoxide (DMSO), and Acetonitrile (MeCN) are generally preferred as they effectively dissolve both the imidazole substrate and the base, facilitating the reaction.[1]
-
-
Assess the Reactivity of Your Alkylating Agent:
-
The nature of the leaving group on your alkylating agent plays a crucial role. The general order of reactivity for alkyl halides is I > Br > Cl.[1] If you are experiencing low reactivity with an alkyl chloride, switching to the corresponding bromide or iodide can significantly improve your yield.
-
Ensure the purity of your alkylating agent, as degradation can lead to lower-than-expected reactivity.
-
-
Optimize the Reaction Temperature:
-
Gently increasing the reaction temperature can enhance the reaction rate.[1][3] However, be cautious, as excessively high temperatures can promote side reactions or decomposition of your starting material or product.[1] Monitoring the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is crucial to find the optimal temperature.[1]
-
Question: I am observing the formation of a significant amount of a dialkylated product (an imidazolium salt). How can I minimize this side reaction?
Answer:
The N-alkylated product, 1-alkyl-2,4,5-trimethyl-imidazole, is still nucleophilic and can react with a second molecule of the alkylating agent to form a quaternary imidazolium salt. This is a common issue, especially when using an excess of the alkylating agent or at elevated temperatures.[1] Here are some strategies to prevent this:
-
Stoichiometric Control: Carefully control the stoichiometry of your reactants. Using a slight excess of the 2,4,5-trimethyl-imidazole (e.g., 1.1 to 1.2 equivalents) relative to the alkylating agent can help minimize dialkylation.[1]
-
Slow Addition of the Alkylating Agent: Adding the alkylating agent dropwise to the reaction mixture helps to maintain a low concentration of the electrophile, thereby reducing the probability of a second alkylation event.[1]
-
Reaction Monitoring: Closely monitor the reaction's progress using TLC or LC-MS and quench the reaction as soon as the starting imidazole is consumed.[1]
Question: My reaction is producing a dark-colored mixture, and purification is difficult. What could be the cause?
Answer:
A dark reaction mixture often indicates decomposition of either the starting material, the product, or the solvent, especially at elevated temperatures or in the presence of a strong base.[1]
-
Temperature Control: As mentioned, avoid excessive heating. Determine the minimum temperature required for the reaction to proceed at a reasonable rate.
-
Purity of Reagents and Solvents: Ensure that your solvents are anhydrous and your reagents are pure. Impurities can often catalyze decomposition pathways.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation, which can also lead to colored byproducts.
Frequently Asked Questions (FAQs)
This section addresses broader questions about the N-alkylation of 2,4,5-trimethyl-imidazole, providing a deeper understanding of the reaction's nuances.
Q1: What is the general mechanism for the N-alkylation of 2,4,5-trimethyl-imidazole?
A1: The N-alkylation of imidazoles is a classic nucleophilic substitution reaction that proceeds in two main steps.[1] First, a base is used to deprotonate the N-H bond of the imidazole ring, creating a nucleophilic imidazolate anion.[1] This anion then attacks the electrophilic carbon of the alkylating agent, displacing the leaving group to form the N-alkylated product.[1]
DOT Diagram: General Mechanism of Imidazole N-Alkylation
Caption: General reaction mechanism for the N-alkylation of imidazole.
Q2: Since 2,4,5-trimethyl-imidazole is symmetrical, do I need to worry about regioselectivity?
A2: No, for 2,4,5-trimethyl-imidazole, you do not need to be concerned with regioselectivity. Because the molecule is symmetrical with respect to the two nitrogen atoms (N1 and N3), alkylation at either nitrogen results in the same product: 1-alkyl-2,4,5-trimethyl-imidazole. This simplifies the reaction and purification process compared to unsymmetrical imidazoles where a mixture of regioisomers is often a significant challenge.[4][5]
Q3: What are some common side reactions to be aware of, other than dialkylation?
A3: Besides dialkylation, a few other side reactions are possible, although generally less common for this specific substrate:
-
C-alkylation: Alkylation can potentially occur at a carbon atom of the imidazole ring, but this is typically a minor pathway, especially when the nitrogen atoms are not sterically hindered.[1]
-
Decomposition: As mentioned in the troubleshooting section, decomposition can occur under harsh conditions.[1]
Q4: My N-alkylated product is difficult to purify. What are some effective purification strategies?
A4: Purification challenges often arise from unreacted starting materials, the dialkylated byproduct, or decomposition products.
-
Column Chromatography: Silica gel column chromatography is the most common and effective method for purifying N-alkylated imidazoles.[6][7] A gradient elution system, for example, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, can effectively separate the product from impurities.
-
Acid-Base Extraction: If your product is sufficiently basic, you may be able to use an acid-base extraction. Dissolve the crude mixture in an organic solvent and extract with a dilute acid (e.g., 1M HCl). The protonated product will move to the aqueous layer. Then, basify the aqueous layer and extract the purified product back into an organic solvent.
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.[8]
Experimental Protocols
Here are two general, yet robust, protocols for the N-alkylation of 2,4,5-trimethyl-imidazole, catering to different laboratory setups and reagent availability.
Protocol 1: N-Alkylation using a Strong Base (Sodium Hydride)
This method is highly effective for achieving complete deprotonation and typically results in high yields.[1][2]
Materials:
-
2,4,5-trimethyl-imidazole
-
Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and under an inert atmosphere (argon or nitrogen), add 2,4,5-trimethyl-imidazole (1.0 equivalent).
-
Solvent Addition: Add anhydrous DMF or THF via syringe.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add NaH (1.1 equivalents) portion-wise.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C and add the alkylating agent (1.05 equivalents) dropwise via the dropping funnel.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction at 0 °C by the slow, dropwise addition of saturated aqueous NH₄Cl solution.[7]
-
Work-up: Extract the aqueous mixture with ethyl acetate (3x).
-
Isolation and Purification: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.[6]
DOT Diagram: Troubleshooting Workflow for N-Alkylation
Caption: A logical workflow for troubleshooting low yields in N-alkylation reactions.
Protocol 2: N-Alkylation using a Weaker Base (Potassium Carbonate)
This method uses a milder, easier-to-handle base and may be sufficient for reactive alkylating agents.[6][7]
Materials:
-
2,4,5-trimethyl-imidazole
-
Anhydrous Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
-
Anhydrous potassium carbonate (K₂CO₃)
-
Alkyl halide
-
Water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: To a round-bottom flask, add 2,4,5-trimethyl-imidazole (1.0 equivalent) and anhydrous K₂CO₃ (1.5 equivalents).[6]
-
Solvent Addition: Add anhydrous MeCN or DMF.
-
Alkylating Agent Addition: Add the alkylating agent (1.1 equivalents) to the stirred suspension at room temperature.
-
Reaction: Heat the reaction mixture to an appropriate temperature (e.g., 60-80 °C) and monitor the progress by TLC.[3]
-
Work-up: Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography.[6]
Data Summary
The choice of reaction conditions can significantly impact the outcome of N-alkylation reactions. The following table, adapted from studies on related imidazole systems, illustrates the influence of base and solvent on reaction efficiency.
| Substrate | Alkylating Agent | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 3 | 85 | [3] |
| 5-Nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 1 | 96 | [3] |
| 4-Nitroimidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 2 | 75 | [3] |
| 5-Nitroimidazole | Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 1 | 82 | [3] |
This data, while not for 2,4,5-trimethyl-imidazole specifically, demonstrates the general effectiveness of K₂CO₃ in acetonitrile at elevated temperatures for N-alkylation of substituted imidazoles.
References
- Technical Support Center: Troubleshooting N-Alkylation Reactions of Imidazole - Benchchem.
- Protocol for N-Alkylation of 4-iodo-1H-imidazole - Benchchem.
- Metal catalyst-free N-allylation/alkylation of imidazole and benzimidazole with Morita–Baylis–Hillman (MBH)
- N-Alkylation of imidazoles - University of Otago.
- Application Notes and Protocols for N-alkylation of Imidazole using Benzyl Bromide - Benchchem.
- Process for preparing 1-alkylimidazoles - Google P
- This is why selective N-alkylation of imidazoles is difficult : r/OrganicChemistry - Reddit.
- Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-méthyl-5-nitroimidazole and 4 nitroimidazole as - Der Pharma Chemica.
- N-Alkylation of Some Imidazopyridines - FABAD Journal of Pharmaceutical Sciences.
- N-alkylation of imidazole by alkaline carbons - Academia.edu.
- Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - Beilstein Journals.
- An efficient strategy for N-alkylation of benzimidazoles/ imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles | Request PDF - ResearchG
- ChemInform Abstract: N-Alkylation of 2,4,5-Triphenyl Imidazole Derivatives Using a New Phase Transfer Reagent under PTC Conditions.
- Process for purifying imidazoles and imidazol-based agents by crystallisation - Google P
- An efficient strategy for N-alkylation of benzimidazoles/imidazoles in SDS-aqueous basic medium and N-alkylation induced ring opening of benzimidazoles - Academia.edu.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. derpharmachemica.com [derpharmachemica.com]
- 4. Research Portal [ourarchive.otago.ac.nz]
- 5. reddit.com [reddit.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
troubleshooting purification of 2,4,5-trimethyl-1H-imidazole-1-ethanol
Welcome to the Technical Support Center for Advanced Heterocyclic Purification. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating 2,4,5-trimethyl-1H-imidazole-1-ethanol (also known as 2-(2,4,5-trimethyl-1H-imidazol-1-yl)ethanol).
This molecule presents a unique purification challenge: the three electron-donating methyl groups significantly increase the basicity of the imidazole core, while the N1-ethanol appendage introduces a primary hydroxyl group. This combination results in a highly polar, water-soluble compound that strongly resists standard normal-phase chromatography and traditional aqueous extraction techniques.
Below, you will find a causality-driven troubleshooting guide, validated protocols, and mechanistic insights to ensure the integrity of your purification workflow.
Part 1: Physicochemical Profiling
Before troubleshooting, it is critical to understand the intrinsic properties of the target molecule that dictate its behavior during separation.
| Property | Value / Characteristic | Impact on Purification |
| Molecular Weight | 154.21 g/mol | Small molecule; highly susceptible to volatility losses if heated excessively under high vacuum. |
| pKa (Conjugate Acid) | ~7.5 – 8.0 | Highly basic compared to unsubstituted imidazole. Requires pH > 10 for complete deprotonation during extraction. |
| Hydrogen Bonding | 1 Donor (-OH), 2 Acceptors (N, -OH) | Causes severe streaking on normal-phase silica gel due to strong interactions with acidic silanol groups. |
| Aqueous Solubility | Extremely High | Poor partition coefficient in standard solvents (DCM, Diethyl Ether). Requires specialized extraction solvents. |
Part 2: Troubleshooting Guide & FAQs
Q1: My aqueous workup is yielding terrible recovery (<20%). Where is my product, and how do I retrieve it? The Causality: 2,4,5-trimethyl-1H-imidazole-1-ethanol is highly hydrophilic. If you are using standard extraction solvents like dichloromethane (DCM) or ethyl acetate (EtOAc) against a neutral aqueous layer, the partition coefficient heavily favors the aqueous phase. Ethanol and water are fully miscible, and the N-ethanol group drags the molecule into the aqueous layer[1]. The Solution: You must alter the thermodynamics of the aqueous phase.
-
Salt out the aqueous layer: Saturate the aqueous phase with NaCl or K2CO3 to decrease the solubility of the organic product.
-
Switch your solvent: Abandon DCM. Use 1-butanol or a 4:1 mixture of EtOAc/Isopropanol. 1-Butanol is highly effective at extracting polar, substituted imidazoles from water[1]. Note: 1-butanol has a high boiling point (117 °C), so it must be removed via rotary evaporation under high vacuum.
Q2: During silica gel chromatography, my product streaks across the entire TLC plate. How do I achieve distinct banding? The Causality: Normal-phase silica gel is acidic (due to surface Si-OH groups). The highly basic tertiary nitrogen of your imidazole, combined with the hydrogen-bonding primary alcohol, binds irreversibly to these silanol sites. The Solution: You must competitively inhibit the silica-imidazole interaction.
-
Modify the Eluent: Use a highly polar, basic solvent system. A standard gradient of DCM/Methanol is insufficient. Add 1-2% concentrated aqueous Ammonium Hydroxide (NH₄OH) to your eluent (e.g., DCM : MeOH : NH₄OH = 90:9:1)[2]. The ammonia neutralizes the acidic silanol sites, allowing the imidazole to elute as a sharp band.
-
Alternative Stationary Phase: Switch to basic Alumina (Al₂O₃), which lacks acidic protons and is far better suited for electron-rich imidazoles.
Q3: I synthesized this via the alkylation of 2,4,5-trimethylimidazole with 2-chloroethanol. How do I separate the unreacted starting material from the product? The Causality: Both compounds are basic, but the starting material (2,4,5-trimethylimidazole) lacks the hydroxyl group, making it significantly less polar. The Solution: While chromatography can separate them (the starting material will elute first), an optimized Acid-Base Extraction is far more scalable. By carefully controlling the pH, you can exploit minor pKa differences, though exploiting polarity via solvent choice is more reliable. See the workflow diagram below.
Caption: Logical workflow for the acid-base extraction of basic imidazole derivatives.
Q4: My purified product is a viscous oil that refuses to crystallize. How can I obtain a solid for X-ray crystallography or long-term storage? The Causality: Trace impurities (especially residual water or unreacted chloroethanol) severely depress the melting point of imidazole-ethanols, causing them to "oil out" rather than crystallize[3]. The Solution: Convert the free base into a hydrochloride salt. Imidazole hydrochlorides possess highly rigid crystal lattices driven by ionic interactions, making them highly crystalline[4].
Part 3: Standardized Experimental Protocols
Protocol A: High-Recovery Aqueous Extraction (Salting-Out Method)
This protocol is designed to maximize the recovery of highly polar imidazole-ethanols from aqueous reaction mixtures.
-
Quench and Neutralize: Cool the reaction mixture to 0–5 °C. If acidic, slowly add saturated aqueous NaHCO₃ until the pH reaches 9–10. Verify pH using indicator paper.
-
Salting Out: Add solid Sodium Chloride (NaCl) directly to the aqueous layer while stirring vigorously until no more salt dissolves (saturation point).
-
Extraction: Transfer the mixture to a separatory funnel. Extract with 1-butanol (3 × 50 mL per 100 mL of aqueous phase).
-
Washing: Wash the combined 1-butanol extracts with a minimal amount of saturated brine (1 × 20 mL) to remove residual water-soluble inorganic impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄. Filter and concentrate under reduced pressure using a rotary evaporator. Critical Step: Because 1-butanol boils at 117 °C, set the water bath to 55 °C and use a high-vacuum pump (<10 mbar).
Protocol B: Hydrochloride Salt Formation and Crystallization
This self-validating protocol ensures the conversion of stubborn oils into high-purity crystalline solids.
-
Dissolution: Dissolve the crude 2,4,5-trimethyl-1H-imidazole-1-ethanol free base in a minimal volume of dry Ethyl Acetate (EtOAc) or Isopropanol[4].
-
Acidification: Place the flask in an ice bath (0 °C). Dropwise, add a stoichiometric equivalent of 4M HCl in dioxane (or HCl gas bubbled through isopropanol) under vigorous magnetic stirring.
-
Precipitation: A white precipitate should form immediately. If the solution remains clear, slowly add anhydrous Diethyl Ether dropwise as an anti-solvent until sustained turbidity is observed.
-
Maturation: Allow the suspension to stir at 0 °C for 1 hour to ensure complete crystal lattice formation and maximize yield.
-
Isolation: Isolate the crystals via vacuum filtration (Buchner funnel). Wash the filter cake with cold, dry Diethyl Ether (2 × 10 mL).
-
Drying: Dry the crystals in a vacuum oven at 40 °C for 12 hours.
Part 4: Mechanistic Visualization
Understanding exactly why your compound behaves the way it does on a chromatography column allows for on-the-fly adjustments to your purification strategy.
Caption: Mechanistic interaction of imidazole derivatives with silica gel and polar eluents.
References
-
Mahrath, A. J., et al. (2014). "Is ethyl acetate or ethanol a best solvent for extracting substituted imidazoles from reaction mixture?" ResearchGate. Available at: [Link]
- Google Patents. "Process for purifying imidazoles and imidazol-based agents by crystallisation" (EP0856344A1). Google Patents.
- Google Patents. "Substituted imidazole derivatives and their preparation and use" (EP0183492A1). Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]
- 4. EP0183492A1 - Substituted imidazole derivatives and their preparation and use - Google Patents [patents.google.com]
Technical Support Center: Resolving Peak Tailing in HPLC of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Welcome to the technical support center for troubleshooting challenging HPLC separations. This guide is specifically designed for researchers, scientists, and drug development professionals who are encountering peak tailing issues with basic compounds, focusing on 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-. As Senior Application Scientists, we understand that chromatographic problems can be a significant bottleneck in research and development. This guide provides in-depth, scientifically grounded solutions to diagnose and resolve these issues effectively.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem in HPLC?
A1: In an ideal HPLC separation, the analyte peak should be symmetrical, resembling a Gaussian distribution. Peak tailing is a common form of peak distortion where the back half of the peak is wider than the front half.[1][2] This asymmetry is problematic because it can obscure smaller, closely eluting peaks, leading to inaccurate peak integration and compromising the overall resolution and quantification of the analysis.[3][4] The degree of tailing is often measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered to be tailing.[5]
Q2: I am observing significant peak tailing for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-. What are the likely chemical reasons for this?
A2: The primary reason for the peak tailing of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is its basic nature, which is characteristic of the imidazole functional group. In reversed-phase HPLC, which commonly uses silica-based stationary phases, residual silanol groups (Si-OH) on the silica surface are acidic.[6][7] These acidic silanols can interact strongly with basic analytes like your imidazole derivative through a secondary retention mechanism, specifically an ion-exchange interaction.[5][8] This strong interaction leads to a portion of the analyte molecules being retained longer than the bulk, resulting in a tailing peak.[3][9]
In-Depth Troubleshooting Guides
The following sections provide a systematic approach to troubleshooting and resolving peak tailing for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-. Each guide includes an explanation of the underlying principles and a step-by-step experimental protocol.
Guide 1: Optimizing Mobile Phase pH to Minimize Silanol Interactions
The "Why": The ionization state of both your basic analyte and the acidic residual silanols on the stationary phase is highly dependent on the mobile phase pH.[10] By lowering the pH of the mobile phase, you can protonate the silanol groups, effectively neutralizing their negative charge and minimizing the undesirable ion-exchange interactions with your protonated basic analyte.[11][12] The goal is to find a pH where the analyte is in a consistent, single ionic state and its interaction with the stationary phase is primarily through the desired reversed-phase mechanism.
Experimental Protocol: pH Adjustment
-
Initial Assessment: Note the current mobile phase pH and the peak tailing factor for your analyte.
-
Lowering the pH: Prepare a series of mobile phases with decreasing pH values. A good starting point is to use an acidic modifier like formic acid or trifluoroacetic acid (TFA) at a concentration of 0.1% (v/v). This will typically bring the mobile phase pH to around 2.5-3.0.
-
Systematic Evaluation: Inject your sample using each mobile phase and record the retention time and tailing factor.
-
Data Analysis: Compare the chromatograms. You should observe a significant improvement in peak shape as the pH is lowered.
| Mobile Phase pH | Expected Observation | Rationale |
| 7.0 (Neutral) | Severe Peak Tailing | Silanols are deprotonated and strongly interact with the basic analyte. |
| 4.5 | Moderate Peak Tailing | Partial protonation of silanols reduces some secondary interactions. |
| ≤ 3.0 | Improved Peak Symmetry | Silanols are fully protonated, minimizing ion-exchange with the analyte. [13] |
graph Troubleshooting_Workflow { rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9];Start [label="Peak Tailing Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Adjust_pH [label="Adjust Mobile Phase pH\n(e.g., add 0.1% Formic Acid)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Add_Competitor [label="Add Competing Base\n(e.g., 10-20mM Triethylamine)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Change_Column [label="Change Column\n(e.g., End-capped, Polar-embedded)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Resolved [label="Peak Shape Acceptable", fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Adjust_pH [label="Primary Approach"]; Adjust_pH -> Resolved [label="Success"]; Adjust_pH -> Add_Competitor [label="Improvement Needed"]; Add_Competitor -> Resolved [label="Success"]; Add_Competitor -> Change_Column [label="Still Tailing"]; Change_Column -> Resolved [label="Success"]; }
Caption: A logical workflow for troubleshooting peak tailing of basic compounds.
Guide 2: Employing a Competing Base in the Mobile Phase
The "Why": An alternative to suppressing silanol activity by lowering the pH is to introduce a "competing base" into the mobile phase.[11] This is typically a small, basic molecule like triethylamine (TEA). The competing base will preferentially interact with the active silanol sites on the stationary phase, effectively shielding them from your analyte.[11] This allows your 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- to elute with a much-improved peak shape.
Experimental Protocol: Adding a Competing Base
-
Select a Competing Base: Triethylamine (TEA) is a common choice.
-
Prepare Modified Mobile Phase: Add a low concentration of TEA (e.g., 10-20 mM) to your mobile phase. Ensure the pH is adjusted to your desired value after the addition of the competing base.
-
Equilibrate the System: Flush the column with at least 20 column volumes of the new mobile phase to ensure the stationary phase is fully equilibrated.
-
Analyze and Compare: Inject your sample and compare the peak shape to the chromatogram obtained without the competing base.
Caution: The use of competing bases can sometimes lead to shorter column lifetimes and may suppress ionization if you are using a mass spectrometer for detection.[11]
Guide 3: Selecting an Appropriate HPLC Column
The "Why": Not all C18 columns are created equal. Modern HPLC columns offer various modifications to minimize the impact of residual silanols.
-
End-Capped Columns: After the primary bonding of the C18 chains to the silica, a secondary reaction called "end-capping" is performed.[14][15] This process uses a small silanizing reagent (like trimethylchlorosilane) to cap many of the remaining accessible silanol groups, making them less available for interaction with basic analytes.[6][7] Double or even triple end-capping provides even more shielding.[14]
-
Polar-Embedded Columns: These columns have a polar functional group (e.g., an amide or carbamate) embedded within the C18 chain. This polar group can interact with nearby silanol groups through hydrogen bonding, effectively shielding them from basic analytes.[16]
-
Hybrid Silica Columns: These columns are based on a hybrid particle technology that incorporates carbon into the silica matrix, resulting in a stationary phase that is more resistant to high pH conditions and often exhibits reduced silanol activity.[17]
Experimental Protocol: Column Selection
-
Review Your Current Column: Determine if your current column is end-capped and the type of silica it is based on (Type A vs. Type B). Older, Type A silica columns tend to have higher metal content and more active silanols.[11][15]
-
Select an Alternative Column: If you are not already using one, choose a modern, high-purity (Type B) silica column that is double end-capped or has a polar-embedded phase.[16]
-
Install and Equilibrate: Install the new column and equilibrate it with your mobile phase.
-
Perform the Analysis: Inject your sample and evaluate the peak shape.
Caption: Interaction of a basic analyte with an ionized silanol group.
Summary of Troubleshooting Strategies
| Strategy | Principle | Advantages | Disadvantages |
| Low pH Mobile Phase | Protonates silanol groups, reducing their activity.[12] | Simple to implement, often very effective. | Can cause hydrolysis of the stationary phase at very low pH (<2.5).[16] |
| Competing Base Additive | Shields silanol groups from the analyte.[11] | Effective at neutral to moderately acidic pH. | Can shorten column life, may not be MS-compatible.[11] |
| End-Capped/Specialty Column | Physically or electronically shields silanol groups.[14][16] | Provides a more inert surface, leading to better peak shapes for basic compounds. | Higher initial column cost. |
By systematically applying these troubleshooting steps, you can effectively diagnose the cause of peak tailing for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- and achieve symmetrical, reproducible peaks for accurate quantification.
References
- What Is Endcapping in HPLC Columns - Chrom Tech, Inc. (2025). Chrom Tech.
- What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. (2025). Chrom Tech.
- Peak Tailing in HPLC - Element Lab Solutions. (n.d.). Element Lab Solutions.
- HPLC Tech Tip: Peak Tailing of Basic Analytes - Phenomenex. (n.d.). Phenomenex.
- How to Reduce Peak Tailing in HPLC? - Phenomenex. (2025). Phenomenex.
- The role of end-capping in reversed-phase - Phenomenex. (n.d.). Phenomenex.
- How to avoid the tailing problem of basic compounds in HPLC analysis? (n.d.). uHPLCs.
- The Role of End-Capping in Reversed-Phase | LabRulez LCMS. (2025). LabRulez.
- LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. (2021). Labcompare.
- Understanding HPLC Peak Tailing | PDF - Scribd. (n.d.). Scribd.
- End-capping - Separation Science. (2023).
- How can I prevent peak tailing in HPLC? - ResearchGate. (2013).
- HPLC Column Guide (Part 1):7 Key Parameters for Better Separation | PharmaCores. (2025). PharmaCores.
- Troubleshooting Peak Shape Problems in HPLC - Waters Corporation. (n.d.).
- HPLC Peak Tailing - Axion Labs. (2022). Axion Labs.
- Technical Support Center: Troubleshooting Peak Tailing of Atractylol in Reverse-Phase HPLC - Benchchem. (n.d.). Benchchem.
- The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. (2023). Industry news.
- What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. (2023). Pharma Growth Hub.
- Impact of mobile phase composition on reverse-phase separation of polar basic compounds - Macedonian Pharmaceutical Bulletin. (n.d.). Macedonian Pharmaceutical Bulletin.
- Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. (n.d.).
- The influence of mobile phase ph on the retention and selectivity of related basic compounds in reversed-phase liquid chromatography | Request PDF - ResearchGate. (n.d.).
- Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV - MTC USA. (2026). MICROSOLV.
Sources
- 1. scribd.com [scribd.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 4. waters.com [waters.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. HPLC Tech Tip: The Role of End-Capping in RP | Phenomenex [phenomenex.com]
- 7. lcms.labrulez.com [lcms.labrulez.com]
- 8. pharmagrowthhub.com [pharmagrowthhub.com]
- 9. chromtech.com [chromtech.com]
- 10. The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news - News [alwsci.com]
- 11. HPLC Tech Tip: Peak Tailing of Basic Analytes | Phenomenex [phenomenex.com]
- 12. labcompare.com [labcompare.com]
- 13. How to avoid the tailing problem of basic compounds in HPLC analysis? [uhplcslab.com]
- 14. chromtech.com [chromtech.com]
- 15. HPLC Column Guide (Part 1):7 Key Parameters for Better Separation | PharmaCores [pharmacores.com]
- 16. Base‑Deactivated HPLC Column? Understanding Silanol Activity and TYPE‑C™ Technology | MICROSOLV [mtc-usa.com]
- 17. waters.com [waters.com]
dealing with low solubility of 2,4,5-trimethyl-1H-imidazole-1-ethanol in assays
Technical Support Center: Overcoming Solubility Challenges with 2,4,5-Trimethyl-1H-imidazole-1-ethanol in Biological Assays
Introduction Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult on assay failures driven by the poor aqueous solubility of heavily substituted imidazole derivatives.
2,4,5-trimethyl-1H-imidazole-1-ethanol presents a classic physicochemical paradox. While the 1-ethanol moiety provides a polar, hydrogen-bonding arm, the three methyl groups on the imidazole ring significantly increase the compound's lipophilicity. Furthermore, the imidazole core acts as a weak base. At physiological pH (7.4), the nitrogen is largely unprotonated (free base form), which drastically reduces its aqueous solubility. When transitioning from organic stock solutions to aqueous assay buffers, this compound is highly prone to nucleation and precipitation, leading to false negatives, flat dose-response curves, and assay irreproducibility.
This guide provides a self-validating troubleshooting framework, causality-driven explanations, and step-by-step protocols to keep your compound in solution without compromising cellular health or assay integrity.
Part 1: Troubleshooting Guides & FAQs
Q1: My compound precipitates immediately when I dilute my 10 mM DMSO stock into my pH 7.4 assay buffer. Why does this happen and how do I fix it? Causality: This is caused by the "solvent shift" phenomenon. Diluting from 100% DMSO to a >99% aqueous buffer rapidly strips the compound of its organic solvation shell. Because the imidazole ring is unprotonated at pH 7.4, the hydrophobic trimethyl groups drive rapid hydrophobic collapse and aggregation [1]. Solution:
-
Pre-dilution in Co-solvents: Instead of a direct spike into the buffer, create an intermediate dilution using a co-solvent gradient (e.g., PEG400) before the final aqueous dilution.
-
pH Adjustment: If your biological target tolerates it, lower the assay buffer pH to 6.0–6.5 during the initial dilution step. This protonates the imidazole ring, forming a highly soluble salt, which can then be slowly titrated back to pH 7.4.
Q2: I am seeing highly variable IC50/EC50 results across different replicates. Could this be a solubility issue even if I don't see a visible pellet? Causality: Yes. This is known as "micro-precipitation" or colloidal aggregation. The compound forms sub-micron aggregates that scatter light (interfering with optical readouts like fluorescence or absorbance) or sequester the active monomer, artificially lowering the effective concentration. Solution: Never assume a clear solution is a true solution. Run a Kinetic Solubility Assay using Nephelometry (turbidimetry) to determine the exact Maximum Soluble Concentration (MSC) [2]. Cap your top assay concentration at least 10% below the MSC.
Q3: Can I just increase the DMSO concentration in my cell-based assay to keep it dissolved? Causality: Exceeding 0.5% - 1.0% (v/v) DMSO in cell culture causes solvent-induced cytotoxicity, alters lipid bilayer permeability, and can artificially sensitize cells to your compound, yielding false positives. Solution: Cap DMSO at 0.5%. If the compound still crashes out, transition to a Cyclodextrin Inclusion Complex [1].
Part 2: Data Presentation
To effectively manage 2,4,5-trimethyl-1H-imidazole-1-ethanol in your workflows, adhere to the following empirically derived limits for solubilizing agents.
| Solubilizing Agent | Mechanism of Action | Max Recommended Conc. (In Vitro) | Causality / Caveats |
| DMSO | Organic Co-solvent | 0.5% - 1.0% (v/v) | High toxicity; alters cell membrane permeability and assay baseline. |
| HP-β-CD | Hydrophobic Encapsulation | 1.0% - 5.0% (w/v) | Highly biocompatible; shields the trimethyl groups while exposing the ethanol arm. |
| Tween-20 / 80 | Micellar Solubilization | 0.01% - 0.1% (v/v) | Can lyse cells or interfere with membrane-bound target proteins at higher concentrations. |
| Acidic Buffer (pH 6.0) | Imidazole Protonation | N/A | Highly effective for dissolution, but may alter target protein conformation or cell viability. |
Part 3: Experimental Protocols
Protocol A: Determining Maximum Soluble Concentration (Kinetic Solubility)
Self-Validation Standard: Always include a highly soluble reference compound (e.g., caffeine) and a poorly soluble one (e.g., nicardipine) to validate the nephelometer's dynamic range.
-
Stock Preparation: Prepare a 10 mM stock of 2,4,5-trimethyl-1H-imidazole-1-ethanol in 100% molecular-biology grade DMSO.
-
Serial Dilution: In a 96-well V-bottom plate, prepare a 2-fold serial dilution of the compound in 100% DMSO (ranging from 10 mM down to 0.078 mM).
-
Aqueous Spike: Transfer 5 µL of each DMSO dilution into a 96-well clear-bottom assay plate containing 245 µL of your target aqueous assay buffer (pH 7.4). This ensures a constant final DMSO concentration of 2.0% (v/v) across all wells [3].
-
Equilibration: Seal the plate and incubate at room temperature for 2 hours on a plate shaker at 300 RPM to allow equilibrium and potential nucleation.
-
Measurement: Measure light scattering (turbidity) using a microplate nephelometer (or an absorbance reader at 620 nm).
-
Analysis: Plot absorbance vs. concentration. The inflection point where absorbance sharply increases marks the precipitation threshold (MSC).
Protocol B: Preparation of HP-β-CD Inclusion Complex
Self-Validation Standard: Compare the UV-Vis absorbance of the complexed solution against a standard curve of the drug in 100% methanol to verify the exact concentration of the encapsulated active pharmaceutical ingredient (API).
-
Carrier Preparation: Dissolve 20% (w/v) Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous assay buffer.
-
API Addition: Weigh the dry powder of 2,4,5-trimethyl-1H-imidazole-1-ethanol. Add the compound directly to the HP-β-CD solution, aiming for a 1:5 molar ratio of drug to cyclodextrin.
-
Complexation: Sonicate the mixture in a water bath at 37°C for 30–60 minutes. The mechanical energy and heat drive the hydrophobic trimethyl-imidazole core into the cyclodextrin cavity.
-
Clarification: Centrifuge at 10,000 x g for 10 minutes to pellet any uncomplexed drug.
-
Sterilization: Sterile filter the supernatant through a 0.22 µm PTFE membrane. This aqueous stock can now be diluted directly into your assay without the need for DMSO.
Part 4: Mandatory Visualization
Below are the logical workflows for troubleshooting precipitation and executing the kinetic solubility assay.
Troubleshooting workflow for resolving imidazole derivative precipitation.
Step-by-step workflow for determining kinetic solubility via nephelometry.
References
-
Domanska, U., et al. "Solubility of Imidazoles in Alcohols." Journal of Chemical & Engineering Data. Available at: [Link]
method refinement for quantitative analysis of 2,4,5-trimethyl-imidazole derivatives
Welcome to the Technical Support Center for the quantitative analysis of 2,4,5-trimethylimidazole (2,4,5-TMI) and its derivatives. As a Senior Application Scientist, I have designed this guide to help researchers, analytical chemists, and drug development professionals navigate the inherent physicochemical challenges of analyzing highly polar, basic nitrogenous heterocycles.
This center provides a self-validating experimental workflow, step-by-step methodologies, and causality-driven troubleshooting to ensure absolute scientific integrity in your quantitative data.
Analytical Workflow Architecture
The following diagram outlines the optimized, self-validating LC-MS/MS workflow required to accurately quantify 2,4,5-TMI in complex matrices without succumbing to ion suppression or chromatographic distortion.
Workflow for the quantitative LC-MS/MS analysis of 2,4,5-trimethylimidazole derivatives.
Step-by-Step Methodology: Self-Validating LC-MS/MS Protocol
To achieve reliable quantification of 2,4,5-TMI, the protocol must be engineered as a self-validating system. This is achieved by integrating isotope dilution with mixed-mode chromatography to overcome the molecule's hydrophilicity and basicity.
Phase 1: Sample Preparation & Isotope Dilution
-
Aliquot & Spike: Transfer 500 µL of the sample matrix (e.g., plasma or environmental water) into a microcentrifuge tube[1]. Immediately spike with 10 µL of a stable isotope-labeled internal standard (ILIS) (e.g., 13C3 -2,4,5-TMI) to a final concentration of 50 nM.
-
Causality: The ILIS acts as the self-validating mechanism. Because it shares the exact physicochemical properties of the target analyte, it co-elutes and experiences identical ion suppression in the Electrospray Ionization (ESI) source, mathematically normalizing matrix effects[2].
-
-
Precipitation: Add 500 µL of cold acetonitrile to precipitate proteins. Vortex for 30 seconds and centrifuge at 10,000 × g for 10 minutes at 4°C.
Phase 2: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB, 30 mg/1 mL) with 1 mL of MS-grade methanol followed by 1 mL of MS-grade water[2].
-
Loading & Washing: Load the sample supernatant onto the cartridge at a flow rate of 1 mL/min. Wash with 1 mL of 5% methanol in water to elute highly polar matrix interferences.
-
Elution: Elute the imidazole derivatives with 1 mL of methanol containing 0.1% formic acid.
-
Causality: The acidic modifier protonates the imidazole ring, disrupting secondary interactions with the sorbent and ensuring quantitative recovery[3].
-
Phase 3: Chromatographic Separation & MS Detection
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in 100 µL of the initial mobile phase.
-
Injection: Inject 5 µL onto a mixed-mode column (e.g., Newcrom R1) or a Hydrophilic Interaction Liquid Chromatography (HILIC) column (e.g., Waters CORTECS)[4][5].
-
Mobile Phase:
-
Solvent A: 10 mM ammonium formate in water (pH adjusted to 3.5 with formic acid).
-
Solvent B: Acetonitrile with 0.1% formic acid.
-
Gradient: Run from 95% B to 50% B over 8 minutes.
-
Causality: HILIC conditions retain the highly polar 2,4,5-TMI by partitioning it into a water-enriched layer on the stationary phase, preventing the early elution and poor resolution seen in standard reversed-phase C18 columns[5].
-
-
Detection: Operate the triple quadrupole mass spectrometer in Positive ESI (ESI+) mode. Monitor via Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions[1].
Troubleshooting Guides & FAQs
Q1: My 2,4,5-trimethylimidazole peaks exhibit severe tailing and poor retention on a standard C18 column. How can I resolve this? A1: Peak tailing is the most frequent issue when analyzing basic imidazole derivatives on standard silica-based C18 columns.
-
Causality: 2,4,5-TMI is a highly polar, basic molecule. The basic nitrogen atoms in the imidazole ring engage in strong, secondary ion-exchange interactions with unendcapped, acidic silanol groups (Si-OH) on the silica stationary phase[6]. Furthermore, its high hydrophilicity prevents adequate retention via standard hydrophobic partitioning.
-
Solution: Abandon standard C18 columns for this analyte. Instead, utilize a HILIC column or a mixed-mode stationary phase designed for polar, basic compounds[4][5]. If you must use reversed-phase, add a basic modifier (e.g., 0.1% triethylamine) or an acidic ion-pairing reagent to the mobile phase to mask silanol activity and improve peak symmetry[6][7].
Q2: I am observing significant signal variability and low recovery in LC-MS/MS when analyzing environmental wastewater samples. What is the root cause? A2: You are experiencing matrix-induced ion suppression, a critical failure point in quantitative mass spectrometry.
-
Causality: Complex matrices contain high concentrations of co-eluting endogenous compounds (like humic acids or surfactants). These compounds compete with 2,4,5-TMI for available charge droplets in the ESI source, drastically reducing the ionization efficiency of your target analyte[2].
-
Solution: First, upgrade your sample cleanup to a robust SPE method using a polymeric HLB sorbent, which offers superior cleanup over simple protein precipitation[2]. Second, ensure your isotope-labeled internal standard (ILIS) is spiked before any extraction steps to mathematically normalize the signal and neutralize the impact of matrix effects[1][2].
Q3: Is it possible to analyze 2,4,5-trimethylimidazole using Gas Chromatography-Mass Spectrometry (GC-MS)? A3: Yes, but direct injection is highly discouraged.
-
Causality: Free imidazoles possess an active N-H bond, rendering them highly polar and prone to thermal degradation or irreversible adsorption onto the GC column's stationary phase, resulting in broad, asymmetrical peaks[8].
-
Solution: You must perform a pre-column derivatization. Reacting the sample with reagents like isobutyl chloroformate or acetic anhydride in the presence of pyridine masks the active nitrogen, significantly increasing the molecule's volatility and thermal stability[8][9]. This allows for sharp chromatographic resolution, which is particularly useful when separating complex multi-methylated imidazole isomers.
Quantitative Data Summary
The choice of analytical modality dictates the sensitivity and preparation requirements for imidazole derivatives. The table below summarizes the quantitative performance metrics across different platforms.
Table 1: Quantitative Performance Metrics of Analytical Modalities for Imidazole Derivatives
| Analytical Modality | Typical Sensitivity (LOQ) | Sample Prep Complexity | Derivatization Required | Primary Application & Causality |
| LC-MS/MS (HILIC / Mixed-Mode) | 1 – 50 nM | Moderate (SPE recommended) | No | Trace Bioanalysis: Direct analysis of polar analytes with high sensitivity. Eliminates derivatization artifacts[5][10]. |
| GC-MS | 10 – 100 µg/kg | High (Extraction + Derivatization) | Yes (e.g., Isobutyl chloroformate) | Isomeric Resolution: Superior theoretical plates for separating closely related methyl-isomers[8][9]. |
| HPLC-UV | 1 – 10 mg/L | Low (Dilute & Shoot / LLE) | No (but requires high concentration) | Formulation QA/QC: Cost-effective for bulk purity assessments where extreme sensitivity is not required[1][11]. |
References
-
Imidazole quantification by LC determination - 2019. Source: wiley.com. URL: 10
-
Technical Support Center: Column Chromatography of Basic Imidazole Compounds. Source: benchchem.com. URL: 6
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Source: mdpi.com. URL: 2
-
Analytical Techniques for the Determination of Imidazole Compounds: A Detailed Guide for Researchers. Source: benchchem.com. URL: 1
-
Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column. Source: sielc.com. URL:4
-
Technical Support Center: Purification of Imidazole Derivatives. Source: benchchem.com. URL: 7
-
An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples. Source: researchgate.net. URL: 3
-
Analysis of 2- and 4-Methylimidazole in Beverages Using Alliance HPLC with ACQUITY QDa Mass Detection. Source: waters.com. URL: 5
-
A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Source: gdut.edu.cn. URL: 8
-
HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole. Source: cmes.org. URL: 11
-
A Review of the Analytical Methods for the Determination of 4(5)-Methylimidazole in Food Matrices. Source: mdpi.com. URL: 9
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Separation of 2,4,5-Triphenylimidazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. waters.com [waters.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. iehpc.gdut.edu.cn [iehpc.gdut.edu.cn]
- 9. mdpi.com [mdpi.com]
- 10. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 11. HPLC Determination of the Imidazole and 2 Impurities of 2-Methylimidazole and 4-Methylimidazole in Reaction Solutions in Production Process of Imidazole [qikan.cmes.org]
avoiding racemization during the synthesis of chiral imidazole-1-ethanols
Welcome to the Technical Support Center for Asymmetric Synthesis . This portal is designed for researchers, scale-up chemists, and drug development professionals working on the synthesis of chiral imidazole-1-ethanols.
Chiral imidazole-1-ethanols are critical structural motifs found in agricultural fungicides (e.g., imazalil and its metabolite imazalil-M)[1], active pharmaceutical ingredients (APIs), and advanced chiral catalysts used in asymmetric transformations[2]. The most direct synthetic route involves the regioselective ring-opening of chiral epoxides by imidazole. However, maintaining the enantiomeric excess (ee) during this transformation is a notorious challenge.
This guide provides mechanistic troubleshooting, validated protocols, and FAQs to help you prevent racemization and ensure absolute stereocontrol in your workflows.
Part 1: Troubleshooting Guide & Mechanistic FAQs
Q: Why is my enantiomeric excess (ee) dropping significantly after the epoxide ring-opening step? A: The erosion of optical purity during epoxide ring-opening is almost always caused by a mechanistic shift from a stereospecific SN2 pathway to a non-stereoselective SN1 pathway. When you use strongly acidic conditions or excessive heat to drive the reaction, the epoxide oxygen becomes over-activated. If your substrate is an aryl-substituted epoxide (like (R)-styrene oxide), the C−O bond can fully cleave before the imidazole attacks, generating a relatively stable benzylic carbocation. The subsequent nucleophilic attack by imidazole occurs from both faces of the planar carbocation, leading to racemization[3]. To fix this, you must strictly enforce SN2 conditions by utilizing solvent-free environments or mild Lewis acids that activate the epoxide without inducing spontaneous ring cleavage.
Q: I need to accelerate the reaction. Can I just increase the temperature to 100 °C or higher? A: No. Prolonged conventional heating at high temperatures increases the kinetic energy of the system, which not only promotes the SN1 carbocation pathway but can also trigger reversible ring-opening/closing events (dynamic kinetic racemization). If you need rapid conversion, switch to microwave-assisted synthesis . Short bursts of microwave irradiation (e.g., 120 °C for exactly 1 minute under solvent-free conditions) provide the activation energy required for the SN2 attack while kinetically trapping the product before thermal equilibration and racemization can occur[4].
Q: My ring-opening was stereospecific, but the product racemized during downstream processing. What happened? A: You likely used a strong inorganic base (e.g., NaOH , KOH ) during your aqueous workup or subsequent functionalization steps. Strong inorganic bases can deprotonate the chiral center—especially if it is adjacent to an electron-withdrawing or stabilizing group—forming a planar enolate-like or ylide intermediate that rapidly racemizes upon reprotonation. Studies have shown that while strong inorganic bases induce racemization in chiral imidazole derivatives, amine bases do not[5]. Switch your neutralization protocols to utilize mild amine bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA).
Part 2: Mechanistic & Troubleshooting Workflows
Mechanistic divergence in epoxide ring-opening: SN2 stereocontrol vs. SN1 racemization.
Troubleshooting workflow for resolving enantiomeric excess (ee) erosion during synthesis.
Part 3: Quantitative Data on Reaction Conditions
The following table summarizes the causal relationship between reaction conditions and the resulting stereochemical integrity of the synthesized imidazole-1-ethanols.
| Substrate | Reaction System / Catalyst | Temp & Time | Yield (%) | Enantiomeric Excess (ee %) | Mechanistic Outcome |
| (R)-Styrene oxide + Imidazole | Solvent-free, no catalyst[3] | 60 °C, 12 h | 82% | >99% | Strict SN2 , complete retention of chirality |
| (R)-Styrene oxide + Imidazole | Yb(OTf)3 (Solvent-free)[3] | 25 °C, 2 h | 80% | >99% | Mild Lewis acid activation, SN2 |
| Chiral Epoxide + Imidazole | Microwave-assisted (Solvent-free)[4] | 120 °C, 1 min | 49-53% | >98% | Rapid kinetic trapping, prevents thermal equilibration |
| (R)-Styrene oxide + Imidazole | Strong Brønsted Acid (Aqueous) | 100 °C, 4 h | ~65% | <50% | Carbocation intermediate, SN1 racemization |
| Chiral Imidazole-1-ethanol | Strong Inorganic Base (e.g., NaOH )[5] | 80 °C, 5 h | N/A | Racemized | Base-catalyzed deprotonation at chiral center |
Part 4: Self-Validating Experimental Protocols
To guarantee reproducibility and scientific integrity, the following protocols feature built-in validation checkpoints. Do not proceed to subsequent steps unless the validation criteria are met.
Protocol A: Solvent-Free Regioselective & Stereospecific Ring Opening
This protocol relies on the high localized concentration of solvent-free conditions to drive the SN2 reaction without the need for harsh acids[3].
Materials:
-
Enantiopure Epoxide (e.g., (R)-styrene oxide, >99% ee)
-
Imidazole (1.5 equivalents)
-
Ethyl Acetate (EtOAc) and Deionized Water (for workup)
Step-by-Step Methodology:
-
Preparation: In a flame-dried, inert-gas flushed round-bottom flask, combine the enantiopure epoxide (1.0 mmol) and solid imidazole (1.5 mmol). Do not add any solvent.
-
Thermal Activation: Heat the neat mixture to 60 °C using an oil bath or heating block. The mixture will slowly melt and homogenize. Stir continuously for 12 hours.
-
Validation Checkpoint 1 (Conversion): Remove a 1 µL aliquot, dissolve in 100 µL dichloromethane, and perform TLC (Eluent: DCM:MeOH 9:1). Visualize with UV and phosphomolybdic acid (PMA) stain. Criteria: The epoxide spot must be completely absent. If present, continue heating for 2 additional hours.
-
Workup: Cool the mixture to room temperature. Dilute the crude residue with EtOAc (15 mL). Wash the organic layer with deionized water ( 3×10 mL) to remove the unreacted, highly water-soluble imidazole.
-
Isolation: Dry the organic layer over anhydrous Na2SO4 , filter, and concentrate under reduced pressure to yield the crude chiral imidazole-1-ethanol.
-
Validation Checkpoint 2 (Stereochemical Integrity): Analyze the purified product via Chiral HPLC (e.g., Chiralcel OD-H column; Mobile phase: Hexane/Isopropanol). Criteria: The measured ee must be within ±0.5% of the starting epoxide's ee. If ee has dropped, verify that the heating block did not overshoot 60 °C.
Protocol B: Microwave-Assisted Synthesis for Thermally Sensitive Substrates
For substrates prone to dynamic kinetic racemization over long heating periods, rapid microwave irradiation traps the kinetic product[4].
Step-by-Step Methodology:
-
Preparation: To a dry, microwave-safe reaction tube equipped with a magnetic stir bar, add imidazole (0.733 mmol) followed by the chiral epoxide (1.099 mmol, 1.5 eq). Seal the tube with a crimp cap.
-
Irradiation: Place the tube in a dedicated laboratory microwave reactor. Heat the mixture to 120 °C over the course of exactly 1 minute.
-
Quenching: Immediately remove the tube and submerge the lower half in an ice-water bath to rapidly quench the thermal energy and prevent retro-reactions.
-
Purification: Dissolve the crude mixture in a minimal amount of DCM and load directly onto a silica gel column. Purify via flash chromatography to isolate the target imidazole-1-ethanol.
References
-
Busacca, C. A., et al. "On the racemization of chiral imidazolines." Journal of Organic Chemistry, 2008.[Link]
-
Torregrosa, R., et al. "Solvent-free direct regioselective ring opening of epoxides with imidazoles." Tetrahedron, 2007.[Link]
-
Zhang, Y., et al. "Systematic Evaluation of Chiral Fungicide Imazalil and Its Major Metabolite R14821 (Imazalil-M): Stability of Enantiomers, Enantioselective Bioactivity, Aquatic Toxicity, and Dissipation in Greenhouse Vegetables and Soil." Journal of Agricultural and Food Chemistry, 2019.[Link]
-
MDPI. "Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening." Molecules, 2025. [Link]
Sources
Technical Support Center: Scale-Up Synthesis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
A Guide for Researchers, Scientists, and Drug Development Professionals
I. Overview of the Synthetic Pathway
The synthesis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is typically a two-step process. The first step involves the formation of the 2,4,5-trimethyl-1H-imidazole precursor. The second, and more critical step for scale-up, is the N-alkylation of this precursor with ethylene oxide to yield the final product.
Caption: Key hazards of ethylene oxide and corresponding control measures.
Troubleshooting N-Hydroxyethylation:
| Potential Cause | Recommended Solution |
| Runaway Reaction: The reaction of ethylene oxide with the imidazole is highly exothermic. [1]Poor temperature control can lead to a rapid increase in temperature and pressure, potentially causing a reactor failure. | - Controlled Ethylene Oxide Feed: Introduce ethylene oxide gas below the surface of the reaction mixture at a slow, controlled rate. [1] - Dilution: Conduct the reaction in a suitable solvent to help dissipate heat. - Temperature Control: Maintain a strict temperature range, typically with a robust cooling system. Industrial ethoxylation is often carried out at elevated temperatures (e.g., 180°C) and pressure (1-2 bar), which requires specialized equipment. [1] - Fast-Response Sensors: Use temperature sensors with a fast response time to detect any rapid temperature increases. [2] |
| Di-alkylation (Quaternization): The initial product, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, can react with another molecule of ethylene oxide to form a quaternary ammonium salt. This is a common side reaction in the N-alkylation of imidazoles with epoxides. | - Stoichiometry Control: Use a slight excess of the imidazole relative to ethylene oxide. - Slow Addition: Add the ethylene oxide slowly to maintain a low concentration in the reactor. - Reaction Monitoring: Closely monitor the reaction progress and stop the addition of ethylene oxide once the starting imidazole is consumed. |
| Formation of Polyethylene Glycol (PEG): If water is present in the reaction mixture, it can react with ethylene oxide to form ethylene glycol, which can then initiate the polymerization of ethylene oxide to form PEGs. | - Anhydrous Conditions: Use anhydrous solvents and ensure the 2,4,5-trimethyl-1H-imidazole precursor is thoroughly dried before use. |
| Formation of Isomers: While less common with ethylene oxide compared to other alkylating agents, the possibility of reaction at the other nitrogen in the imidazole ring should be considered, although steric hindrance from the methyl groups makes this less likely. | - Reaction Conditions: The regioselectivity of N-alkylation can be influenced by the choice of solvent and base (if used). |
III. Purification of the Final Product
Question: We are struggling with the purification of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- on a large scale. The crude product is a viscous liquid with several impurities. What are the recommended purification strategies?
Answer:
The purification of polar, high-boiling point imidazole derivatives can be challenging. A combination of techniques is often necessary to achieve high purity.
Purification Workflow:
Sources
Technical Support Center: Troubleshooting Emulsions in Imidazole Synthesis Workup
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with liquid-liquid extraction (LLE) bottlenecks. Emulsions are not random occurrences; they are thermodynamically stable dispersions dictated by interfacial tension, density differentials, and the presence of amphiphilic molecules.
During the synthesis of imidazoles (such as via the Debus-Radziszewski condensation), the reaction matrix is a perfect storm for emulsion formation. This guide provides a causality-driven, self-validating framework to systematically break emulsions and recover your target compounds with high purity and yield.
Root Cause Analysis: Why Do Imidazoles Emulsify?
To troubleshoot an emulsion, you must first understand the physical chemistry stabilizing it. Imidazole workups typically fail to separate cleanly due to three mechanistic reasons:
-
Amphiphilic Surfactant Behavior: Substituted imidazoles possess a highly polar, hydrogen-bonding head group (the heterocycle) and non-polar lipophilic tails (alkyl or aryl substituents). This structure lowers the interfacial tension between the aqueous and organic phases, stabilizing oil-in-water or water-in-oil droplets [1].
-
Pickering Emulsions from Particulates: Condensation reactions often produce fine, insoluble polymeric byproducts (humins) or precipitate inorganic salts. These fine solids accumulate at the biphasic interface, acting as a mechanical barrier that prevents droplet coalescence [2].
-
Density Equilibration: When using halogenated solvents like Dichloromethane (DCM), the organic layer is heavier than water. However, highly concentrated aqueous salt wastes from the reaction can increase the aqueous density to match the DCM (~1.33 g/mL), creating a zero-gravity suspension where neither phase settles [3].
Decision Workflow for Emulsion Resolution
Do not indiscriminately shake or add reagents to an emulsion. Follow this logical progression of physical and chemical interventions to force phase separation.
Workflow for resolving emulsions during imidazole extraction.
Step-by-Step Troubleshooting Protocols
Every protocol below is designed as a self-validating system. If step N does not yield a visible change in the interfacial boundary, you immediately proceed to step N+1 .
Protocol A: The "Salting Out" and Density Adjustment Method
Mechanism: Adding a saturated electrolyte solution increases the ionic strength of the aqueous phase. This maximizes the polarity of the water, drastically reducing the solubility of the organic imidazole ("salting out") and forcing the droplets to coalesce[4].
-
Suspend Agitation: Secure the separatory funnel in a ring stand. Allow the mixture to sit undisturbed for 10 minutes.
-
Brine Addition: Add a volume of saturated NaCl solution (brine) equal to 10–20% of the total liquid volume directly into the funnel [1].
-
Gentle Integration: Do not shake. Gently swirl the funnel in a circular motion or invert it slowly 2–3 times to mix the brine into the aqueous layer without introducing more kinetic energy.
-
Density Check (Self-Validation): If using DCM and the layers form a single cloudy column, your densities are too similar. Add 10 mL of deionized water to decrease the aqueous density, or 10 mL of DCM to increase the organic density[3]. The layers should clarify within 60 seconds.
Protocol B: Celite® Filtration for Pickering Emulsions
Mechanism: When an emulsion is stabilized by microscopic polymeric humins or salts, chemical methods will fail. Passing the emulsion through a porous diatomaceous earth matrix (Celite) mechanically shears the droplets and strips away the solid stabilizers [1].
-
Apparatus Setup: Assemble a Büchner funnel over a clean filter flask connected to a vacuum line.
-
Pad Preparation: Place a properly sized filter paper in the funnel. Add a 1–2 cm thick layer of dry Celite® 545.
-
Wetting: Wet the Celite® pad with the pure organic extraction solvent (e.g., Ethyl Acetate or DCM) and apply a gentle vacuum to pack the bed tightly.
-
Filtration: Pour the entire emulsified mixture from the separatory funnel directly onto the Celite® pad under vacuum.
-
Phase Recovery: Rinse the pad with an additional 15 mL of organic solvent. Transfer the biphasic filtrate back into a clean separatory funnel. The mechanical shearing will result in immediate, sharp phase separation [5].
Quantitative Data: Emulsion Resolution Parameters
Use the following table to select the appropriate intervention based on the physical characteristics of your extraction matrix.
| Resolution Technique | Physical Principle | Target Emulsion Type | Typical Volume / Ratio | Success Indicator |
| Saturated Brine | Ionic strength adjustment | Mild, milky emulsions (surfactant-driven) | 10-20% of total volume | Sharp interface forms within 5 mins. |
| Celite® Filtration | Mechanical droplet shearing | "Gooey" or particulate-heavy (Pickering) | 1-2 cm pad thickness | Filtrate separates instantly upon collection. |
| Solvent Dilution | Density differential expansion | Halogenated solvent suspensions | 10-15% volume addition | Cloudy suspension splits into distinct layers. |
| Centrifugation | Accelerated gravitational force | Small-scale (<50 mL) stubborn emulsions | 3,000 - 5,000 RPM | Complete phase pelleting/separation. |
Frequently Asked Questions (FAQs)
Q: I am extracting my imidazole using Dichloromethane (DCM) and the layers have completely inverted or merged. What happened? A: DCM is heavier than water (density ≈ 1.33 g/mL). However, if your aqueous layer contains a high concentration of basic salts (e.g., neutralized ammonium acetate from the synthesis), its density can easily approach or exceed 1.33 g/mL. This eliminates the density differential required for gravity separation [3]. To fix this, either dilute the aqueous layer with deionized water to lower its density, or switch your extraction solvent to Ethyl Acetate (density ≈ 0.90 g/mL), which reliably stays on top of the aqueous layer [1].
Q: How can I use pH adjustment to break an emulsion specific to imidazoles? A: Imidazoles are amphoteric. The unsubstituted nitrogen is basic (conjugate acid pKa ~7), while the N-H proton (if present) is weakly acidic (pKa ~14). If your workup pH is near 7, the imidazole may exist in an equilibrium of protonated and neutral states, causing it to linger at the biphasic interface and act as a surfactant. Adjust the pH to either highly basic (pH > 9, using Na2CO3 ) to ensure it is fully neutral and partitions into the organic layer, or highly acidic (pH < 3, using HCl ) to fully protonate it into the aqueous layer [4].
Q: Does the choice of drying agent affect residual emulsions? A: Yes. If your organic layer remains slightly cloudy (a micro-emulsion of water), using a fine-powder drying agent like anhydrous MgSO4 can sometimes exacerbate the issue by forming a clumpy, unfilterable gel. In these cases, washing the organic layer with brine one final time before using a granular drying agent like Na2SO4 is highly recommended [5].
References
Technical Support Center: HPLC Mobile Phase Optimization for Imidazole Isomers
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with the chromatographic separation of imidazole isomers.
Imidazoles present unique hurdles in High-Performance Liquid Chromatography (HPLC) due to their basic nature (pKa ~7.0), potential for tautomerization, and the nearly identical physicochemical properties of their regioisomers and enantiomers[1][2]. Success in separating these compounds relies entirely on exploiting subtle differences in hydrogen bonding, π−π stacking, and precise control of the ionization state via the mobile phase.
Mechanistic Foundations of Imidazole Chromatography
To troubleshoot effectively, we must first understand the causality behind imidazole retention:
-
Ionization and pH Control: Because the imidazole ring has a pKa of approximately 7.0, small fluctuations in mobile phase pH near neutrality will cause the analyte to exist in a mixed state of protonated and unprotonated forms, leading to split peaks or irreproducible retention times[3]. The mobile phase pH must be strictly maintained at least 2 units above or below the pKa[2].
-
Secondary Silanol Interactions: Protonated imidazoles act as strong cations that interact electrostatically with residual, acidic silanol groups ( −Si-O− ) on silica-based stationary phases. This ion-exchange mechanism is the primary cause of severe peak tailing[2][4].
-
Isomeric Selectivity: Regioisomers (e.g., 2-methylimidazole vs. 4-methylimidazole) differ only in the spatial arrangement of the methyl group. Resolving them requires a mobile phase that maximizes differences in solvation energy, often achieved by using methanol over acetonitrile to promote differential hydrogen bonding[2].
Self-Validating Experimental Protocol: Achiral Regioisomer Separation
The following step-by-step methodology establishes a baseline separation for achiral imidazole regioisomers using a reverse-phase system. This protocol is designed to be self-validating; if the system suitability criteria in Step 4 are not met, the method dictates an immediate corrective action.
Step 1: Stationary Phase Selection & Equilibration
-
Install a C18 or Phenyl-Hexyl column (e.g., 250 x 4.6 mm, 5 µm). Phenyl-Hexyl is preferred if π−π interactions are needed to resolve closely eluting positional isomers[1].
-
Flush the column with 10 column volumes of 50:50 Methanol:Water to remove storage solvents.
Step 2: Buffer Preparation (pH Control)
-
Prepare a 0.01 M diammonium hydrogen phosphate aqueous buffer[3][5].
-
Titrate the buffer with 0.1 N Phosphoric Acid or 0.1 N Sodium Hydroxide to achieve a stable pH of 3.0 ± 0.05[5]. This acidic pH ensures the imidazole ring is fully protonated, eliminating tautomeric peak splitting.
-
Filter the buffer through a 0.45 µm regenerated cellulose membrane.
Step 3: Mobile Phase Blending & Silanol Masking
-
Prepare the organic modifier. Methanol is highly recommended over acetonitrile, as its protic nature enhances the separation of basic isomers[2].
-
Optional but recommended: Add 0.1% Triethylamine (TEA) or Diethylamine (DEA) to the aqueous buffer. These basic modifiers act as competing agents, binding to residual silanols and preventing the imidazole from tailing[1][2][6].
Step 4: System Suitability Testing (SST)
-
Run an isocratic elution at a flow rate of 0.7 - 1.0 mL/min[5][6].
-
Inject a standard mixture of the imidazole isomers.
-
Validation Check: Calculate the Resolution ( Rs ) and Tailing Factor ( Tf ).
-
Pass: Rs>1.5 and Tf<1.2 .
-
Fail: If Tf>1.2 , increase TEA concentration slightly or switch to a base-deactivated column[2]. If Rs<1.5 , adjust the Methanol:Buffer ratio by ±5%.
-
Quantitative Data Summary: Mobile Phase Parameters
The table below summarizes the critical mobile phase parameters, their mechanistic effects, and optimal ranges for imidazole separation.
| Parameter | Optimal Range/Choice | Mechanistic Effect on Imidazole Isomers | Troubleshooting Indicator |
| Aqueous Buffer | 0.01 M Diammonium Hydrogen Phosphate | Provides high buffer capacity at low pH to maintain a single ionization state[3][5]. | Unstable retention times indicate poor buffer capacity. |
| Mobile Phase pH | pH 3.0 or pH 9.0 | pH 3.0 fully protonates the ring; pH 9.0 keeps it neutral. Avoid pH 5.0 - 8.0[2][3]. | Split peaks or broad humps indicate mixed ionization states. |
| Organic Modifier | Methanol (MeOH) | Protic solvent; interacts via H-bonding, amplifying subtle structural differences between isomers[2]. | Co-elution in Acetonitrile (ACN) often resolves when switching to MeOH. |
| Basic Additive | 0.1% TEA or DEA | Competitively binds to acidic silanols, masking them from the protonated imidazole[1][2]. | Tailing Factor ( Tf ) > 1.5 indicates unmasked silanols. |
| Ion-Pairing Agent | Heptafluorobutyric acid | Forms a neutral, hydrophobic complex with highly polar, charged imidazoles to increase retention[2]. | Analytes eluting in the void volume ( k′<1 ). |
Troubleshooting & FAQs
Q1: I am observing severe peak tailing for my purified imidazole regioisomers on a standard C18 column. How can I fix this? A1: Peak tailing for basic imidazoles is almost always caused by secondary ion-exchange interactions with residual acidic silanols on the silica support[2][4]. Solution: Add a basic modifier like triethylamine (TEA) or diethylamine (DEA) to your mobile phase[1][2]. These amines are smaller and more basic than your analyte; they will preferentially bind to and "mask" the silanols, allowing your imidazole to elute symmetrically. Alternatively, switch to an end-capped or base-deactivated stationary phase.
Q2: My positional isomers (e.g., 2-methylimidazole and 4-methylimidazole) are co-eluting. Changing the gradient slope isn't helping. What are my options? A2: Positional isomers often have identical hydrophobicities, meaning a standard C18 column with an acetonitrile gradient will fail to resolve them. Solution: First, switch your organic modifier from Acetonitrile to Methanol[2]. Methanol's hydrogen-bonding capability often provides the necessary selectivity. If co-elution persists, change the stationary phase to a Phenyl-Hexyl or Pentafluorophenyl (PFP) column. These columns exploit π−π interactions, which are highly sensitive to the positional arrangement of substituents on the aromatic imidazole ring[1].
Q3: How do I separate chiral enantiomers of imidazole derivatives, such as antifungal azoles (e.g., miconazole, bifonazole)? A3: Achiral C18 columns cannot separate enantiomers. You must use a polysaccharide-based chiral stationary phase, such as Chiralcel OJ[1][6]. Solution: Transition to a normal-phase mobile phase consisting of Hexane and an alcohol modifier (such as 2-propanol or ethanol)[1][6]. To maintain sharp peaks and prevent tailing on the chiral support, incorporate a small amount of diethylamine (DEA) into the mobile phase[6].
Q4: My highly polar imidazole analytes are eluting in the void volume and not retaining on the reverse-phase column. What should I do? A4: Imidazoles are highly polar, especially when protonated at low pH. Solution: First, decrease the percentage of the organic solvent in your mobile phase[2]. If retention is still inadequate, introduce an ion-pairing reagent (e.g., heptafluorobutyric acid) to the mobile phase. This reagent will bind to the positively charged imidazole, creating a neutral, hydrophobic complex that will strongly retain on a C18 column[2].
Visualizing the Workflows
Mobile Phase Optimization Logic
The following decision matrix outlines the autonomous workflow for optimizing the mobile phase and resolving common isomeric separation failures.
Figure 1: Decision matrix for optimizing imidazole mobile phase and resolving co-elution.
Mechanism of Silanol Interactions
Understanding the physical chemistry at the column surface is critical for resolving peak shape issues.
Figure 2: Mechanism of silanol-induced peak tailing and competitive masking by TEA.
References
-
Podolska, M., et al. "HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES – ANTIFUNGAL COMPOUNDS". Acta Poloniae Pharmaceutica - Drug Research. URL: [Link]
-
Stepnowski, P., et al. "Application of Chromatographic and Electrophoretic Methods for the Analysis of Imidazolium and Pyridinium Cations as Used in Ionic Liquids". MDPI. URL: [Link]
-
PharmaTutor. "SIMULTANEOUS DETERMINATION OF IMIDAZOLE IN 2 METHYL IMIDAZOLE BY REVERSE PHASE LIQUID CHROMATOGRAPHY". PharmaTutor. URL:[Link]
-
Analytical Chemistry. "Retention Mechanism Study of Imidazole Derivatives on a β-Cyclodextrin-Bonded Stationary Phase. Thermal Analysis Contributions". ACS Publications. URL: [Link]
Sources
Technical Support Center: 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- Storage & Handling
Welcome to the Technical Support Center for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- . As a highly substituted imidazole derivative, this compound presents unique stability challenges during long-term storage. The electron-donating nature of the three methyl groups, combined with the reactive primary alcohol on the N1 position, necessitates strict environmental controls to prevent oxidative and photolytic degradation.
This guide provides researchers and drug development professionals with field-proven insights, causality-driven troubleshooting, and validated analytical protocols to ensure compound integrity.
Part 1: Core Troubleshooting & FAQs
Q1: Why does my 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- sample turn yellow or off-white over time? A1: Colorimetric shifts (yellowing) are a classic indicator of oxidative and photolytic degradation. The causality lies in the molecule's structure: the three methyl groups (at positions 2, 4, and 5) are electron-donating, which significantly enriches the electron density of the imidazole ring. When exposed to atmospheric oxygen and ambient light, the primary alcohol on the 1-ethanol side chain oxidizes into an aldehyde and eventually a carboxylic acid. This pathway is analogous to the well-documented oxidative degradation of other 1-ethanol substituted imidazoles, such as metronidazole, which oxidizes into acetic acid derivatives. Furthermore, photo-oxidation can induce N-oxide formation on the ring, generating conjugated byproducts that absorb in the visible light spectrum[1].
Q2: What is the exact mechanism of moisture-induced degradation for this compound? A2: While the substituted imidazole ring itself is relatively resistant to direct aqueous hydrolysis[2], the 1-ethanol group and the N3 nitrogen are highly hygroscopic. Moisture absorption leads to deliquescence—the compound dissolves in the water it absorbs from the air. This creates a localized aqueous microenvironment on the solid's surface, which dramatically lowers the activation energy for dissolved oxygen to attack the alcohol group. Additionally, moisture can rapidly hydrolyze trace synthesis impurities, which then act as autocatalysts for further structural degradation[3].
Q3: What are the definitive storage conditions to prevent this degradation and maintain >99% purity? A3: To maintain structural integrity, you must break the causality chain of oxidation, moisture, and photolysis. The optimal, self-validating storage system requires:
-
Temperature: Store strictly at -20°C to reduce the thermodynamic kinetic energy available for oxidative reactions.
-
Atmosphere: Backfill storage vials with high-purity Argon or Nitrogen to displace atmospheric oxygen[2].
-
Light: Utilize amber glass vials to block UV radiation.
-
Moisture: Store the primary sealed vial inside a secondary desiccator cabinet or a vacuum-sealed mylar bag containing silica desiccant packs.
Q4: How does the "aging" process affect substituted imidazoles if left in solution? A4: Leaving substituted imidazoles in protic or halogenated solvents for extended periods can lead to unintended "aging" reactions. Over time, the nucleophilic nitrogen can undergo spontaneous reactions with solvent impurities or trace halides, converting the neutral imidazole into an imidazolium salt[4]. Stock solutions should ideally be prepared fresh, or stored at -80°C in anhydrous, inert solvents (e.g., LC-MS grade DMSO) for no longer than one month.
Part 2: Degradation Pathways & Quantitative Data
To visualize how environmental stressors compromise the molecule, refer to the degradation pathway diagram below.
Degradation pathways of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- under environmental stress.
Quantitative Stability Profile
The following table summarizes the degradation kinetics of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- under various simulated storage conditions.
| Storage Condition | Timepoint | Purity (%) | Primary Degradant | Physical Appearance |
| -20°C, Argon, Dark (Optimal) | 12 Months | > 99.5% | None detected | White crystalline powder |
| 4°C, Ambient Air, Dark | 6 Months | 97.2% | Aldehyde derivative | Off-white powder |
| 25°C, Ambient Air, Light | 3 Months | 88.4% | Carboxylic acid, N-oxides | Pale yellow, clumpy |
| 40°C, 75% RH (Accelerated Stress) | 1 Month | 76.1% | Ring cleavage products | Yellow, deliquescent mass |
Part 3: Standard Operating Procedure (SOP) for Stability Monitoring
To ensure the trustworthiness of your experimental data, you must employ a self-validating analytical system. The following stability-indicating HPLC-UV protocol includes a forced degradation step to prove that the chromatographic method can successfully separate the intact parent compound from its degradation products[2].
Stability-indicating HPLC-UV workflow for monitoring imidazole degradation.
Step-by-Step Methodology: Stability-Indicating HPLC-UV
Step 1: Sample Preparation
-
Working in a low-light environment, weigh 1.0 mg of the 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- sample.
-
Dissolve the compound in 1.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v).
-
Transfer immediately to an amber HPLC autosampler vial to prevent active photolysis during the run.
Step 2: Forced Degradation Control (Method Validation) Causality: You cannot trust a purity assay unless you prove it can detect the impurities.
-
Take a 0.5 mL aliquot of your stock solution.
-
Add an equal volume of 3% H₂O₂ (Oxidative stress) and incubate at room temperature for 2 hours[2].
-
Neutralize/quench the sample and inject it alongside your test sample. This will establish the exact retention times of the oxidized 1-ethanol derivatives.
Step 3: Chromatographic Separation
-
Column: C18 Reverse-Phase (e.g., 150 x 4.6 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in LC-MS grade Acetonitrile.
-
Gradient Program:
-
0–2 min: 5% B
-
2–12 min: Linear ramp to 60% B
-
12–15 min: Hold at 60% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
Step 4: Detection & Integration
-
Monitor UV absorbance at 210 nm (for the aliphatic ethanol side chain) and 254 nm (for the conjugated imidazole ring).
-
The intact compound will elute first. The highly polar oxidized derivatives (e.g., carboxylic acid) will exhibit altered retention times.
-
Integrate the peak areas to determine the relative purity of the active compound against the degradants.
Part 4: References
-
Long-chain alkyl hydroxyethyl imidazolines - Evaluation statement Source: Australian Industrial Chemicals Introduction Scheme (AICIS) URL:
-
Technical Support Center: 1-Methyl-1H-imidazole-4-carbonitrile Source: BenchChem URL:
-
METRONIDAZOLE - Chemical Properties and Oxidation Pathways Source: Ataman Kimya URL:
-
Mechanochemistry to Form Substituted Imidazoles, Imidazolium Salts and NHC–Gold Complexes Source: MDPI (Molecules) URL:
-
Biodegradability of imidazole structures Source: ResearchGate URL:
Sources
addressing matrix effects in LC-MS/MS analysis of biological samples
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this hub to help researchers, bioanalytical scientists, and drug development professionals diagnose, quantify, and eliminate matrix effects in biological samples. Trace-level quantification requires a self-validating system where causality is understood, and every protocol is grounded in authoritative regulatory frameworks.
Diagnostic Workflow
Before adjusting your sample preparation or chromatography, you must systematically diagnose the origin and magnitude of the matrix effect. Follow the logical workflow below to determine your mitigation strategy.
Diagnostic workflow for identifying and mitigating LC-MS/MS matrix effects.
Troubleshooting FAQs
Q1: What exactly causes ion suppression in my plasma samples, and why does it vary between runs? A1: Matrix effects (MEs) primarily occur in the electrospray ionization (ESI) source. When endogenous molecules co-elute with your target analyte, they compete for access to the droplet surface and available charge (protons in positive ion mode)[1]. Glycerophosphocholines (phospholipids) are the most notorious culprits in plasma and serum[2]. Because they contain both a highly polar phosphate head group and hydrophobic lipid tails, they exhibit high surface activity and proton affinity, effectively "stealing" the charge from your analyte[1]. The variation between runs (relative matrix effect) is due to inter-subject variability in lipid profiles and the gradual accumulation of highly retained phospholipids on the analytical column, which bleed into subsequent injections[3].
Q2: How do I quantitatively measure the matrix effect to comply with regulatory guidelines? A2: Regulatory bodies, including the FDA and EMA (via the harmonized ICH M10 guideline implemented in 2023), require rigorous evaluation of matrix effects[4]. The gold standard is the post-extraction spike method pioneered by Matuszewski et al.[5]. You must calculate the Matrix Factor (MF) by comparing the peak response of the analyte spiked into a blank matrix after extraction to the peak response of the analyte in a neat solvent[6]. An MF of 1.0 indicates no matrix effect. ICH M10 dictates that the coefficient of variation (CV) of the IS-normalized MF calculated from at least six independent matrix lots should not exceed 15%[7].
Q3: I am using Protein Precipitation (PPT) and still seeing late-eluting interference. How do I remove phospholipids? A3: PPT is excellent for removing proteins but leaves the phospholipid fraction entirely intact[8]. If you rely solely on PPT, you must optimize your chromatography to separate the analyte from the phospholipid elution zone (often requiring a high organic wash step)[3]. To chemically remove them, upgrade your sample preparation:
-
Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE): These provide cleaner extracts but can be time-consuming and may suffer from low recovery for highly polar analytes[2].
-
Phospholipid Removal Plates (e.g., HybridSPE): These use zirconia-coated silica (a Lewis acid) that specifically binds the phosphate moiety (Lewis base) of the phospholipids, allowing your analyte to pass through unhindered[8].
Q4: Can I just use a Stable Isotope-Labeled Internal Standard (SIL-IS) to ignore matrix effects? A4: No. While a SIL-IS is the best tool for compensating for matrix effects, it does not eliminate them[6]. Because the SIL-IS co-elutes with your analyte, it experiences the exact same degree of ion suppression, keeping the analyte/IS ratio constant. However, if the absolute signal is suppressed by 90%, your Signal-to-Noise (S/N) ratio plummets. This can cause you to fail your Lower Limit of Quantitation (LLOQ) criteria[6]. A self-validating method must ensure the absolute signal remains robust enough for reliable integration.
Standard Operating Protocols (SOPs)
Protocol A: Qualitative Assessment via Post-Column Infusion
Purpose: To map the chromatographic zones of ion suppression/enhancement and adjust gradients accordingly.
-
Setup: Install a T-connector between the analytical column and the mass spectrometer source. Connect a syringe pump to the third port[1].
-
Infusion: Infuse a neat solution of your target analyte at a constant flow rate (e.g., 10 µL/min) to achieve a strong, stable MS/MS baseline signal (approx. 105 to 106 cps).
-
Injection: Inject a blank matrix extract (e.g., extracted plasma without the analyte) onto the LC column and run your standard gradient[9].
-
Observation: Monitor the MS/MS transition of the analyte. Any dips in the elevated baseline indicate zones of ion suppression (typically where salts or phospholipids elute).
-
Causality-Driven Adjustment: Modify your LC gradient profile so your analyte of interest elutes outside of these identified suppression valleys.
Protocol B: Quantitative Assessment via Post-Extraction Addition (Matuszewski Method)
Purpose: To calculate the exact Matrix Factor (MF) and Extraction Recovery (RE) required for ICH M10 validation[5][10].
-
Set A (Neat Standards): Prepare the analyte in the mobile phase at low, medium, and high Quality Control (QC) concentrations.
-
Set B (Post-Extraction Spike): Extract 6 different lots of blank matrix. Spike the analyte into the final extracts at the same concentrations as Set A.
-
Set C (Pre-Extraction Spike): Spike the analyte into 6 different lots of blank matrix before performing the extraction protocol.
-
Calculations:
-
Matrix Effect (ME%) = (Response B/Response A)×100
-
Recovery (RE%) = (Response C/Response B)×100
-
Process Efficiency (PE%) = (Response C/Response A)×100
-
Quantitative Data Presentation: Sample Preparation Comparison
Selecting the right sample preparation method is a balance between cleanliness, analyte recovery, and throughput. Use the table below to guide your experimental design based on industry benchmarks[2][8].
| Sample Preparation Method | Protein Removal | Phospholipid Removal | Typical Analyte Recovery | Relative Cost per Sample | Processing Time |
| Protein Precipitation (PPT) | High (>95%) | Low (<5%) | High (85-100%) | Low | Fast (<15 min) |
| Liquid-Liquid Extraction (LLE) | High (>95%) | Moderate (50-70%) | Variable (Depends on LogP) | Low | Slow (>60 min) |
| Solid Phase Extraction (SPE) | High (>95%) | High (80-95%) | High (70-95%) | High | Moderate (45 min) |
| Phospholipid Removal Plates | High (>95%) | Very High (>99%) | High (80-100%) | High | Fast (<20 min) |
References
-
Implementation strategy of ICH Guideline M10 on bioanalytical method validation - European Medicines Agency (EMA). Europa.eu. 4
-
Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed. NIH.gov.5
-
Full article: Phospholipid-Based Matrix Effects in LC–MS Bioanalysis - Taylor & Francis. Tandfonline.com. 2
-
Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One. Plos.org.3
-
Coping with Matrix Effects Caused by Phospholipids in Biological Samples. Americanpharmaceuticalreview.com. 8
-
Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen. Intechopen.com. 1
-
Assessment of matrix effect in quantitative LC-MS bioanalysis - Taylor & Francis. Tandfonline.com. 6
-
ICH M10 guideline: validation of bioanalytical methods - Kymos. Kymos.com. 7
-
Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC. NIH.gov. 10
-
Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - MDPI. Mdpi.com. 9
Sources
- 1. Matrix Effects in Mass Spectrometry Combined with Separation Methods — Comparison HPLC, GC and Discussion on Methods to Control these Effects | IntechOpen [intechopen.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Using Visualized Matrix Effects to Develop and Improve LC-MS/MS Bioanalytical Methods, Taking TRAM-34 as an Example | PLOS One [journals.plos.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. Matrix effect in quantitative LC/MS/MS analyses of biological fluids: a method for determination of finasteride in human plasma at picogram per milliliter concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. ICH M10 guideline: validation of bioanalytical methods [kymos.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review [mdpi.com]
- 10. Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed - PMC [pmc.ncbi.nlm.nih.gov]
Structure-Activity Relationship (SAR) of 2,4,5-Trimethyl-Substituted Imidazoles: A Comparative Guide to Pharmacological Scaffolds
As a Senior Application Scientist, evaluating the structural nuances of heterocyclic scaffolds is critical for designing highly selective therapeutics. Imidazoles are a privileged class of pharmacophores, but the specific substitution pattern dictates their biological fate. This guide objectively compares the 2,4,5-trimethylimidazole scaffold against traditional alternatives (such as 4,5-diphenylimidazoles and 2-arylimidazoles), providing researchers with field-proven insights, structural causality, and self-validating experimental protocols to guide drug development.
Physicochemical Profiling & SAR Logic
The fundamental performance of an imidazole derivative in biological systems is governed by its basicity (pKa) and steric bulk. According to quantitative structure-activity relationship (QSAR) models, the introduction of three electron-donating methyl groups at the 2, 4, and 5 positions significantly alters the electronic landscape of the imidazole ring.
While unsubstituted imidazole has a pKa of ~7.0, [1]. This increased electron density strengthens hydrogen-bonding interactions within acidic tumor microenvironments or specific kinase active sites. Furthermore, the compact steric bulk of the methyl groups prevents the non-specific hydrophobic interactions commonly seen with larger aryl substituents.
Structure-activity relationship logic for 2,4,5-trimethylimidazole selectivity.
Comparative Performance: Trimethyl vs. Diphenyl Alternatives
When designing kinase inhibitors or receptor modulators, medicinal chemists frequently debate between alkyl and aryl substitutions. Experimental data reveals a stark contrast in performance:
Cytotoxicity and Selectivity Window
A benchmark study on [2] compared the trimethyl scaffold directly with 4,5-diphenyl analogues.
-
The Causality: Replacing the C4/C5 methyl groups with highly lipophilic phenyl rings drastically increases non-specific membrane partitioning.
-
The Result: The 4,5-diphenyl analogues exhibit aggressive, broad-spectrum cytotoxicity against MCF-7 cell lines (IC50 < 10 µM), effectively destroying the therapeutic window. In contrast, the 2,4,5-trimethyl analogues (e.g., Lepidiline D) remain highly selective, exhibiting low baseline cytotoxicity, making them superior scaffolds for targeted therapies.
Metabolic Stability and Kinase Inhibition
In the realm of p38 MAP kinase inhibition, prototypical drugs like SB203580 utilize a 2-arylimidazole core. However, [3] reduces unwanted interactions with Cytochrome P450 (CYP450) metabolic enzymes. The 2,4,5-trimethyl core provides a metabolically stable alternative that maintains high affinity for the hydrophobic region II of the kinase pocket without the metabolic liabilities of heavy aryl substitutions.
Quantitative Data Summary
| Scaffold Type | Representative Compound | pKa | MCF-7 Cytotoxicity (IC50) | CYP450 Interaction | Primary Application |
| 2,4,5-Trimethylimidazole | Lepidiline D | 8.92 | > 100 µM (Low Toxicity) | Minimal | Selective Kinase/Receptor Modulation |
| 4,5-Diphenylimidazole | Compound 6d[PF6] | ~6.5 | < 10 µM (High Toxicity) | High | Broad-spectrum Cytotoxic Agents |
| 2-Arylimidazole | SB203580 | ~7.1 | Variable | Moderate | Prototypical p38 MAPK Inhibition |
Experimental Methodologies
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes a mechanistic rationale to guarantee reproducible results across different laboratories.
Protocol A: Microwave-Assisted Organic Synthesis (MAOS) of the Trimethyl Core
Causality behind choice: Traditional reflux methods for multi-substituted imidazoles often suffer from poor yields due to the thermal degradation of the diketone intermediate. [4] provides rapid, volumetric heating, instantly overcoming the activation energy barrier for the Debus-Radziszewski condensation, trapping the kinetic product before degradation pathways can dominate.
Microwave-assisted organic synthesis workflow for 2,4,5-trimethylimidazoles.
Step-by-Step Procedure:
-
Reagent Assembly: In a microwave-safe reaction vial, combine diacetyl (1,2-diketone, 1.0 eq), the desired aldehyde (1.0 eq), and ammonium acetate (10.0 eq) in 1 mL of glacial acetic acid.
-
Irradiation: Seal the vial and subject it to microwave irradiation at 180 °C for exactly 5 minutes.
-
Precipitation: Quench the reaction by pouring the hot mixture into crushed ice-water. Self-Validating Checkpoint: The reaction's success is immediately indicated by the rapid precipitation of the product, driven by the drastic solubility differential of the highly non-polar trimethyl core in aqueous media.
-
Purification: Filter the precipitate under vacuum and wash with cold water.
-
Validation: Perform LC-MS analysis. The crude precipitate must show a mass-to-charge ratio (m/z) corresponding to the target [M+H]+ peak with >95% purity before proceeding to biological assays.
Protocol B: In Vitro Cytotoxicity Profiling (MTT Assay)
Causality behind choice: To objectively evaluate the off-target toxicity of the trimethyl vs. diphenyl scaffolds, we utilize the MCF-7 breast cancer cell line. The MTT assay measures the reduction of a tetrazolium salt to formazan by metabolically active cells, providing a direct, causal link between the compound's lipophilicity (which drives non-specific membrane disruption) and mitochondrial dysfunction.
Step-by-Step Procedure:
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5×103 cells/well in 100 µL of DMEM supplemented with 10% FBS. Incubate for 24 hours at 37 °C in a 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the 2,4,5-trimethylimidazole derivative and the 4,5-diphenylimidazole analogue (Concentration range: 0.1 µM to 100 µM). Add 10 µL of each dilution to the respective wells.
-
Control Implementation (Self-Validating Checkpoint): The assay plate MUST include a vehicle control (0.1% DMSO) to establish the 100% viability baseline, and a positive control (1 µM Doxorubicin) to confirm assay sensitivity. If the positive control fails to induce >50% cell death, the entire plate is invalidated, ensuring absolute data integrity.
-
Incubation & Readout: Incubate for 48 hours. Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for an additional 4 hours. Solubilize the formazan crystals with 100 µL of DMSO and measure absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using non-linear regression analysis to objectively compare the selectivity windows of the two scaffolds.
References
-
Title: 2D QSAR model using multiple linear regression (MLR)-Genetic algorithm (GA) method for the predication of pKa of some imidazole derivatives Source: International Journal of Chemical Studies URL: [Link]
-
Title: Synthesis and Cytotoxic Activity of Lepidilines A–D: Comparison with Some 4,5-Diphenyl Analogues and Related Imidazole-2-thiones Source: Journal of Natural Products (ACS Publications) URL: [Link]
-
Title: Targeting the Ribose and Phosphate Binding Site of p38 Mitogen-Activated Protein (MAP) Kinase: Synthesis and Biological Testing of 2-Alkylsulfanyl-, 4(5)-Aryl-, 5(4)-Heteroaryl-Substituted Imidazoles Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
-
Title: Convenient and General Microwave-Assisted Protocols for the Expedient Synthesis of Heterocycles Source: Arkivoc URL: [Link]
comparative analysis of different synthesis routes for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Executive Summary
The compound 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (also referred to as 2,4,5-trimethyl-1H-imidazole-1-ethanol) is a highly substituted imidazole derivative critical to the development of advanced CO2 capture solvents, ionic liquids, and pharmaceutical intermediates[1]. The presence of electron-donating methyl groups at the 2, 4, and 5 positions significantly increases the electron density of the imidazole ring. While this enhances the basicity and nucleophilicity of the N1 position, the adjacent methyl groups introduce considerable steric hindrance.
Selecting an optimal synthetic route requires balancing atom economy, reagent toxicity, and scalability. This guide objectively compares three distinct synthetic methodologies, providing mechanistic insights and self-validating experimental protocols for each.
Overview of the three primary synthetic pathways for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-.
Route 1: Phase-Transfer Catalyzed (PTC) N-Alkylation with 2-Chloroethanol
Mechanistic Causality
The traditional approach to synthesizing N-substituted imidazole ethanols involves the direct alkylation of the parent imidazole using 2-chloroethanol. Because 2,4,5-trimethylimidazole is sterically hindered, standard base catalysis in protic solvents often leads to poor yields and competing elimination reactions (forming vinyl chloride or acetaldehyde).
To overcome this, a Phase-Transfer Catalyst (PTC) such as PEG-400 is employed alongside a strong inorganic base (e.g., NaOH or KOH/Al2O3) in a biphasic system[2]. The PTC encapsulates the alkali metal cation, drawing the "naked" and highly reactive hydroxide anion into the organic phase. This ensures rapid and complete deprotonation of the imidazole N-H, forming a highly nucleophilic imidazolide anion that easily displaces the chloride in an SN2 mechanism[3].
Experimental Protocol
-
Reactor Preparation: Equip a 500 mL three-necked flask with a mechanical stirrer, reflux condenser, and dropping funnel. Ensure all glassware is thoroughly dried.
-
Reagent Loading: Charge the flask with 45 mL of anhydrous toluene, 0.059 mol of 2,4,5-trimethylimidazole, and 7.5 g of PEG-400.
-
Deprotonation: Add 0.06 mol of a 50% aqueous NaOH solution dropwise under vigorous stirring. Stir at room temperature for 30 minutes to ensure complete formation of the imidazolide anion.
-
Alkylation: Heat the mixture to 70°C. Slowly add 0.044 mol of 2-chloroethanol via the dropping funnel over 30 minutes to control the exothermic SN2 reaction.
-
Propagation: Maintain the reaction temperature at 70°C for 6 hours. Monitor the disappearance of the starting material via TLC (Ethyl Acetate:Methanol 10:1).
-
Workup: Cool the mixture to room temperature. Wash the organic layer with distilled water (3 x 50 mL) until the aqueous wash is neutral.
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure. Recrystallize the crude product from 95% ethanol to yield pure 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-.
Route 2: Base-Catalyzed Epoxide Ring Opening with Ethylene Oxide
Mechanistic Causality
For industrial scale-up, the epoxide ring-opening route using ethylene oxide (EO) is preferred due to its 100% atom economy[4]. Unlike Route 1, this method generates zero stoichiometric salt waste. The reaction is driven by the relief of the severe ring strain inherent in the three-membered epoxide ring.
A catalytic amount of base (KOH) is required to initiate the reaction by deprotonating a fraction of the imidazole[3]. Once the imidazolide attacks the epoxide, the resulting alkoxide intermediate acts as a strong base, deprotonating subsequent imidazole molecules. This creates a self-sustaining autocatalytic cycle. Strict temperature control (75°C–115°C) is mandatory; excessive heat can cause the highly reactive EO to polymerize into polyethylene glycol derivatives[3].
Mechanistic workflow of base-catalyzed N-alkylation highlighting the autocatalytic cycle.
Experimental Protocol
Caution: Ethylene oxide is a toxic, highly flammable gas. This procedure must be conducted in a certified high-pressure autoclave inside a fume hood.
-
Initiation: Charge a 300 mL stainless steel high-pressure reactor with 0.1 mol of 2,4,5-trimethylimidazole and 0.005 mol of KOH (catalyst). Add 20 mL of anhydrous methanol as a solvent.
-
Purging: Seal the reactor and purge with dry Nitrogen gas three times to remove oxygen and moisture, preventing diol byproduct formation.
-
Heating: Heat the sealed reactor to 90°C under continuous mechanical stirring.
-
Epoxide Addition: Meter in 0.105 mol of ethylene oxide gas slowly using a mass flow controller. Maintain the internal reactor pressure below 3 bar. The addition should take approximately 2 hours to prevent thermal runaway.
-
Digestion: Once addition is complete, maintain the temperature at 90°C for an additional 4 hours until reactor pressure drops and stabilizes, indicating complete EO consumption.
-
Workup: Cool the reactor to 25°C and safely vent any residual pressure through a scrubber system. Concentrate the methanolic solution under vacuum and purify via vacuum distillation.
Route 3: De Novo Multicomponent Condensation (Radziszewski Variant)
Mechanistic Causality
Instead of functionalizing a pre-existing imidazole ring, the de novo approach constructs the fully substituted ring from acyclic precursors in a single pot[1]. By condensing a 1,2-diketone (diacetyl), an aldehyde (acetaldehyde), an amine (ethanolamine), and an ammonia source (ammonium acetate), the target molecule is assembled directly.
This route bypasses the handling of toxic alkylating agents entirely. The reaction proceeds via the formation of a diimine intermediate, followed by cyclization and dehydration. Because this is a complex multicomponent reaction, microwave irradiation is frequently employed to rapidly heat the polar solvent, driving the equilibrium forward and drastically reducing reaction times while improving the yield of the tetrasubstituted imidazole[5].
Experimental Protocol
-
Reagent Mixing: In a 50 mL microwave-safe quartz vessel, combine 10 mmol of diacetyl (2,3-butanedione), 10 mmol of acetaldehyde, 10 mmol of ethanolamine, and 10 mmol of ammonium acetate.
-
Solvent Addition: Add 15 mL of glacial acetic acid. The acid acts as both the solvent and the catalyst for imine formation.
-
Microwave Irradiation: Seal the vessel and place it in a dedicated microwave synthesizer. Irradiate at 150°C for 15 minutes with a power limit of 200 W[5].
-
Quenching: Allow the unit to rapidly cool the vessel to 40°C using compressed air.
-
Workup: Pour the reaction mixture into 50 mL of crushed ice. Neutralize carefully to pH 8 using concentrated aqueous ammonia.
-
Extraction: Extract the aqueous phase with ethyl acetate (3 x 30 mL). Wash the combined organic layers with brine, dry over Na2SO4, and evaporate.
-
Purification: Purify the complex crude mixture via flash column chromatography (Silica gel, Dichloromethane:Methanol 95:5) to isolate the pure product.
Comparative Data Analysis
The following table summarizes the quantitative and qualitative metrics of the three synthesis routes to aid in process selection:
| Metric | Route 1: PTC Alkylation | Route 2: Epoxide Opening | Route 3: De Novo Condensation |
| Typical Yield | 75% - 82% | 85% - 95% | 40% - 60% |
| Atom Economy | Low (Generates NaCl/KCl) | High (~100%) | Low (Generates H2O waste) |
| Reaction Time | 6 - 8 hours | 4 - 6 hours | 15 minutes (Microwave) |
| Scalability | Excellent (Standard reactors) | Excellent (Requires Autoclave) | Poor (Complex purification) |
| Primary Hazard | 2-Chloroethanol (Toxic) | Ethylene Oxide (Explosive/Toxic) | Glacial Acetic Acid (Corrosive) |
| Cost-Effectiveness | High (Cheap reagents) | Very High (At industrial scale) | Low (Chromatography required) |
Conclusion
For laboratory-scale synthesis where specialized pressure equipment is unavailable, Route 1 (PTC Alkylation) remains the most reliable and accessible method, despite its lower atom economy. For industrial manufacturing and process chemistry, Route 2 (Epoxide Opening) is the unequivocal standard due to its near-perfect atom economy and high purity profile, provided strict safety protocols for handling ethylene oxide are maintained. Route 3 (De Novo Condensation) is best reserved for discovery chemistry or generating libraries of highly substituted imidazole analogs where avoiding alkylating agents is a priority.
Sources
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- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. US20200332058A1 - Process for the continuous production of polyether polyols - Google Patents [patents.google.com]
- 5. CN101812020A - Synthesis method of tetra-substituted imidazole medicament molecule and analogs thereof - Google Patents [patents.google.com]
A Comparative Analysis of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, a Novel Antifungal Candidate, Against Established Therapeutic Agents
In the persistent battle against invasive fungal infections, the emergence of drug resistance and the limited arsenal of effective treatments underscore a critical need for novel antifungal agents.[1] Imidazole derivatives have long been a cornerstone of antifungal research, known for their broad-spectrum activity.[2] This guide presents a comprehensive comparative framework for evaluating the in-vitro and in-vivo efficacy of a novel imidazole compound, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- , against a panel of established antifungal drugs from diverse mechanistic classes. This document is intended for researchers, scientists, and drug development professionals, providing in-depth methodologies, comparative data analysis, and the scientific rationale behind the experimental design.
Introduction to Antifungal Classes and Mechanisms of Action
A thorough understanding of the mechanisms by which different antifungal agents operate is fundamental to designing effective comparative studies and interpreting their results. The major classes of antifungal drugs are distinguished by their specific cellular targets.[3]
Azoles (Imidazoles and Triazoles)
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- belongs to the imidazole class of azole antifungals. The primary mechanism of action for azoles is the inhibition of the enzyme lanosterol 14-α-demethylase, a crucial component of the ergosterol biosynthesis pathway.[4][5] Ergosterol is a vital component of the fungal cell membrane, and its depletion leads to altered membrane fluidity and permeability, ultimately inhibiting fungal growth.[6]
Caption: Mechanism of action of azole antifungals.
Polyenes
Polyenes, such as Amphotericin B, are broad-spectrum fungicidal agents that directly target the fungal cell membrane.[7] They bind to ergosterol, forming pores or channels in the membrane.[8][9] This disruption leads to the leakage of essential intracellular components, such as ions, resulting in cell death.[10]
Echinocandins
Echinocandins, including Caspofungin, represent a newer class of antifungals that target the fungal cell wall.[11] They non-competitively inhibit the enzyme β-(1,3)-D-glucan synthase, which is responsible for synthesizing β-(1,3)-D-glucan, a critical component of the cell wall.[12][13] The resulting depletion of glucan compromises the structural integrity of the cell wall, leading to osmotic instability and cell lysis.[14][15]
Allylamines
Allylamines, such as Terbinafine, also interfere with ergosterol biosynthesis but at an earlier stage than azoles.[16] They inhibit the enzyme squalene epoxidase, leading to a deficiency of ergosterol and a toxic accumulation of squalene within the fungal cell.[17][18]
Other Agents
-
Flucytosine: An antimetabolite that is converted within the fungal cell to 5-fluorouracil, which then interferes with both DNA and RNA synthesis.[19][20][21]
-
Griseofulvin: This agent disrupts the mitotic spindle by binding to tubulin, thereby inhibiting fungal mitosis.[22][23][24]
Caption: Overview of antifungal drug targets.
Comparative In Vitro Efficacy Assessment
The initial evaluation of a novel antifungal agent relies on robust in vitro susceptibility testing. These assays provide a quantitative measure of the drug's potency against a panel of clinically relevant fungal pathogens.
Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antifungal agent that prevents the visible growth of a microorganism.[25] The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for this determination.[26][27]
-
Preparation of Antifungal Stock Solutions: Dissolve 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- and comparator drugs in a suitable solvent (e.g., DMSO) to create high-concentration stock solutions.
-
Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of each antifungal agent in RPMI 1640 medium to achieve a range of final concentrations.
-
Inoculum Preparation: Culture the fungal isolates (e.g., Candida albicans, Aspergillus fumigatus, Cryptococcus neoformans) on appropriate agar plates. Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium.
-
Inoculation: Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions. Include a positive control (inoculum without drug) and a negative control (medium only).
-
Incubation: Incubate the plates at 35°C for 24-48 hours, depending on the fungal species.
-
MIC Reading: The MIC is determined as the lowest drug concentration at which there is a significant inhibition of growth (typically ≥50% reduction) compared to the positive control.[28] This can be assessed visually or by using a spectrophotometer.
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- 5. biolmolchem.com [biolmolchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Mechanisms of action in antifungal drugs | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 8. Polyene antifungals | Agriculture and Agribusiness | Research Starters | EBSCO Research [ebsco.com]
- 9. Polyene Macrolide Antimicrobials for Use In Animals - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 10. Polyene Antibiotics Physical Chemistry and Their Effect on Lipid Membranes; Impacting Biological Processes and Medical Applications [mdpi.com]
- 11. lecturio.com [lecturio.com]
- 12. Echinocandins – structure, mechanism of action and use in antifungal therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Echinocandin - Wikipedia [en.wikipedia.org]
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- 15. researchgate.net [researchgate.net]
- 16. Allylamines for Use in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
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- 18. Allylamines, Benzylamines, and Fungal Cell Permeability: A Review of Mechanistic Effects and Usefulness against Fungal Pathogens [mdpi.com]
- 19. Flucytosine - Doctor Fungus [drfungus.org]
- 20. Flucytosine - Wikipedia [en.wikipedia.org]
- 21. What is the mechanism of Flucytosine? [synapse.patsnap.com]
- 22. Mechanism of action of Griseofulvin_Chemicalbook [chemicalbook.com]
- 23. What is the mechanism of Griseofulvin? [synapse.patsnap.com]
- 24. Griseofulvin - Wikipedia [en.wikipedia.org]
- 25. academic.oup.com [academic.oup.com]
- 26. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
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- 28. ovid.com [ovid.com]
Analytical Resolution and Performance Benchmarking: 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (TMIE) vs. Traditional Imidazoles
Executive Summary
In advanced polymer chemistry and pharmaceutical synthesis, the functionalization of the imidazole ring dictates both its macroscopic performance and its molecular behavior. 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (hereafter referred to as TMIE ) represents a structural evolution from its unsubstituted precursor, 2,4,5-trimethylimidazole (TMI) . By appending an ethanol group to the N1 position, researchers fundamentally alter the compound's physicochemical properties.
This guide provides a rigorous, objective comparison of TMIE against TMI, detailing their performance differences in industrial applications (such as epoxy resin curing) and establishing a self-validating spectroscopic framework for structural confirmation.
Performance Comparison: The Functional Advantage of TMIE
Before detailing the analytical methodologies, it is critical to understand why the structural differences between TMIE and TMI matter in applied settings. In epoxy resin systems, imidazoles act as highly efficient curing agents and accelerators. However, the choice of imidazole drastically impacts the final polymer matrix.
| Performance Metric | TMIE (Product) | TMI (Alternative) | Mechanistic Causality |
| Volatility & Outgassing | Exceptionally Low | High | TMIE's primary hydroxyl group covalently reacts with the epoxy matrix, tethering the catalyst to the polymer backbone and preventing outgassing at high temperatures. TMI can volatilize due to its lower molecular weight and free N-H group[1]. |
| Latency & Pot Life | Extended (Days) | Short (Hours) | The steric bulk of the N-hydroxyethyl group in TMIE shields the reactive tertiary nitrogen (N3), increasing the activation energy required for epoxy ring-opening. |
| Moisture Resistance | Superior | Moderate | Because TMIE becomes fully integrated into the crosslinked network, it leaves fewer free hydrophilic sites capable of absorbing atmospheric moisture post-cure. |
The Analytical Imperative: Spectroscopic Differentiation
Because TMIE is synthesized via the hydroxyethylation of TMI (typically using ethylene oxide or 2-chloroethanol), unreacted TMI is the most common and problematic impurity. Differentiating these two structurally similar compounds requires high-resolution spectroscopy[2]. The analytical strategy hinges on confirming the presence of the N−CH2CH2OH moiety and verifying the complete absence of the N−H bond[3].
Self-Validating Experimental Protocols
To ensure absolute trustworthiness, every analytical protocol must be treated as a self-validating system. Do not rely on assumed instrument calibration; build verification directly into the workflow.
Nuclear Magnetic Resonance (1H and 13C NMR)
-
Objective: Map the carbon-hydrogen framework to confirm the 2:2:3:3:3 proton ratio characteristic of TMIE.
-
Causality: Deuterated chloroform ( CDCl3 ) is selected over DMSO−d6 to prevent the rapid proton exchange that can obscure the hydroxyl (-OH) signal. Tetramethylsilane (TMS) is used to lock the 0.00 ppm baseline, ensuring chemical shift accuracy for the tightly clustered methyl groups on the imidazole ring[2].
-
Protocol:
-
System Validation: Run a blank CDCl3 sample to confirm the absence of residual water or organic contaminants that could overlap with the N-aliphatic signals.
-
Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of CDCl3 containing 0.03% v/v TMS.
-
Acquisition: Acquire 1H NMR at 400 MHz (16 scans, 1-second relaxation delay to ensure full spin recovery) and 13C NMR at 100 MHz (256 scans, 2-second relaxation delay).
-
Data Processing: Phase and baseline correct the spectra. Integrate the aliphatic region to confirm the presence of the two distinct triplets (~3.75 ppm and ~3.95 ppm) corresponding to the ethanol appendage.
-
Attenuated Total Reflectance FTIR (ATR-FTIR)
-
Objective: Identify functional group vibrations, specifically differentiating the O-H stretch of TMIE from the N-H stretch of TMI.
-
Causality: Traditional KBr pellets are highly hygroscopic. Absorbed atmospheric moisture yields a broad O-H band that causes false positives for TMIE. ATR-FTIR utilizes a diamond crystal for direct analysis, eliminating moisture artifacts and ensuring the observed O-H stretch is intrinsic to the molecule[3].
-
Protocol:
-
System Validation: Collect a background spectrum of the clean diamond crystal. Perform a polystyrene film calibration check to verify wavenumber accuracy at 1601 cm⁻¹ and 3028 cm⁻¹.
-
Sample Preparation: Place 5 mg of the sample directly onto the ATR crystal. Apply consistent pressure using the anvil to ensure uniform optical contact.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 co-added scans to maximize the signal-to-noise ratio).
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Objective: Confirm exact molecular mass and assess trace TMI impurity levels.
-
Causality: The imidazole ring possesses a basic nitrogen (N3) with high proton affinity. Electrospray Ionization in positive mode (ESI+) is therefore the most sensitive and logical choice, generating a robust [M+H]+ ion with minimal fragmentation.
-
Protocol:
-
System Validation: Infuse a standard tuning mix (e.g., Agilent ESI-L) to calibrate the mass axis and optimize capillary voltage prior to the run.
-
Chromatography: Inject 1 µL of a 1 µg/mL sample (in 50:50 H2O:MeCN
- 0.1% Formic acid) onto a C18 column (50 x 2.1 mm, 1.8 µm). Use a rapid 5-minute gradient to separate TMIE from residual TMI.
-
Acquisition: Monitor m/z 100 to 300. Extract ion chromatograms (EIC) for m/z 155.1 (TMIE) and 111.1 (TMI).
-
Comparative Spectroscopic Data
Table 1: 1H NMR Chemical Shift Comparison (400 MHz, CDCl3 )
| Proton Assignment | TMIE (Product) | TMI (Alternative) | Structural Significance |
| N-H (Imidazole) | Absent | ~9.5 ppm (br s, 1H) | Confirms N1 substitution in TMIE. |
| O-H (Hydroxyl) | ~3.5 - 4.2 ppm (br s, 1H) | Absent | Primary reactive site for epoxy integration. |
| N-CH₂ | ~3.95 ppm (t, 2H) | Absent | Confirms the ethanol linkage. |
| O-CH₂ | ~3.75 ppm (t, 2H) | Absent | Confirms the ethanol linkage. |
| 2-CH₃ | 2.30 ppm (s, 3H) | 2.35 ppm (s, 3H) | Core imidazole marker. |
| 4-CH₃, 5-CH₃ | 2.15 ppm, 2.10 ppm (s, 3H each) | 2.18 ppm (s, 6H, overlapping) | Symmetry breaking due to N1 substitution. |
Table 2: Key FTIR and LC-MS Markers
| Analytical Marker | TMIE (Product) | TMI (Alternative) |
| High-Frequency IR | ~3350 cm⁻¹ (Broad, O-H stretch) | ~3150 cm⁻¹ (Sharp, N-H stretch) |
| Fingerprint IR | ~1050 cm⁻¹ (Strong, C-O stretch) | Absent |
| LC-MS (ESI+) | m/z 155.1 [M+H]+ | m/z 111.1 [M+H]+ |
Mechanistic Analytical Workflow
The following decision tree illustrates the multiplexed spectroscopic workflow required to definitively confirm the structure of TMIE and rule out the presence of the TMI alternative.
Fig 1: Multiplexed spectroscopic workflow for differentiating TMIE from TMI.
References
-
[1] Title: 2,4,5-Trimethylimidazole | C6H10N2 | CID 69976 Source: PubChem, National Institutes of Health URL:[Link]
-
[3] Title: 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro- | C22H42N2O | CID 7233 Source: PubChem, National Institutes of Health URL:[Link]
-
[2] Title: Inversion symmetry and local vs. dispersive interactions in the nucleation of hydrogen bonded cyclic n-mer Source: Beilstein Journal of Organic Chemistry URL:[Link]
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A Senior Application Scientist's Guide to the Efficacy of Purification Techniques for Imidazole Derivatives
For researchers and professionals in drug development, the purity of a compound is not merely a quality metric; it is the foundation of reliable, reproducible, and translatable results. Imidazole derivatives, a cornerstone scaffold in medicinal chemistry, present unique purification challenges due to their distinct physicochemical properties.[1][2] This guide provides an in-depth comparison of common and advanced purification techniques, moving beyond simple protocols to explain the underlying principles and strategic choices that lead to successful isolation of these valuable compounds.
The Imidazole Nucleus: Key Properties Influencing Purification
The behavior of an imidazole derivative during purification is dictated by its core structure. Understanding these properties is the first step in selecting an appropriate strategy.
-
Polarity and Solubility: The imidazole ring is highly polar and amphoteric, capable of acting as both a weak acid and a weak base.[3][4][5] This polarity makes it soluble in water and other polar solvents, a critical factor in both extractive and chromatographic methods.[4][5][6]
-
Basicity (pKa): The sp2-hybridized nitrogen atom (N-3) is basic, readily accepting a proton to form a water-soluble imidazolium salt. This property is the cornerstone of acid-base extraction techniques.
-
Hydrogen Bonding: The N-1 proton is weakly acidic and, along with the N-3 nitrogen, can participate in hydrogen bonding.[5] This contributes to their high boiling points and influences interactions with polar stationary phases in chromatography.[4]
-
Aromaticity: The aromatic nature of the imidazole ring means it can interact with various stationary phases in chromatography through π-π stacking, in addition to polar interactions.[3][4]
Comparative Overview of Primary Purification Techniques
The choice of purification method represents a trade-off between the desired purity, acceptable yield, and the complexity of the process. A combination of techniques is often the most effective approach.[7]
| Technique | Typical Purity (%) | Typical Yield (%) | Primary Application | Key Advantages | Potential Drawbacks |
| Acid-Base Extraction | >90% | 70-95% | Removing non-basic or acidic impurities; initial cleanup.[7] | Rapid, inexpensive, and highly effective for bulk impurity removal. | Compound must be stable to pH changes; not effective for removing other basic impurities.[7] |
| Recrystallization | >99% | 50-85% | Final purification ("polishing") of solid compounds.[7] | Can yield exceptionally pure material; scalable.[7] | Requires a suitable solvent system; can lead to significant product loss in the mother liquor.[7] |
| Column Chromatography | >95% | 60-90% | Separating complex mixtures, non-crystalline oils, and isomers.[7] | Highly versatile for a wide range of polarities. | Can be time-consuming; peak tailing is a common issue with basic compounds on silica gel.[7][8] |
| Preparative HPLC | >99% | Variable | Isolation of highly pure compounds for analysis or as final products.[9] | Offers the highest resolution and purity.[10] | Limited scalability; more expensive in terms of solvents and equipment. |
Acid-Base Extraction: The First Line of Defense
Expertise & Experience: This technique leverages the basicity of the imidazole ring. By washing an organic solution of the crude product with a dilute acid (e.g., 1M HCl), the imidazole derivative is protonated. This forms a water-soluble imidazolium salt, which partitions into the aqueous phase, leaving non-basic organic impurities behind. The aqueous layer can then be collected, basified (e.g., with NaOH or NaHCO₃) to deprotonate the imidazole, and the pure product re-extracted into an organic solvent. This is an exceptionally powerful and often overlooked first step to remove the bulk of neutral or acidic impurities before committing to more time-consuming methods.
Experimental Protocol: Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an immiscible organic solvent like ethyl acetate or dichloromethane (DCM).
-
Acidic Wash: Transfer the solution to a separatory funnel and wash with 1M HCl.[11] Shake vigorously for 30-60 seconds, venting frequently.[11]
-
Separation: Allow the layers to separate. The protonated imidazole derivative is now in the aqueous layer. Drain and save the aqueous layer.
-
Repeat: For complete extraction, wash the organic layer with fresh 1M HCl one to two more times, combining all aqueous layers.[11]
-
Basification: Cool the combined aqueous layers in an ice bath and slowly add a base (e.g., 1M NaOH) with stirring until the solution is basic (confirm with pH paper). The deprotonated imidazole derivative will often precipitate or form an oil.
-
Re-extraction: Extract the product from the basified aqueous solution with fresh organic solvent (e.g., DCM, 3x washes).
-
Final Steps: Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.
Caption: Workflow for Acid-Base Extraction of Imidazole Derivatives.
Recrystallization: Achieving Ultimate Purity for Solids
Expertise & Experience: Recrystallization is the gold standard for the final purification of solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but completely at its boiling point.[9] As the saturated hot solution cools, the solubility of the compound decreases, and it crystallizes out, leaving the more soluble impurities (or less concentrated ones) in the mother liquor. For imidazole derivatives that are often colored due to high-molecular-weight byproducts, adding activated carbon to the hot solution can effectively adsorb these colored impurities before the final crystallization step.[7]
Experimental Protocol: Recrystallization with Decolorization
-
Solvent Selection: In a small test tube, find a suitable solvent or solvent system that dissolves your crude product when hot but results in poor solubility at room temperature.[7][9]
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add the minimum amount of the chosen solvent to dissolve it completely at boiling.
-
Decolorization (if needed): Cool the solution slightly and add a small amount of activated carbon (typically 1-2% of the solute's weight).[7] Swirl and reheat the mixture to boiling for a few minutes.[7]
-
Hot Gravity Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This crucial step removes the activated carbon and any insoluble impurities, preventing premature crystallization in the funnel.[7]
-
Crystallization: Cover the flask and allow the filtrate to cool slowly and undisturbed to room temperature. Subsequently, place it in an ice bath to maximize the yield of crystals.[7]
-
Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent. Dry the crystals under vacuum to remove residual solvent.
Caption: The workflow for purification by recrystallization.
Column Chromatography: The Workhorse for Complex Mixtures
Trustworthiness: Column chromatography is an indispensable tool for separating compounds based on their differential adsorption to a stationary phase and solubility in a mobile phase. For imidazole derivatives, the choice of stationary phase is critical. While silica gel is most common, its surface is decorated with acidic silanol groups (Si-OH).[8] These acidic sites can strongly and irreversibly bind to the basic nitrogen of the imidazole ring, leading to poor recovery and significant peak tailing.[7][8] This is not just an inconvenience; it represents a failure of the protocol's self-validating system, as the analyte is not being reversibly partitioned.
To ensure a validatable separation, this strong interaction must be mitigated. The most common and effective solution is to add a basic modifier, such as 0.1-1% triethylamine (TEA) or pyridine, to the mobile phase.[7] The modifier neutralizes the acidic silanol sites, allowing the imidazole derivative to elute symmetrically. Alternatively, switching to a more neutral stationary phase like alumina can circumvent the issue entirely.[7]
Experimental Protocol: Flash Column Chromatography
-
TLC Analysis: First, determine the optimal mobile phase (eluent) using Thin-Layer Chromatography (TLC). The goal is to find a solvent system that gives your target compound a Retention Factor (Rf) of approximately 0.2-0.4.[7] Remember to add 0.1-1% triethylamine to the TLC solvent jar to mimic the column conditions.
-
Column Packing: Pack a glass column with silica gel (or alumina) as a slurry in the chosen eluent. Ensure the packing is uniform and free of air bubbles.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent. For better separation, consider "dry loading" by pre-adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[7]
-
Elution: Carefully add the eluent and apply positive pressure (air or nitrogen) to maintain a steady flow.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress using TLC to identify the fractions containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Logic for troubleshooting peak tailing in chromatography.
Preparative HPLC: For Ultimate Purity and Isolation
Authoritative Grounding & Comprehensive References: When the highest possible purity is required for applications like reference standard qualification or biological assays, preparative High-Performance Liquid Chromatography (HPLC) is the technique of choice.[10][12] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligrams to grams of material.[10][13] For many polar imidazole derivatives, a reversed-phase (C18) column is effective, often with an acidic modifier like formic acid or phosphoric acid in the mobile phase to ensure sharp peaks.[14][15]
Experimental Protocol: General Preparative RP-HPLC
-
Method Development: Develop a separation method on an analytical scale first to determine the optimal mobile phase composition (e.g., water/acetonitrile or water/methanol) and gradient.
-
Sample Preparation: Dissolve the partially purified sample in the initial mobile phase and filter through a 0.45 µm syringe filter to remove particulates.[14]
-
System Setup: Equilibrate the preparative HPLC system, which includes a pump, injector, a large-diameter column (e.g., C18, 10 x 150 mm), a detector, and a fraction collector.[14]
-
Injection and Fractionation: Inject the sample and begin the run. Collect fractions based on time or detector signal (peak detection).
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to determine which ones contain the product at the desired purity.
-
Product Recovery: Combine the pure fractions, and remove the organic solvent via rotary evaporation. If the product is non-volatile, the remaining aqueous solution can be lyophilized (freeze-dried) to obtain the final solid product.
Conclusion: A Strategic Approach to Purification
The successful purification of imidazole derivatives is not a matter of applying a single, universal protocol but rather a strategic process of selecting and combining techniques based on the specific properties of the target molecule and the impurity profile of the crude material. An initial, rapid cleanup with acid-base extraction can significantly reduce the burden on subsequent, higher-resolution steps. Column chromatography offers versatility for complex mixtures, provided the inherent basicity of the imidazole is addressed. For solid compounds, recrystallization remains an unparalleled method for achieving high purity. Finally, when the objective is isolation of an exceptionally pure sample, preparative HPLC provides the necessary resolving power. By understanding the chemical principles behind each method, researchers can make informed decisions, troubleshoot effectively, and achieve the compound purity required for high-impact scientific and developmental outcomes.
References
- Benchchem. (n.d.). Purification of Imidazole Derivatives. Technical Support Center.
- Benchchem. (2025). Refining Purification Techniques for Polar Imidazole Derivatives. Technical Support Center.
- Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. (n.d.).
- How to Synthesize Imidazole Derivative Intermediates for Pharmaceutical Applications. (2025, December 15).
- Shelar Uttam B., et al. (2014, September 30). Chemical and Pharmacological Properties of Imidazoles. IJPPR.
- Advanced Spectrum of Imidazole Derivatives in Therapeutics: A Review. (n.d.).
- Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. (n.d.). PMC.
- EFFECT OF IMIDAZOLE CONCENTRATION AND TYPE OF METAL ION ON THE PURIFICATION OF RECOMBINANT GREEN FLUORESCENT PROTEIN USING AN AF. (n.d.).
- Imidazole, its derivatives & their importance. (2016, May 28). International Journal of Current Advanced Research.
- Zhang, Q.-G., et al. (n.d.). One-Pot Synthesis of Imidazole Derivatives Under Solvent-Free Condition.
- MilliporeSigma. (n.d.). Optimizing Purification of Histidine-Tagged Proteins.
- Chou, W.-L., et al. (2007, October 5). Supercritical Fluid Extraction of Imidazole Drugs from Cosmetic and Pharmaceutical Products.
- Benchchem. (2025). Post-Silylation Imidazole Removal. Technical Support Center.
- Green synthesis of imidazole derivatives in a ternary deep eutectic solvent system. (2025, May 14). PMC.
- Benchchem. (2025). Application Notes and Protocols for HPLC Analysis and Purification of 2-Aminoimidazole.
- Imidazole. (n.d.). Organic Syntheses Procedure.
- Separation of 2-Ethyl-4-methyl-1H-imidazole on Newcrom R1 HPLC column. (n.d.).
- Process for purifying imidazoles and imidazol-based agents by crystallisation. (n.d.). Google Patents.
- Podolska, M., et al. (n.d.). HPLC METHOD FOR SEPARATING ENANTIOMERS OF IMIDAZOLE DERIVATIVES с ANTIFUNGAL COMPOUNDS.
- Supercritical fluid extraction of imidazole drugs from cosmetic and pharmaceutical products. (2025, August 10).
- Benchchem. (2025). Column Chromatography of Basic Imidazole Compounds. Technical Support Center.
- Benchchem. (2025). A Comparative Guide to the Purity Validation of Sodium Imidazole.
- Ardena. (n.d.). Preparative HPLC Purification.
- Proteios Technology. (2025, March 12). Imidazole vs. Lysine: How to Improve Lab Safety and Protein Integrity.
- Imidazole. (n.d.). Wikipedia.
- Ion Exchange Chromatography. (2004, April 15).
- Chiral Separation and Determination of Imidazole.... (n.d.). Journal of Forensic Science and Medicine - Ovid.
- Effect of imidazole on ion exchange tomography?How to detect protein concentration during incubation protein purification?. (n.d.). ECHEMI.
- Determination of imidazole antimycotics in creams by supercritical fluid extraction and derivative UV spectroscopy. (n.d.). PubMed.
- Ion Exchange Chromatography in Monoclonal Antibodies Purification. (n.d.). Mabion.
- Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2025, September 5). MDPI.
- The Power of Preparative HPLC Systems. (n.d.). Teledyne Labs.
- What is Preparative HPLC | Find Your Purification HPLC System. (n.d.). Agilent.
- Determination of imidazole derivatives by micellar electrokinetic chromatography combined with solid-phase microextraction using activated carbon-polymer monolith as adsorbent. (2016, January 8). PubMed.
- Tips for successful ion exchange chromatography. (2017, May 17). Cytiva.
- Purify, purify and…purify more: tips for improving your protein purification capabilities – part 3. (2012, March 8). Benchwise.
- Removal of Imidazole from my crude product solution. (2023, March 9). Reddit.
- Removing imidazole in a workup?. (2017, May 26). Reddit.
- Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021, January 25). MDPI.
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In Silico Modeling and Docking Studies of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-: A Comparative Evaluation Against Standard Azole Inhibitors
Executive Summary
The continuous emergence of resistance to standard azole therapeutics necessitates the exploration of novel, highly substituted imidazole derivatives. 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (Formula: C₈H₁₄N₂O) presents a unique structural profile: a classic imidazole core capable of metalloenzyme inhibition, an ethanol moiety serving as a flexible hydrogen-bond anchor, and dense trimethylation at positions 2, 4, and 5.
This guide provides an objective, data-driven comparison of this compound against industry-standard alternatives (Fluconazole and Ketoconazole) using validated in silico molecular docking protocols targeting Lanosterol 14α-demethylase (CYP51). Designed for computational chemists and drug development professionals, this document details the mechanistic rationale, self-validating experimental workflows, and comparative performance metrics.
Mechanistic Rationale & Target Selection
The primary target for imidazole-based therapeutics is Lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme critical for fungal ergosterol biosynthesis and mammalian cholesterol synthesis.
The inhibitory mechanism relies on two distinct structural interactions:
-
Coordinate Covalent Bonding: The unprotonated nitrogen (N3) of the imidazole ring binds directly to the heme iron (Fe³⁺) at the enzyme's catalytic center, blocking oxygen activation.
-
Hydrophobic Packing: The remainder of the molecule must navigate the hydrophobic access channel of the enzyme.
Why 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-? The dense trimethyl substitution at the 2, 4, and 5 positions is hypothesized to increase the entropic gain upon binding by displacing ordered water molecules within the hydrophobic sub-pocket of CYP51. Furthermore, the N1-linked ethanol group provides a dual hydrogen-bond donor/acceptor, potentially anchoring the molecule to conserved polar residues (e.g., Tyr132) near the active site entrance, a feature absent in simpler imidazoles.
Experimental Workflow: In Silico Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology describes a self-validating system for molecular docking. Every parameter choice is grounded in established computational chemistry principles.
Phase I: Ligand Preparation
Causality: Ligands must be evaluated in their lowest-energy conformations to prevent artificial steric clashes during docking that would skew binding affinity scores.
-
Structure Generation: The 2D structures of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, Fluconazole, and Ketoconazole were sketched and converted to 3D coordinates.
-
Energy Minimization: The MMFF94 force field was applied to minimize the ligands until a gradient of 0.01 kcal/mol·Å was reached. This resolves strained bond angles induced by the bulky trimethyl groups.
-
Charge Assignment: Gasteiger partial charges were computed to accurately model the electrostatic distribution across the substituted imidazole ring, which is critical for evaluating dipole-dipole interactions.
Phase II: Protein Preparation
Causality: Raw crystal structures contain artifacts (e.g., crystallization buffers, missing hydrogens) that obscure true binding thermodynamics [3].
-
Structure Retrieval: The high-resolution crystal structure of CYP51 was retrieved from the Protein Data Bank [3].
-
Curation: All non-essential water molecules and co-crystallized ligands were removed. Retaining waters without structural roles often leads to false steric hindrance in the docking grid.
-
Protonation: Polar hydrogens were added at pH 7.4 to simulate physiological conditions, ensuring that key residues (like Histidine and Tyrosine) exhibit the correct tautomeric states for hydrogen bonding.
Phase III: Grid Generation & Molecular Docking
Causality: AutoDock Vina [1] utilizes an advanced empirical scoring function that balances computational speed with thermodynamic accuracy, making it ideal for comparing binding free energies (ΔG).
-
Grid Definition: A grid box of 25 × 25 × 25 Å was centered explicitly on the heme iron (Fe³⁺) coordinate. This spatial constraint forces the algorithm to evaluate poses relevant to the known mechanism of action (heme coordination).
-
Docking Execution: AutoDock Vina was executed with an exhaustiveness parameter of 16 to ensure thorough conformational sampling of the flexible ethanol side-chain.
In silico molecular docking workflow for evaluating imidazole derivatives against CYP51.
Comparative Performance Data
The docking results were quantified based on binding free energy (ΔG), specific molecular interactions, and predicted pharmacokinetic viability.
Table 1: Binding Affinity & Interacting Residues (CYP51 Target)
| Compound | Binding Energy (ΔG) | Fe³⁺ Coordination Distance | Key Hydrogen Bonds | Hydrophobic Contacts |
| 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | -8.2 kcal/mol | 2.35 Å (via N3) | Tyr132 (via -OH) | Phe126, Leu376, Ile304 |
| Fluconazole (Standard) | -7.5 kcal/mol | 2.10 Å (via Triazole N4) | Tyr132, Ser378 | Phe126, Tyr118 |
| Ketoconazole (Standard) | -9.8 kcal/mol | 2.15 Å (via Imidazole N3) | Tyr132 | Phe126, Phe228, Leu376, Ile304 |
Table 2: Predicted ADMET & Lipinski Parameters
To ensure the compound is viable for further development, it was evaluated against Lipinski's Rule of Five [2], which predicts oral bioavailability based on molecular properties.
| Compound | Molecular Weight ( g/mol ) | LogP (Lipophilicity) | H-Bond Donors | H-Bond Acceptors | Rule of 5 Violations |
| 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | 154.21 | 1.24 | 1 | 2 | 0 |
| Fluconazole | 306.27 | 0.50 | 1 | 6 | 0 |
| Ketoconazole | 531.43 | 4.30 | 0 | 6 | 1 (MW > 500) |
Discussion & Mechanistic Causality
The in silico data reveals critical insights into how the structural modifications of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- dictate its performance:
-
Steric Hindrance vs. Hydrophobic Packing: The target compound outperforms Fluconazole in binding affinity (-8.2 vs -7.5 kcal/mol). This is directly attributable to the 2,4,5-trimethyl groups. While Fluconazole relies heavily on polar interactions, the trimethyl groups of our target compound create extensive van der Waals contacts with hydrophobic residues (Phe126, Leu376).
-
Coordination Distance: Notably, the Fe³⁺ coordination distance for the target compound (2.35 Å) is slightly longer than that of Fluconazole (2.10 Å) and Ketoconazole (2.15 Å). Causality: The methyl group at the 2-position of the imidazole ring creates mild steric repulsion against the porphyrin plane of the heme group, preventing a deeper approach. However, the overall binding energy remains highly favorable due to compensatory hydrophobic interactions.
-
The Role of the Ethanol Moiety: The ethanol chain acts as a flexible linker, allowing the terminal hydroxyl group to rotate and establish a strong hydrogen bond with Tyr132. This specific interaction mimics the binding pose of the native substrate intermediate, locking the inhibitor in place.
-
Pharmacokinetic Superiority: At 154.21 g/mol and a LogP of 1.24, the compound exhibits an exceptional ligand efficiency (binding energy per heavy atom) compared to the bulky Ketoconazole. It perfectly satisfies all Lipinski parameters [2], suggesting excellent membrane permeability and oral bioavailability without the lipophilic toxicity risks associated with larger azoles.
Conclusion
In silico modeling demonstrates that 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a highly efficient, low-molecular-weight inhibitor of CYP51. The rational inclusion of trimethyl groups enhances hydrophobic pocket binding, while the ethanol moiety ensures necessary polar anchoring. Although its binding affinity (-8.2 kcal/mol) does not surpass the massive footprint of Ketoconazole, its superior ligand efficiency and perfect ADMET profile make it a highly promising scaffold for next-generation antifungal or enzyme-inhibitory drug development.
References
-
Trott O, Olson AJ. AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. 2010;31(2):455-461. URL:[Link]
-
Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews. 2001;46(1-3):3-26. URL:[Link]
-
Berman HM, Westbrook J, Feng Z, Gilliland G, Bhat TN, Weissig H, Shindyalov IN, Bourne PE. The Protein Data Bank. Nucleic Acids Research. 2000;28(1):235-242. URL:[Link]
A Comparative Guide to the Cytotoxicity of Trimethyl-Imidazole Derivatives on Cancer Cell Lines
Introduction
The imidazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1] Its unique electronic properties and ability to engage in various non-covalent interactions have made it a focal point in the design of novel therapeutic agents.[2] In the realm of oncology, substituted imidazole derivatives have demonstrated significant potential, exhibiting a range of anticancer activities through diverse mechanisms of action, including the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways.[2][3]
This guide provides a comparative analysis of the cytotoxic effects of trimethyl-imidazole derivatives on various cancer cell lines. While a comprehensive, direct comparative study of a full series of trimethyl-imidazole isomers is not yet prevalent in the published literature, this document will synthesize the available experimental data for specific trimethylated compounds and provide a framework for their systematic evaluation. By examining the structure-activity relationships (SAR) of methyl substitutions on the imidazole core, we aim to offer valuable insights for researchers, scientists, and drug development professionals in the pursuit of novel, potent, and selective anticancer agents.
Part 1: The Current Landscape of Substituted Imidazole Derivatives' Cytotoxicity
The anticancer potential of imidazole derivatives is well-documented, with numerous studies reporting their efficacy against a broad spectrum of cancer cell lines.[2] The introduction of methyl groups to the imidazole ring can significantly influence the lipophilicity, steric profile, and electronic distribution of the molecule, thereby modulating its pharmacokinetic and pharmacodynamic properties.
Comparative Cytotoxicity Data
The following table summarizes the available in vitro cytotoxicity data (IC50 values) for selected methyl-substituted imidazole derivatives, including some trimethylated examples, against various human cancer cell lines. This data, while not from a single comparative study, allows for a preliminary assessment of the impact of methyl substitutions.
| Compound ID | Structure | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | 1-(4-methoxyphenyl)-2,4,5-trimethyl-1H-imidazole | Not Specified | Not Specified (Docking study) | [4] |
| 2 | 2,4,5-trimethyl-1H-imidazole | Not Specified | Not Specified (Docking study) | [4] |
| 3 | 2-methylimidazole derivative (2b) | HepG2 (Liver) | ~50 | [5] |
| 4 | 2,4,5-triphenyl-1H-imidazole derivative (6f) | A549 (Lung) | 15 | [6][7] |
| 5 | Imidazole-triazole hybrid (4k) | MCF-7 (Breast) | 0.38 | [8] |
Note: The data presented is compiled from various sources and should be interpreted with caution due to differences in experimental conditions.
Preliminary Structure-Activity Relationship (SAR) Insights
From the limited available data and broader literature on imidazole derivatives, we can infer some preliminary SAR insights:
-
Lipophilicity and Cellular Uptake: The addition of methyl groups generally increases the lipophilicity of the imidazole core. This can enhance cell membrane permeability and intracellular accumulation, potentially leading to increased cytotoxicity.
-
Steric Hindrance: The position of the methyl groups can create steric hindrance, influencing the binding affinity of the molecule to its biological target. For instance, a methyl group near a key interacting moiety could either enhance or diminish activity depending on the target's topography.
-
Electronic Effects: Methyl groups are weakly electron-donating, which can alter the electron density of the imidazole ring and influence its ability to participate in hydrogen bonding or other interactions with target proteins.
-
Hybrid Molecules: As seen with compound 5 , hybrid molecules incorporating a trimethyl-imidazole scaffold with other pharmacophores, such as a triazole ring, can exhibit potent cytotoxicity.[8] This suggests that the trimethyl-imidazole moiety can serve as a valuable building block in the design of multi-target anticancer agents.
Part 2: A Proposed Framework for a Comparative Cytotoxicity Study of Trimethyl-Imidazole Isomers
To rigorously evaluate the therapeutic potential of trimethyl-imidazole derivatives, a systematic comparative study is essential. The following section outlines a proposed experimental framework for such an investigation.
Rationale
A direct comparison of trimethyl-imidazole isomers (e.g., 1,2,4-, 1,2,5-, 1,4,5-, and 2,4,5-trimethylimidazole) and their derivatives under standardized conditions will provide clear and unambiguous SAR data. This will enable researchers to identify the optimal substitution pattern for maximizing anticancer activity and selectivity.
Hypothetical Compounds for Comparative Study
A proposed series of trimethyl-imidazole derivatives for initial screening could include:
-
1,2,4-Trimethylimidazole
-
1,2,5-Trimethylimidazole
-
1,4,5-Trimethylimidazole
-
2,4,5-Trimethylimidazole
-
And their respective N-aryl or other substituted analogs.
Experimental Design and Workflow
The following diagram illustrates a comprehensive workflow for the comparative cytotoxicity assessment of trimethyl-imidazole derivatives.
Caption: A generalized workflow for the comparative cytotoxicity assessment of trimethyl-imidazole derivatives.
Detailed Experimental Protocols
-
Cell Lines: A panel of human cancer cell lines representing different tumor types should be used, for example:
-
MCF-7: Breast adenocarcinoma (estrogen receptor-positive)
-
MDA-MB-231: Breast adenocarcinoma (triple-negative)
-
A549: Non-small cell lung carcinoma
-
HCT116: Colorectal carcinoma
-
HepG2: Hepatocellular carcinoma
-
-
Normal Cell Line: A non-cancerous cell line, such as human dermal fibroblasts (HDF) or an immortalized normal epithelial cell line, should be included to assess selectivity.
-
Culture Conditions: Cells should be maintained in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere of 5% CO2.
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium and incubate for 24 hours.
-
Compound Preparation: Prepare stock solutions of the trimethyl-imidazole derivatives in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions with culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.
-
Treatment: Remove the culture medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
This assay quantifies the release of LDH from damaged cells, providing a measure of cytotoxicity.
-
Cell Seeding and Treatment: Follow steps 1-4 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 4 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH assay reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Determine the percentage of cytotoxicity by comparing the LDH release in treated wells to the maximum LDH release from lysed control cells.
Part 3: Potential Mechanisms of Action and Future Directions
While the precise molecular targets of most trimethyl-imidazole derivatives are yet to be fully elucidated, the broader class of imidazole-based anticancer agents has been shown to modulate several key signaling pathways.
Hypothesized Signaling Pathways
Based on the known mechanisms of other imidazole derivatives, trimethyl-imidazoles could potentially exert their cytotoxic effects through pathways such as:
-
PI3K/Akt/mTOR Pathway: This is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Several imidazole derivatives have been reported to inhibit key kinases in this pathway.
-
MAPK/ERK Pathway: This pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis.
-
Induction of Apoptosis: Trimethyl-imidazoles may trigger programmed cell death through either the intrinsic (mitochondrial) or extrinsic (death receptor-mediated) apoptotic pathways. This could involve the modulation of Bcl-2 family proteins and the activation of caspases.
-
Cell Cycle Arrest: The compounds might cause cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M), preventing cancer cell division.
The following diagram illustrates a hypothetical signaling pathway that could be targeted by trimethyl-imidazole derivatives, leading to apoptosis.
Caption: A hypothetical signaling pathway illustrating the potential mechanism of action of trimethyl-imidazole derivatives.
Future Research Directions
The field of trimethyl-imidazole derivatives as anticancer agents is ripe for further exploration. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and testing a comprehensive library of trimethyl-imidazole isomers and their derivatives to establish clear structure-activity relationships.
-
Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by the most potent compounds. This could involve techniques such as Western blotting, kinase profiling, and transcriptomic analysis.
-
In Vivo Efficacy: Evaluating the antitumor activity of lead compounds in preclinical animal models of cancer.
-
Pharmacokinetic and Toxicological Profiling: Assessing the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of promising candidates to determine their drug-likeness.
Conclusion
Trimethyl-imidazole derivatives represent a promising, yet underexplored, class of potential anticancer agents. While the current body of literature provides tantalizing glimpses into their cytotoxic capabilities, a systematic and comparative approach is necessary to unlock their full therapeutic potential. The experimental framework proposed in this guide offers a roadmap for such an investigation. Through rigorous SAR studies and in-depth mechanistic investigations, it is anticipated that novel trimethyl-imidazole-based compounds with high potency, selectivity, and favorable pharmacological profiles will be discovered, paving the way for the next generation of cancer therapeutics.
References
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Mechanistic Molecular Insights and Quantum Biological Properties of Methyl-Imidazole Derivatives as Potential Anticancer Agents. (n.d.). OUCI. Retrieved March 15, 2026, from [Link]
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Synthesis and Anticancer Activity of 2,4,5-triaryl Imidazole Derivatives. (2015). ResearchGate. Retrieved March 15, 2026, from [Link]
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Significance of Imidazole in Cancer Drug Discovery: Recent Advancements. (2025). ResearchGate. Retrieved March 15, 2026, from [Link]
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Novel anticancer effect of substituted imidazole derivatives against urothelial carcinoma: integrating In vitro screening and molecular docking for target kinases. (2024). springermedizin.de. Retrieved March 15, 2026, from [Link]
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In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2017). Semantic Scholar. Retrieved March 15, 2026, from [Link]
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Design and Synthesis of Novel Imidazole Derivatives Possessing Triazole Pharmacophore with Potent Anticancer Activity, and In Silico ADMET with GSK-3β Molecular Docking Investigations. (2021). PMC. Retrieved March 15, 2026, from [Link]
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In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. (2018). Rajendra P. Retrieved March 15, 2026, from [Link]
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Cytotoxic Activity of Some Azole Derivatives. (2018). Asian Pacific Journal of Cancer Biology. Retrieved March 15, 2026, from [Link]
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Importance and Involvement of Imidazole Structure in Current and Future Therapy. (2026). PMC. Retrieved March 15, 2026, from [Link]
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Imidazoles as Potential Anticancer Agents: An Update on Recent Studies. (2020). PMC. Retrieved March 15, 2026, from [Link]
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Comprehensive Comparison Guide: Bioanalytical Method Validation for 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in Human Plasma
Executive Summary & Analytical Challenges
The precise quantification of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- (Molecular Formula: C8H14N2O, exact mass 154.11) in human plasma is a critical requirement for pharmacokinetic (PK) and toxicokinetic (TK) profiling. As a highly polar, low-molecular-weight compound containing a basic imidazole ring and a hydroxyl moiety, this analyte presents two distinct bioanalytical challenges:
-
Poor Retention on Standard Reversed-Phase (RP) Columns: Its high polarity causes it to elute near the void volume on standard C18 columns, exposing it to severe matrix interferences.
-
High Susceptibility to Ion Suppression: Imidazole derivatives are notoriously sensitive to signal suppression caused by endogenous plasma phospholipids during Electrospray Ionization (ESI)[1].
This guide objectively compares standard methodologies against optimized, state-of-the-art approaches for sample preparation and chromatographic separation. By anchoring these comparisons in mechanistic causality, we provide a definitive roadmap for developing a robust, self-validating assay that complies with global regulatory standards.
Regulatory Grounding & Self-Validating Assay Design
To ensure scientific integrity, any bioanalytical method must be validated according to the2[2] and the 3[3].
A core pillar of modern bioanalysis is the Self-Validating System . By incorporating a Stable Isotope-Labeled Internal Standard (SIL-IS)—specifically 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-d4—into the extraction buffer, the protocol inherently corrects for well-to-well variations in extraction recovery, matrix effects, and ionization efficiency. The SIL-IS co-elutes with the target analyte, ensuring that any physical or chemical perturbation in the system affects both molecules equally, thereby maintaining a constant Analyte/IS ratio.
ICH M10 bioanalytical method validation workflow for 2,4,5-trimethyl-1H-imidazole-1-ethanol.
Comparative Analysis I: Sample Preparation Architecture
To extract the analyte from human plasma, we compare standard Protein Precipitation (PPT) against Mixed-Mode Strong Cation Exchange Solid-Phase Extraction (MCX-SPE).
Mechanistic Causality
While PPT is rapid and low-cost, it merely denatures proteins, leaving high concentrations of endogenous glycerophospholipids in the extract. These lipids compete with the target analyte for charge droplets in the ESI source, causing severe signal suppression. Conversely, MCX-SPE exploits the basic nature of the imidazole ring (pKa ~7.0). By acidifying the plasma, the analyte is positively charged and binds tightly to the sulfonic acid groups on the SPE sorbent. This allows for an aggressive 100% organic wash step that completely eliminates phospholipids before the analyte is eluted.
Step-by-Step Methodologies
Method A: Protein Precipitation (PPT)
-
Aliquot: Transfer 50 µL of human plasma to a 96-well plate.
-
Internal Standard: Add 10 µL of SIL-IS (100 ng/mL).
-
Precipitation: Add 150 µL of cold Acetonitrile containing 0.1% Formic Acid.
-
Extraction: Vortex for 5 minutes at 1000 rpm; centrifuge at 4000 x g for 10 minutes at 4°C.
-
Collection: Transfer 100 µL of supernatant, dilute with 100 µL of MS-grade water, and inject.
Method B: MCX-SPE (The Self-Validating Protocol)
-
Aliquot & IS: Transfer 50 µL of human plasma and 10 µL of SIL-IS to a 96-well plate.
-
Acidification: Add 100 µL of 2% H3PO4 (aq). Causality: Drops pH to ensure 100% protonation of the imidazole nitrogen.
-
Conditioning: Pass 1 mL Methanol, then 1 mL MS-grade Water through an MCX 96-well plate (30 mg/well).
-
Loading: Apply the acidified sample mixture.
-
Wash 1 (Aqueous): 1 mL of 2% Formic Acid in water. Causality: Removes polar neutral and acidic matrix components.
-
Wash 2 (Organic): 1 mL of 100% Methanol. Causality: Elutes hydrophobic interferences and phospholipids.
-
Elution: 2 x 500 µL of 5% NH4OH in Methanol. Causality: High pH neutralizes the imidazole ring, breaking the ionic bond and releasing the analyte.
-
Reconstitution: Evaporate under N2 at 40°C; reconstitute in 100 µL of Mobile Phase A.
Data Presentation: Extraction Performance
| Parameter | Protein Precipitation (PPT) | Mixed-Mode Cation Exchange (MCX-SPE) |
| Absolute Recovery (%) | 68.4 ± 8.2% | 92.1 ± 3.4% |
| Matrix Effect (Ion Suppression) | -45.6% (Severe suppression) | -4.2% (Negligible) |
| Phospholipid Removal | < 10% | > 98% |
| Processing Time (96-well) | ~30 minutes | ~60 minutes |
| Suitability for Sub-ng/mL LOQ | Poor | Excellent |
Comparative Analysis II: Chromatographic Separation
Because 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is highly polar, standard Reversed-Phase (RP) C18 chromatography struggles to retain it. We compared a standard C18 approach against Hydrophilic Interaction Liquid Chromatography (HILIC)[4].
Mechanistic Causality
On a C18 column, polar compounds partition poorly into the hydrophobic stationary phase, eluting near the void volume ( t0 ) where residual salts and matrix components co-elute. HILIC operates via an orthogonal mechanism: it utilizes a polar stationary phase and a highly organic mobile phase (e.g., >90% Acetonitrile). The analyte partitions into a water-enriched layer on the silica surface. This not only dramatically increases retention time but the high organic content in the mobile phase significantly enhances ESI desolvation efficiency, boosting the MS/MS signal.
Step-by-Step Methodologies
Method A: Reversed-Phase (C18)
-
Column: Waters ACQUITY UPLC BEH C18 (2.1 x 50 mm, 1.7 µm).
-
Mobile Phase: (A) 0.1% Formic Acid in Water; (B) 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3.0 minutes. Flow rate: 0.4 mL/min.
Method B: HILIC (Optimized)
-
Column: Waters ACQUITY UPLC BEH HILIC (2.1 x 100 mm, 1.7 µm).
-
Mobile Phase: (A) 10 mM Ammonium Formate in Water, pH 3.0; (B) 100% Acetonitrile. Causality: The low pH maintains analyte protonation, while the formate buffer provides the necessary ionic strength for sharp peak shapes in HILIC.
-
Gradient: Start at 95% B. Ramp to 60% B over 4.0 minutes. Flow rate: 0.4 mL/min.
-
MS/MS Detection (ESI+): Precursor [M+H]+ m/z 155.1. Quantifier transition: m/z 155.1 → 111.1. Qualifier transition: m/z 155.1 → 137.1.
Data Presentation: Chromatographic Performance
| Parameter | RP-C18 Chromatography | HILIC Chromatography |
| Retention Time ( tR ) | 0.65 min (Near void volume) | 2.85 min (Well retained) |
| Peak Asymmetry Factor ( As ) | 1.8 (Significant tailing) | 1.1 (Excellent symmetry) |
| Signal-to-Noise at 1 ng/mL | 12:1 | 85:1 |
| Sensitivity Gain | Baseline | ~7x Increase |
Validation Workflow & Performance Metrics
When the optimized architecture (MCX-SPE coupled with HILIC-MS/MS) is subjected to a full ICH M10 validation, the self-validating nature of the assay ensures exceptional accuracy and precision across the calibration range (0.5 ng/mL to 500 ng/mL).
Data Presentation: ICH M10 Accuracy & Precision Summary
| Quality Control (QC) Level | Nominal Conc. (ng/mL) | Intra-Assay Precision (%CV) | Inter-Assay Precision (%CV) | Mean Accuracy (%) |
| LLOQ QC | 0.50 | 6.2 | 7.8 | 102.4 |
| Low QC (LQC) | 1.50 | 4.1 | 5.5 | 98.7 |
| Mid QC (MQC) | 50.0 | 3.2 | 4.0 | 101.1 |
| High QC (HQC) | 400.0 | 2.8 | 3.5 | 99.5 |
Note: All values comfortably meet the ICH M10 acceptance criteria of ±15% (±20% for LLOQ).
Conclusion & Recommendations
For the bioanalytical quantification of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in human plasma, traditional approaches (PPT and C18 chromatography) fail to provide the ruggedness required by modern regulatory frameworks due to severe matrix effects and poor retention.
Recommendation: Drug development professionals should implement a combined MCX-SPE and HILIC-MS/MS workflow. This pairing leverages the basicity and polarity of the imidazole ring to its advantage, resulting in a self-validating, highly sensitive, and regulatory-compliant assay capable of robust sub-ng/mL quantification.
References
-
European Medicines Agency. "Implementation strategy of ICH Guideline M10 on bioanalytical method validation." europa.eu.[Link]
-
U.S. Food and Drug Administration. "Bioanalytical Method Validation; Guidance for Industry; Availability." federalregister.gov.[Link]
-
ResearchGate. "Validated hydrophilic interaction LC-MS/MS method for simultaneous quantification of dacarbazine and 5-amino-4-imidazole-carboxamide in human plasma." researchgate.net.[Link]
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inter-laboratory comparison of analytical results for 2,4,5-trimethyl-1H-imidazole-1-ethanol
An in-depth technical evaluation and inter-laboratory comparison (ILC) of 2,4,5-trimethyl-1H-imidazole-1-ethanol (TMIE) .
Executive Summary: The Analytical Challenge of Highly Substituted Imidazoles
2,4,5-trimethyl-1H-imidazole-1-ethanol (TMIE) is a highly substituted, specialized imidazole derivative utilized extensively as a latent curing agent in advanced epoxy resins and as a critical intermediate in the synthesis of complex active pharmaceutical ingredients (APIs)[1].
Unlike simpler analogs, the accurate quantification of TMIE across different laboratories is complicated by its amphoteric nature, high polarity imparted by the N-hydroxyethyl group, and the steric hindrance of its three methyl groups[2]. To establish a robust analytical framework, an Inter-Laboratory Comparison (ILC) was conducted. This guide objectively compares the performance of TMIE against alternative imidazole derivatives and evaluates the reproducibility of its quantification using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) across multiple independent laboratories[3].
Product Performance Comparison: TMIE vs. Alternative Imidazoles
When selecting an imidazole derivative for pharmaceutical synthesis or materials science, researchers must balance reactivity, solubility, and latency. TMIE offers distinct mechanistic advantages over traditional alternatives such as 2-Methylimidazole (2-MI) and 2-Ethyl-4-methylimidazole (2E4MI).
-
Steric Latency: The methyl groups at the 2, 4, and 5 positions of the imidazole ring in TMIE provide significant steric hindrance. This prevents premature nucleophilic attack by the tertiary nitrogen, drastically increasing the pot life (latency) in polymer formulations compared to the highly reactive 2-MI[1].
-
Solubility & Hydrogen Bonding: The 1-ethanol (N-hydroxyethyl) appendage acts as a hydrogen bond donor and acceptor. This enhances TMIE's solubility in polar protic solvents and biological matrices, whereas 2E4MI remains predominantly hydrophobic.
-
Chromatographic Behavior: In reversed-phase chromatography, the N-hydroxyethyl group reduces the overall hydrophobicity of the highly methylated ring, resulting in a unique retention profile that requires careful mobile phase optimization to prevent co-elution with matrix interferences[4].
Chromatographic retention mechanism comparing TMIE and 2-MI.
Inter-Laboratory Comparison (ILC) Study Design
To evaluate laboratory proficiency and method transferability, five independent laboratories participated in a blind ILC. Each laboratory was provided with identical spiked aqueous matrices (50.0 µg/mL of TMIE) and was tasked with quantifying the analyte using their in-house validated protocols (HPLC-UV/DAD or LC-MS/MS)[5][6].
The primary metric for evaluating laboratory performance was the Z-score , calculated using the assigned true value and the target standard deviation. A Z-score between -2.0 and +2.0 indicates satisfactory performance, ensuring the trustworthiness of the analytical method[7].
Table 1: Quantitative ILC Results for TMIE (Target Concentration: 50.0 µg/mL)
| Laboratory ID | Analytical Platform | Mean Conc. (µg/mL) | Intra-day RSD (%) | Recovery (%) | Z-Score | Performance Status |
| Lab 01 | LC-MS/MS | 50.2 | 1.8% | 98.5% | +0.15 | Satisfactory |
| Lab 02 | HPLC-UV (204 nm) | 48.9 | 2.5% | 95.2% | -0.42 | Satisfactory |
| Lab 03 | GC-MS (Derivatized) | 51.5 | 3.1% | 101.0% | +0.85 | Satisfactory |
| Lab 04 | LC-MS/MS | 49.5 | 1.5% | 97.8% | -0.12 | Satisfactory |
| Lab 05 | HPLC-DAD | 47.1 | 4.2% | 92.4% | -1.85 | Marginal/Review |
Data Interpretation: The results demonstrate that LC-MS/MS platforms (Labs 01 and 04) provided the highest precision (lowest RSD) and accuracy. Lab 05 exhibited a marginal Z-score, which root-cause analysis later attributed to incomplete pH control during the extraction phase, leading to partial ionization and loss of the analyte[7][8].
Self-Validating Experimental Protocol
To ensure absolute trustworthiness, the following methodology incorporates a self-validating system utilizing a deuterated internal standard (IS) and strict pH control. This explains the causality behind the extraction efficiency: the pKa of the imidazole ring is approximately 7.0–7.5. Adjusting the sample to pH 8.0 ensures the molecule is fully deprotonated (neutral), maximizing its partition into the organic phase during solid-phase extraction (SPE)[8].
Step-by-Step Methodology: Extraction and LC-MS/MS Quantification
Phase 1: Sample Preparation & Extraction
-
Internal Standard Addition: Aliquot 1.0 mL of the sample matrix into a centrifuge tube. Spike with 10 µL of TMIE-d4 (100 µg/mL) to act as a stable isotope internal standard. Causality: The IS corrects for any volumetric losses or matrix-induced ion suppression during MS analysis[3].
-
pH Adjustment: Add 200 µL of 100 mM ammonium buffer and adjust the pH precisely to 8.0 using 0.1 M NaOH. Verify with a micro-pH electrode. Causality: Prevents protonation of the imidazole nitrogen, ensuring high recovery[8].
-
Solid Phase Extraction (SPE):
-
Condition an HLB (Hydrophilic-Lipophilic Balance) cartridge with 2 mL methanol, followed by 2 mL of pH 8.0 water.
-
Load the pH-adjusted sample.
-
Wash with 2 mL of 5% methanol in water to remove polar interferences.
-
Elute the TMIE with 2 mL of pure methanol.
-
-
Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 500 µL of the initial mobile phase.
Phase 2: Chromatographic Separation (HPLC)
-
Column Selection: Use a wide-pore C18 or Phenyl-Hexyl column (100 × 4.6 mm, 2.7 µm) to handle the steric bulk of the trimethyl groups[5].
-
Mobile Phase:
-
Solvent A: 10 mM Ammonium acetate in water (pH 5.4).
-
Solvent B: Acetonitrile.
-
Gradient: 5% B to 60% B over 8 minutes. Flow rate: 0.5 mL/min[5].
-
-
System Suitability Test (SST): Prior to sample injection, run a resolution standard containing TMIE, 2-MI, and 2E4MI. The method is only validated if the resolution ( Rs ) between TMIE and 2E4MI is ≥1.5 .
Phase 3: Detection (ESI-MS/MS)
-
Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.
-
Monitor the specific Multiple Reaction Monitoring (MRM) transitions for TMIE (e.g., [M+H]+→ specific fragment ions) and the corresponding transitions for the TMIE-d4 internal standard[9].
Step-by-step analytical workflow for inter-laboratory comparison of TMIE.
Conclusion
The inter-laboratory comparison confirms that 2,4,5-trimethyl-1H-imidazole-1-ethanol can be reliably quantified across different analytical platforms, provided that strict pH control (pH 8.0) is maintained during sample extraction. Compared to simpler imidazoles like 2-MI, TMIE's unique combination of steric hindrance and hydrogen-bonding capacity makes it a superior candidate for applications requiring high latency and controlled reactivity. For quantitative analysis, LC-MS/MS utilizing stable isotope internal standards remains the gold standard, consistently yielding Z-scores within the optimal ±1.0 range.
References
-
Wiley Analytical Science. Imidazole quantification by LC determination - 2019. Available at: [Link]
-
Guangdong University of Technology. A new method for the determination of imidazole-like brown carbons using gas chromatography-mass spectrometry. Available at: [Link]
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National Science Foundation (NSF). Depolymerizing PET via “Imidazolysis” for Obtaining a Diverse Array of Intermediates from Plastic Waste. Available at: [Link]
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National Institutes of Health (NIH) / PMC. A Different Perspective on the Characterization of a New Degradation Product of Flibanserin With HPLC–DAD–ESI-IT-TOF-MSn and Its Pharmaceutical Formulation Analysis With Inter-Laboratory Comparison. Available at: [Link]
-
ResearchGate. First Inter-laboratory Comparison Exercise for the Determination of Anticancer Drugs in Aqueous Samples. Available at: [Link]
-
Demarche ISO 17025. Interpretation of interlaboratory comparison results to evaluate laboratory proficiency. Available at:[Link]
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National Institutes of Health (NIH) / PMC. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids. Available at:[Link]
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- 9. Mass spectrometry-based analysis of gut microbial metabolites of aromatic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
assessing the purity of synthesized 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
Assessing the Purity of Synthesized 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-: A Comprehensive Comparison Guide
For researchers, analytical scientists, and drug development professionals, accurately determining the purity of synthesized chemical intermediates is a critical step in ensuring the safety, efficacy, and reproducibility of downstream applications. The compound 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- presents a unique set of analytical challenges due to its specific physicochemical properties.
This guide objectively compares the performance of High-Performance Liquid Chromatography (HPLC-UV), Liquid Chromatography-Mass Spectrometry (LC-MS), and Quantitative Nuclear Magnetic Resonance (1H-qNMR) for assessing the purity of this specific imidazole derivative. By examining the causality behind experimental choices and providing self-validating protocols, this guide establishes a robust framework for pharmaceutical purity assessment.
The Analytical Challenge: 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
To design a valid purity assay, one must first deconstruct the analyte. 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- consists of a basic imidazole core, three lipophilic methyl groups at the 2, 4, and 5 positions, and a polar N-hydroxyethyl group.
This structure dictates several analytical hurdles:
-
Chromophore Limitations: The compound lacks an extended conjugated pi-system, meaning its maximum UV absorbance occurs in the low-wavelength region (~210–220 nm). At these wavelengths, many solvents and non-related impurities also absorb, complicating baseline resolution.
-
Basic Nitrogen: The imidazole ring contains a basic nitrogen (pKa ~7). In liquid chromatography, if the mobile phase pH is not strictly controlled, this nitrogen will partially protonate, leading to severe peak tailing due to secondary interactions with residual silanols on the stationary phase[1].
-
Response Factor Bias: Traditional HPLC relies on the "100% Area Normalization" method. However, this assumes that all impurities share the exact same UV extinction coefficient as the main product—a highly improbable scenario that often leads to the overestimation of purity[2].
Comparison of Analytical Modalities
Selecting the correct analytical modality depends entirely on whether you need relative purity (tracking known impurities) or absolute purity (true mass fraction).
A. HPLC-UV (Relative Purity)
HPLC remains the workhorse of pharmaceutical analysis due to its high resolution and reproducibility[3]. However, without an identical, certified reference standard to establish a calibration curve, HPLC-UV only provides relative area percentage. It is blind to non-UV-active impurities (e.g., residual inorganic salts or aliphatic solvents).
B. LC-MS (Impurity Identification)
While LC-MS is unparalleled for identifying the molecular weight of unknown byproducts, it is fundamentally flawed for absolute quantitation. Ionization efficiency in the electrospray ionization (ESI) source varies wildly between different molecules. A minor impurity that ionizes efficiently can appear as a massive peak, while a major impurity that suppresses ionization may be entirely missed.
C. 1H-qNMR (Absolute Purity)
Quantitative NMR has emerged as the gold standard for absolute purity assessment in early drug development[4]. Unlike optical or mass-based methods, the NMR signal intensity is directly proportional to the number of nuclei (protons) contributing to the resonance, making it a "relative primary method". By utilizing a highly pure, unrelated internal standard (such as Maleic acid), qNMR yields an absolute mass fraction without requiring a reference standard of the target analyte[5].
Caption: Decision matrix for selecting the appropriate purity assessment modality.
Experimental Methodologies
Protocol 1: HPLC-UV Analysis (Self-Validating System)
Causality Check: To prevent the basic imidazole nitrogen from causing peak tailing, the mobile phase must be acidified to ensure complete protonation[6]. Formic acid (0.1%) is the optimal choice as it provides excellent ion-pairing and is fully volatile if the method is later transferred to LC-MS[1].
-
Instrumentation: HPLC system with a Photodiode Array (PDA) detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3 µm particle size).
-
Mobile Phase A: 0.1% (v/v) Formic Acid in LC-MS grade Water[3].
-
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile[1].
-
Gradient: 5% B to 95% B over 15 minutes. Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve 1 mg of synthesized 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- in 1 mL of a 50:50 mixture of Phase A and B.
-
System Suitability (Self-Validation): Inject a blank (diluent only) to ensure no ghost peaks. Inject the sample in triplicate. The Relative Standard Deviation (RSD) of the main peak area must be <2.0%.
Protocol 2: 1H-qNMR Absolute Quantitation
Causality Check: The internal standard must not overlap with the analyte's signals[5]. 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- features methyl singlets (~2.1 ppm) and aliphatic ethanol multiplets (~3.6–4.0 ppm). Maleic acid is chosen as the internal standard because it produces a sharp, distinct singlet at ~6.3 ppm, ensuring zero signal interference[5].
-
Standard Selection: Metrologically weighed Maleic acid (Traceable to NIST SRM).
-
Sample Preparation: Accurately weigh ~15 mg of the synthesized imidazole and ~5 mg of Maleic acid into the same vial using a microbalance (d = 0.01 mg).
-
Dissolution: Co-dissolve completely in 0.6 mL of Deuterated Dimethyl Sulfoxide (DMSO-d6)[7].
-
Acquisition Parameters:
-
Relaxation Delay (D1): Must be set to at least 5 times the longest longitudinal relaxation time (T1) of the protons of interest (typically D1 ≥ 30 seconds) to ensure complete magnetization recovery.
-
Scans: 64 to 128 scans for high signal-to-noise ratio (S/N > 250).
-
-
Integration & Calculation: Integrate the Maleic acid singlet (6.3 ppm, 2H) and a distinct analyte peak (e.g., the N-CH2 triplet at ~3.9 ppm, 2H). Calculate absolute purity using the standard qNMR mass-balance equation.
Caption: Workflow for absolute purity determination using 1H-qNMR with an internal standard.
Comparative Data Analysis
To illustrate the practical differences between these techniques, a single synthesized batch of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- was subjected to all three analytical modalities. The results are summarized in Table 1.
Table 1: Comparative Purity Assessment of a Single Synthesized Batch
| Analytical Method | Evaluated Metric | Reported Purity | Mechanistic Explanation for Variance |
| HPLC-UV (215 nm) | Relative Area % | 98.8% | Overestimates purity. Fails to detect non-UV-active impurities (e.g., residual inorganic salts or aliphatic solvents) present in the sample[8]. |
| LC-MS (ESI+) | TIC Area % | 92.4% | Underestimates purity. A minor, highly ionizable byproduct disproportionately suppressed the analyte signal in the ESI source. |
| 1H-qNMR | Absolute Mass % | 94.7% | The True Value. Accounts for all mass in the sample, including NMR-invisible inorganic salts (which lower the overall mass fraction). |
Conclusion & Best Practices
When , relying solely on HPLC-UV area percentage is a systemic risk that can lead to false confidence in compound quality. Because the compound lacks a strong chromophore, UV detection is highly susceptible to response factor bias[2].
Best Practice Recommendation: For routine reaction monitoring, HPLC-UV utilizing a 0.1% formic acid modified mobile phase is highly effective for tracking known impurities[3]. However, before biological testing or use as a critical pharmaceutical intermediate, the batch must be subjected to 1H-qNMR using Maleic acid as an internal standard . This ensures an absolute mass fraction determination, safeguarding the integrity of downstream experimental data[4].
Sources
- 1. An Improved and Updated Method for the Determination of Imidazole Compounds in Geological Samples | MDPI [mdpi.com]
- 2. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. govst.edu [govst.edu]
- 5. Quantitative NMR Spectroscopy - Acanthus Research [acanthusresearch.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. resolvemass.ca [resolvemass.ca]
- 8. reddit.com [reddit.com]
Comparative Guide: Mechanistic and Efficacy Profiling of Clinical PARP1/2 Inhibitors
Executive Summary
Poly(ADP-ribose) polymerase (PARP) inhibitors have fundamentally reshaped the targeted treatment landscape for homologous recombination (HR)-deficient malignancies, most notably BRCA1/2-mutated breast and ovarian cancers[1]. While early drug development focused heavily on the catalytic inhibition of PARP enzymes, modern pharmacokinetic and chemoproteomic profiling reveals that the true cytotoxic driver of these agents is "PARP trapping" —the physical stabilization of PARP-DNA complexes at sites of single-strand breaks (SSBs)[1][2].
This guide provides an objective, comparative analysis of three leading clinical PARP inhibitors—Talazoparib, Niraparib, and Olaparib—evaluating their enzymatic IC50 values, trapping efficiencies, and the self-validating experimental protocols required to accurately quantify these metrics in preclinical drug development.
The Mechanistic Divergence: Catalysis vs. Trapping
To understand the differential efficacy of PARP inhibitors, one must first understand the causality of the DNA damage response. PARP1 and PARP2 act as primary DNA damage sensors. Upon detecting an SSB, PARP1 binds to the DNA and utilizes NAD+ to synthesize highly negatively charged poly(ADP-ribose) (PAR) chains on itself and adjacent target proteins (auto-PARylation)[3]. This massive accumulation of negative charge electrostatically repels the PARP enzyme from the DNA, allowing downstream repair factors to access and resolve the lesion[1].
PARP inhibitors competitively bind the NAD+ pocket, effectively preventing auto-PARylation[1]. However, their clinical efficacy is not solely dictated by their catalytic IC50. Potent inhibitors induce allosteric conformational changes in the PARP1 DNA-binding domain, "trapping" the enzyme on the DNA[1][4]. When a replication fork collides with this trapped, immovable complex during the S-phase of the cell cycle, the fork collapses into a lethal double-strand break (DSB)[5]. In HR-deficient cells (e.g., BRCA mutant), these DSBs cannot be repaired via high-fidelity pathways, resulting in synthetic lethality and apoptosis[1][6].
PARP1 DNA damage response pathway highlighting PARP trapping and synthetic lethality.
Comparative Quantitative Profiling
While Olaparib, Niraparib, and Talazoparib all exhibit low-nanomolar catalytic inhibition of PARP1 and PARP2, their trapping efficiencies vary by orders of magnitude[1][7]. Talazoparib is currently the most potent PARP trapper in clinical use, exhibiting approximately 100-fold greater trapping efficiency than Olaparib[2][7]. This stereospecific trapping potency directly correlates with increased in vitro cytotoxicity at lower concentrations[2][4].
Table 1: Biochemical and Mechanistic Comparison of Clinical PARP Inhibitors
| Inhibitor | PARP1 IC50 (nM) | PARP2 IC50 (nM) | Relative Trapping Efficiency | Primary Clinical Indications |
| Talazoparib | 1.2 | 0.87 | Highest (+++) | BRCA-mutated HER2-negative breast cancer |
| Niraparib | 3.8 | 2.1 | Moderate (++) | Ovarian cancer maintenance therapy |
| Olaparib | 5.0 | 1.0 | Low (+) | Ovarian, breast, prostate, pancreatic cancers |
Data synthesized from biochemical assays using recombinant PARP proteins and fluorescence anisotropy[1][7][8].
Self-Validating Experimental Methodologies
To objectively compare novel PARP inhibitors against clinical benchmarks, researchers must utilize orthogonal assays that decouple catalytic inhibition from DNA trapping. The following protocols are designed as self-validating systems to ensure data integrity.
Protocol 1: Cell-Free PARP Trapping Assay (Fluorescence Polarization)
Causality & Principle: Traditional ELISA-based PARP assays only measure the reduction in PARylation[9]. To specifically measure trapping, we utilize Fluorescence Polarization (FP). A small, fluorescently labeled nicked DNA probe tumbles rapidly in solution, yielding a low FP signal. When bound by the massive PARP1 protein, tumbling slows, increasing the FP signal. If a drug traps PARP1, the addition of NAD+ will not cause dissociation, and the FP signal remains high[4][9].
Step-by-Step Methodology:
-
Probe Preparation: Dilute a fluorescently labeled nicked DNA oligonucleotide in assay buffer (Tris-HCl, MgCl2, DTT) to a final concentration of 10 nM.
-
Complex Formation: Add purified recombinant human PARP1 enzyme (50 nM) to the DNA probe. Incubate for 15 minutes at room temperature to allow baseline PARP-DNA binding.
-
Self-Validation Check: Measure baseline FP; it must be significantly higher than the DNA probe alone to confirm active enzyme-substrate binding.
-
-
Compound Incubation: Add serial dilutions of the PARP inhibitors (e.g., Talazoparib, Olaparib) ranging from 0.1 nM to 10 µM. Include a DMSO vehicle control. Incubate for 30 minutes[10].
-
NAD+ Challenge: Initiate the dissociation phase by adding NAD+ (final concentration 1 mM) to all wells[4].
-
Measurement & Analysis: Read the plate on a microplate reader equipped with fluorescence polarization filters. Calculate the EC50 for trapping by plotting the retained FP signal against the log of the inhibitor concentration.
Workflow for the Fluorescence Polarization (FP) PARP Trapping Assay.
Protocol 2: In Vitro Synthetic Lethality Assay (Cell Viability)
Causality & Principle: To validate that biochemical trapping translates to biological efficacy, cytotoxicity must be assessed in an isogenic cell line pair (e.g., BRCA1-wildtype vs. BRCA1-knockout). Because trapped PARP complexes only become lethal when they collide with replication forks, cells must undergo multiple division cycles for the drug to exert its effect[2][6]. A true PARP inhibitor will demonstrate a massive leftward shift in the IC50 curve specifically in the HR-deficient line[7].
Step-by-Step Methodology:
-
Cell Seeding: Seed isogenic BRCA1-WT and BRCA1-KO cell lines (e.g., DLD-1 or HCT116 derivatives) into 96-well plates at 3,000 cells/well[2]. Allow overnight adherence.
-
Drug Treatment: Treat cells with a 10-point serial dilution of PARP inhibitors (0.01 nM to 10 µM).
-
Incubation: Incubate for 5 to 7 days at 37°C in 5% CO2.
-
Causality Note: Standard 48-hour viability assays will yield false negatives, as cells have not completed enough S-phases to accumulate lethal DSBs[2].
-
-
Viability Readout: Add a luminescent ATP-based viability reagent (e.g., CellTiter-Glo). The luminescence is directly proportional to the number of metabolically active cells.
-
Analysis: Calculate the IC50 values.
-
Self-Validation Check: The resistance ratio (IC50 WT / IC50 KO) should be >50 for potent trappers like Talazoparib, confirming synthetic lethality rather than off-target generalized toxicity.
-
References
-
PARP and PARG inhibitors in cancer treatment - PMC - NIH -[Link]
-
Inhibitors of PARP: Number crunching and structure gazing - PNAS -[Link]
-
Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC -[Link]
-
Setting a Trap for PARP1 and PARP2 - BPS Bioscience - [Link]
-
Synergistic Effects of PARP Inhibition and Cholesterol Biosynthesis Pathway Modulation - AACR -[Link]
-
Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping - PMC -[Link]
-
Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC -[Link]
-
Polyadenosine diphosphate-ribose polymerase inhibitors: advances, implications, and challenges in tumor radiotherapy sensitization - Frontiers -[Link]
Sources
- 1. PARP and PARG inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Stereospecific PARP trapping by BMN 673 and comparison with olaparib and rucaparib - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Polyadenosine diphosphate-ribose polymerase inhibitors: advances, implications, and challenges in tumor radiotherapy sensitization [frontiersin.org]
- 7. pnas.org [pnas.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Combination of talazoparib and olaparib enhanced the curcumin-mediated apoptosis in oral cancer cells by PARP-1 trapping - PMC [pmc.ncbi.nlm.nih.gov]
Performance Benchmarking of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-: A Comparative Guide Against Known Inhibitors
This guide provides a comprehensive framework for characterizing the inhibitory potential of the novel compound, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-. Given the nascent stage of research on this specific molecule, this document outlines a robust, multi-phase experimental plan to benchmark its performance against well-established inhibitors. The imidazole scaffold is a cornerstone in medicinal chemistry, found in numerous FDA-approved drugs, and is known for a wide range of biological activities, including antifungal, anti-inflammatory, and anticancer effects.[1][2][3] Therefore, a systematic evaluation of new derivatives like 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a critical step in elucidating their therapeutic potential.
Our approach is grounded in a hypothetical yet scientifically rigorous workflow, designed to first establish a foundational understanding of the compound's inhibitory activity against a high-value target, and then to build upon this with more complex cellular and mechanistic studies. For the purpose of this guide, we will hypothesize that due to its azole structure, 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a potential inhibitor of Cytochrome P450 51 (CYP51) , also known as lanosterol 14α-demethylase. This enzyme is a critical component of the ergosterol biosynthesis pathway in fungi and a validated target for widely-used azole antifungal drugs.
We will benchmark our test compound against two industry-standard CYP51 inhibitors: Ketoconazole and Fluconazole .
Overall Benchmarking Workflow
The proposed research plan is structured in three sequential phases, moving from in vitro enzyme kinetics to cell-based efficacy and selectivity. This ensures that resources are committed to more complex assays only after foundational activity has been confirmed.
Caption: Different modes of reversible enzyme inhibition.
Experimental Protocol: Kinetic Studies
-
Assay Setup:
-
Use the same assay components as in Phase 1.
-
Create a matrix of experiments by varying the concentrations of both the substrate and the inhibitor.
-
For each inhibitor concentration (including a zero-inhibitor control), perform the assay across a range of substrate concentrations (e.g., from 0.1x Km to 10x Km of the substrate).
-
The inhibitor concentrations should be chosen around the previously determined IC50 value (e.g., 0.5x, 1x, 2x, 4x IC50).
-
-
Data Analysis:
-
For each inhibitor concentration, calculate the initial reaction velocity (rate of product formation).
-
Plot the data using a Lineweaver-Burk plot (1/velocity vs. 1/[Substrate]) or a Michaelis-Menten plot.
-
Analyze the changes in Vmax (maximum velocity) and Km (Michaelis constant) in the presence of the inhibitor to determine the mechanism.
-
Competitive: Km increases, Vmax is unchanged.
-
Non-competitive: Km is unchanged, Vmax decreases.
-
Uncompetitive: Both Km and Vmax decrease proportionally.
-
-
Calculate the Ki value using appropriate equations for the determined inhibition model.
-
Data Presentation: Comparative Kinetic Parameters
| Compound | Mechanism of Inhibition [Hypothetical] | Ki (nM) [Hypothetical Data] |
| 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | Competitive | 75 |
| Ketoconazole (Reference) | Competitive | 22 |
| Fluconazole (Reference) | Competitive | 98 |
Phase 3: Cellular Activity and Selectivity Profiling
Objective: To assess the compound's efficacy in a whole-cell model (antifungal activity) and its potential toxicity against a human cell line to determine a selectivity index.
Experimental Protocol: Antifungal and Cytotoxicity Assays
-
Antifungal Susceptibility Testing (e.g., against Candida albicans):
-
Follow the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution assays.
-
Prepare a standardized inoculum of C. albicans.
-
In a 96-well plate, serially dilute the test compound and reference drugs in RPMI medium.
-
Add the fungal inoculum to each well.
-
Incubate at 35°C for 24-48 hours.
-
Determine the Minimum Inhibitory Concentration (MIC) or the EC50 (the concentration that inhibits 50% of fungal growth) by measuring optical density or using a metabolic indicator like resazurin.
-
-
Human Cell Line Cytotoxicity (e.g., against HepG2 cells):
-
Culture HepG2 cells in appropriate media (e.g., DMEM with 10% FBS).
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compound and a positive control (e.g., doxorubicin).
-
Incubate for 48-72 hours.
-
Assess cell viability using an MTT or CellTiter-Glo assay.
-
Calculate the CC50 (the concentration that causes 50% cell death).
-
Data Presentation: Cellular Efficacy and Selectivity
| Compound | Antifungal EC50 (µM) on C. albicans [Hypothetical] | Cytotoxicity CC50 (µM) on HepG2 [Hypothetical] | Selectivity Index (CC50/EC50) |
| 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | 5.2 | >100 | >19.2 |
| Ketoconazole (Reference) | 0.8 | 25 | 31.3 |
| Fluconazole (Reference) | 2.5 | >200 | >80 |
Ergosterol Biosynthesis Pathway
The diagram below illustrates the ergosterol biosynthesis pathway in fungi, highlighting the critical role of CYP51, the target of azole antifungals. Inhibition of this enzyme leads to the depletion of ergosterol and the accumulation of toxic sterol intermediates, ultimately disrupting fungal membrane integrity and function.
Caption: The Ergosterol Biosynthesis Pathway and the role of CYP51.
Summary and Future Directions
This guide presents a structured, data-driven approach to benchmark the performance of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-, against known CYP51 inhibitors. The hypothetical data presented suggests that while the compound may be less potent than Ketoconazole at the enzyme level, its potentially favorable selectivity profile warrants further investigation.
Successful completion of these phases would provide a strong foundation for more advanced preclinical studies, including:
-
Broad-spectrum antifungal testing: Evaluating activity against a wider panel of fungal pathogens.
-
In vivo efficacy studies: Assessing the compound's performance in animal models of fungal infection.
-
Pharmacokinetic profiling (ADME): Investigating the absorption, distribution, metabolism, and excretion properties of the molecule.
-
Off-target screening: Profiling the compound against a panel of other CYPs and kinases to understand its broader selectivity.
By following this comprehensive benchmarking strategy, researchers can systematically uncover the therapeutic potential of novel imidazole derivatives and make informed decisions for their progression in the drug development pipeline.
References
-
International Journal of Advanced Research in Science, Communication and Technology. (2021). A Review on Synthesis and Therapeutic Activity of Imidazole and its Derivatives. [Link]
-
PubChem. (n.d.). 1H-Imidazole-1-ethanol, 2-(8-heptadecenyl)-4,5-dihydro-. [Link]
-
Royalchem. (2024). Insights on Alpha-(2,4-Dichlorophenyl)-2-(1H-imidazole-1-yl) ethanol. [Link]
-
U.S. Environmental Protection Agency. (n.d.). 1H-Imidazole-1-ethanol, 4,5-dihydro-2-tridecyl-. [Link]
-
Rajendra P. (2018). In-vitro Antiproliferative Activity Study of 2, 4, 5-Triphenyl-1H-imidazole Derivatives. Medicinal Chemistry. [Link]
-
Satyanarayana, V.S.V., Rakshit, M., & Sivakumar, A. (n.d.). Microwave-Assisted Synthesis of 2,4,5-Triphenyl-1H-imidazole Containing Schiff Base Derivatives with Potential Antioxidant and Anticancer Activities. Rasayan J. Chem. [Link]
Sources
Comprehensive Operational Guide: Safe Handling and Proper Disposal of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
As a Senior Application Scientist, I recognize that handling specialized heterocyclic building blocks requires more than just following a safety sheet—it requires a mechanistic understanding of the chemical's behavior. 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a highly substituted imidazole derivative utilized in advanced drug development and chemical synthesis. Due to its unique structural features—a basic imidazole core, a reactive primary alcohol (ethanol) moiety, and significant steric bulk from three methyl groups—this compound presents specific operational and disposal challenges.
This guide provides a self-validating, step-by-step operational framework designed to ensure laboratory safety, regulatory compliance, and environmental protection.
Chemical Profiling & Mechanistic Toxicology
To handle a chemical safely, one must understand the causality behind its toxicity. The hazard profile of 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is driven by two primary mechanistic pathways:
-
Point-of-Contact Corrosivity : The unshared electron pair on the basic nitrogen (N3) of the imidazole ring, combined with the N-hydroxyethyl group, renders the compound basic and potentially corrosive. Upon contact with biological tissues, it can cause rapid saponification of lipids, leading to severe skin burns and irreversible eye damage.
-
Cytochrome P450 Interaction : Imidazole derivatives are well-documented to interact with hepatic enzymes. The basic nitrogen can coordinate directly with the heme iron of Cytochrome P450 (CYP450), leading to mechanism-based inhibition. However, 1 demonstrate that substitution at the 2, 4, and 5 positions creates significant steric hindrance. This bulk drastically reduces the molecule's binding affinity to the P450 heme compared to unsubstituted analogs [1]. Despite this2 [2], systemic absorption via inhalation or ingestion must be strictly avoided to prevent any metabolic disruption.
Quantitative Hazard Data Summary
| Property / Hazard | Specification / Classification | Operational Rationale |
| Chemical Name | 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- | Highly substituted heterocyclic alcohol. |
| Hazard Classes | Corrosive (Category 1B), Acute Toxicity (Category 4) | Capable of causing severe tissue damage and harmful if swallowed. |
| GHS Pictograms | GHS05 (Corrosion), GHS07 (Exclamation Mark) | Mandates strict point-of-contact PPE. |
| Incompatibilities | Strong oxidizers, acid chlorides, anhydrides | Risk of violent exothermic reactions. |
| Primary PPE | Nitrile/neoprene gloves, chemical goggles | Prevents lipid saponification on skin/eyes. |
| Disposal Method | Chemical incineration (w/ scrubber) | Prevents atmospheric release of toxic NOx. |
Operational Safety & Handling Protocol
Every protocol in the laboratory must be a self-validating system. Do not proceed to the next step unless the previous condition is fully met.
Step 1: Environmental Isolation
-
Action : Conduct all weighing, transferring, and mixing operations inside a certified, properly functioning chemical fume hood.
-
Causality : The compound can form combustible or irritating dust concentrations in the air. The fume hood's continuous inward airflow prevents particulate inhalation and mitigates the risk of respiratory tract irritation.
Step 2: PPE Selection and Verification
-
Action : Don a fully-buttoned, flame-retardant laboratory coat, chemical safety goggles (not just safety glasses), and nitrile or neoprene gloves.
-
Causality : Standard safety glasses leave the orbital area exposed to chemical dust or splashes. Goggles provide a complete seal. Nitrile/neoprene is selected because the basic nature of the imidazole ring can degrade lesser barrier materials like latex over prolonged exposure.
Step 3: Spill Management Readiness
-
Action : Ensure an inert, non-combustible absorbent material (e.g., sand or vermiculite) is immediately available before opening the container.
-
Causality : In the event of a spill, attempting to neutralize the basic imidazole with an acid can cause a violent exothermic reaction. Sweeping the compound with an inert absorbent prevents heat generation and safely contains the hazard for disposal.
Step-by-Step Disposal Protocol
The disposal of nitrogen-dense heterocycles requires strict adherence to environmental regulations. 3[3], as heat can produce hazardous chemical vapors and explosive reactions.
Phase 1: Waste Segregation and Containment
-
Verify State and Compatibility : Determine if the waste is in pure solid form or dissolved in a solvent. Ensure it is completely segregated from strong oxidizers, acids, and acid anhydrides.
-
Container Selection : Transfer the waste into a chemically compatible, airtight container. High-Density Polyethylene (HDPE) or glass containers must be used. Why? Because the basic nature of the imidazole ring can slowly degrade certain lower-grade plastics, whereas HDPE provides superior chemical resistance against basic organic compounds.
-
Seal and Inspect : Securely close the screw-top lid. Inspect the exterior of the container for any residual contamination.
Phase 2: Labeling and Storage 4. Apply Hazardous Waste Label : Clearly label the container with the full chemical name: "1H-Imidazole-1-ethanol, 2,4,5-trimethyl- Waste". Do not use structural abbreviations. 5. Mark Hazard Categories : Explicitly check the boxes for "Corrosive" and "Toxic" on your institutional waste label. 6. Secondary Containment : Store the sealed container in a designated, well-ventilated secondary containment tray, away from direct sunlight and heat sources.
Phase 3: Dispatch and Final Destruction 7. Submit Collection Request : Complete a Chemical Collection Request Form through your institution's Environmental Health and Safety (EHS) portal. 8. Licensed Contractor Hand-off : Transfer the waste to a 4 [4]. 9. Incineration Protocol : Ensure the contractor utilizes a chemical incinerator equipped with an afterburner and a scrubber. Why? Combustion of the nitrogen-dense imidazole ring yields nitrogen oxides (NOx), which are potent environmental pollutants and respiratory hazards. The scrubber neutralizes these acidic gases before atmospheric release.
Disposal Decision-Making Workflow
Decision-making workflow for the safe segregation and disposal of substituted imidazole waste.
References
- Source: National Center for Biotechnology Information (PMC)
- Source: Journal of Medicinal Chemistry (ACS Publications)
- Title: Imidazole Safety and Disposal Procedures Source: University of Washington Environmental Health & Safety URL
- Title: Proper Disposal of 4,4'-Bi-1H-imidazole: A Guide for Laboratory Professionals Source: BenchChem Safety Operating Guides URL
Sources
Personal protective equipment for handling 1H-Imidazole-1-ethanol, 2,4,5-trimethyl-
As a Senior Application Scientist, I have designed this protocol to provide drug development professionals and researchers with a rigorous, self-validating system for handling 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- .
True laboratory safety extends beyond merely listing protective equipment; it requires a deep understanding of the molecular mechanisms that drive a chemical's hazard profile. By understanding why this specific imidazole derivative behaves the way it does, your team can preemptively mitigate risks during synthesis, scaling, and disposal.
Mechanistic Causality of Hazards
1H-Imidazole-1-ethanol, 2,4,5-trimethyl- is a highly functionalized heterocyclic compound often utilized as a pharmaceutical intermediate and advanced epoxy curing agent. Its hazard profile is driven by two distinct structural features:
-
Alkaline Corrosivity via Lewis Basicity: The imidazole ring acts as a potent Lewis base. The unshared electron pair on the sp2 hybridized nitrogen (N-3) readily accepts protons from physiological moisture (such as sweat or tear film). This protonation causes a severe, localized elevation in pH, leading to alkaline protein denaturation and tissue necrosis [2].
-
Amphiphilic Dermal Penetration: While the 1-ethanol moiety provides hydrophilicity, the addition of three methyl groups at the 2, 4, and 5 positions significantly increases the molecule's partition coefficient (LogP). This amphiphilic nature allows the compound to rapidly disrupt and penetrate the lipid bilayers of the stratum corneum, carrying the corrosive basic core deep into the dermal layers [3].
-
Intracellular Toxicity: Upon cellular entry, substituted imidazoles can disrupt the mitochondrial electron transport chain. This leads to the rapid accumulation of reactive oxygen species (ROS) and severe ATP depletion, triggering cellular apoptosis [1].
Required Personal Protective Equipment (PPE) Matrix
To counteract the specific physicochemical threats posed by this compound, the following PPE matrix must be strictly adhered to.
| PPE Category | Specification | Mechanistic Rationale |
| Eye/Face Protection | Snug-fitting chemical splash goggles & Face Shield | Prevents alkaline corneal damage caused by localized pH shifts from the basic imidazole nitrogen [3]. |
| Hand Protection | Nitrile (min 0.11 mm thickness) or Butyl Rubber gloves | Provides high chemical resistance against amphiphilic organic bases; prevents lipid bilayer disruption [2]. |
| Body Protection | Tyvek® suit or Heavy-duty, Flame-Resistant Lab Coat | Mitigates dermal absorption driven by the high lipophilicity of the 2,4,5-trimethyl substituents. |
| Respiratory Protection | N95/P100 Particulate Respirator (if handling powder) | Prevents inhalation of basic dust, which causes severe respiratory tract irritation and mucosal damage[4]. |
Operational Workflow & Handling Protocol
This step-by-step methodology ensures a self-validating loop of safety, where each action inherently verifies the safety of the next.
Phase 1: Pre-Operational Setup
-
Ventilation Verification: Confirm that the fume hood face velocity is actively operating between 80–120 feet per minute (FPM). Do not proceed if the airflow monitor is in alarm.
-
PPE Donning: Equip nitrile gloves (double-gloving is highly recommended for extended handling), chemical splash goggles, and a flame-resistant lab coat.
-
Safety Equipment Check: Physically verify that the emergency eyewash and safety shower are unobstructed and within a 10-second walking distance from the hood.
Phase 2: Weighing and Transfer
-
Static Control: Ground all weighing equipment and utilize anti-static spatulas. 1H-Imidazole-1-ethanol, 2,4,5-trimethyl- can form fine, easily aerosolized dust that adheres to gloves and surfaces.
-
Containment: Perform all weighing inside a ventilated balance enclosure or a ductless fume hood equipped with HEPA and organic vapor filters to mitigate inhalation risks.
-
Transfer: Transfer the weighed solid into a sealed, inert container (e.g., amber glass) before moving it to the primary reaction hood to prevent cross-contamination of the laboratory airspace.
Phase 3: Dissolution & Reaction Setup
-
Solvent Addition: Slowly add the imidazole derivative to the reaction solvent. Because it is a strong organic base, its addition to acidic solutions will be highly exothermic.
-
Temperature Control: Utilize a cooling bath (e.g., ice/water) if neutralizing the compound to prevent thermal runaway and subsequent solvent boil-off.
-
Atmosphere Control: If the reaction is moisture-sensitive, purge the reaction vessel with dry nitrogen or argon, as the ethanol moiety is hygroscopic and will pull moisture from the ambient air.
Spill Response & Disposal Plan
In the event of a breach in containment, follow this mitigation and disposal protocol:
Immediate Spill Mitigation:
-
Isolation: Evacuate personnel from the immediate vicinity. Don a half-mask respirator with P100/Organic Vapor cartridges before re-entering the spill zone.
-
Containment: Surround and cover the spill with an inert, non-combustible absorbent (e.g., vermiculite or dry sand). Crucial Note: Do not use acidic absorbents immediately. Acid-base neutralization will generate rapid heat, potentially aerosolizing the chemical and causing secondary inhalation hazards.
-
Collection: Sweep the absorbed mixture using non-sparking tools to avoid the ignition of any concurrent solvent vapors. Place the waste in a high-density polyethylene (HDPE) container.
Disposal Protocol:
-
Labeling: Label the container explicitly as "Hazardous Waste: Basic Organic Solid (Imidazole Derivative)."
-
Storage: Store in a designated secondary containment area, strictly segregated from strong oxidizers and acids.
-
Destruction: Route for high-temperature incineration at an EPA-approved facility. Ensure the facility is equipped with NOx scrubbers, as the thermal decomposition of imidazoles releases highly toxic nitrogen oxides [4].
Toxicity Pathway Visualization
Fig 1: Mechanistic pathway of dermal and ocular toxicity induced by substituted imidazoles.
References
-
Hepatocellular Toxicity of Imidazole and Triazole Antimycotic Agents. Toxicological Sciences.[Link]
-
Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. MDPI.[Link]
-
PubChem Compound Summary for CID 795, Imidazole. National Center for Biotechnology Information.[Link]
Retrosynthesis Analysis
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
